molecular formula C7H4FN3O B1450936 6-Fluoro-3H-1,2,3-benzotriazin-4-one CAS No. 1008742-31-1

6-Fluoro-3H-1,2,3-benzotriazin-4-one

Cat. No.: B1450936
CAS No.: 1008742-31-1
M. Wt: 165.12 g/mol
InChI Key: RCLQFKLASUKMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a useful research compound. Its molecular formula is C7H4FN3O and its molecular weight is 165.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-3H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQFKLASUKMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one from 2-amino-5-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one from 2-amino-5-fluorobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. The primary synthetic route detailed herein proceeds from the readily available precursor, 2-amino-5-fluorobenzamide. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and safe synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights into the preparation of this valuable compound.

Introduction: The Significance of the Benzotriazinone Scaffold

The 1,2,3-benzotriazin-4-one ring system is a privileged heterocyclic motif that serves as a cornerstone in the development of various biologically active agents.[1] These scaffolds are integral to compounds demonstrating potential as anesthetics and antidepressants, as well as utility in agrochemicals.[2] Furthermore, benzotriazin-4(3H)-ones are highly versatile synthetic intermediates. They can undergo denitrogenative transformations, enabling diverse cross-coupling reactions to forge complex molecular architectures.[2]

The represents a common and efficient method for accessing this key structure.[2][3] The reaction proceeds via a classic tandem diazotization-cyclization sequence, a reliable transformation in aromatic chemistry.[4] This guide will deconstruct this process, providing the necessary detail to empower researchers to replicate and optimize this synthesis with a foundation of scientific understanding.

The Synthetic Pathway: Mechanism and Rationale

The conversion of 2-amino-5-fluorobenzamide to this compound is a two-stage process that occurs in a single pot. It begins with the diazotization of the primary aromatic amine, followed by an intramolecular cyclization to form the final triazinone ring.

Stage 1: Diazotization of 2-amino-5-fluorobenzamide

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[5][6] This is achieved by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[7][8]

The Causality Behind the Mechanism:

  • Formation of the Electrophile: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[5][8] This is the key reactive species in the diazotization process.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 2-amino-5-fluorobenzamide acts as a nucleophile, attacking the nitrosonium ion.[8]

  • Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps follow, culminating in the elimination of a water molecule to yield the resonance-stabilized aryl diazonium salt.[5]

Critical Experimental Choice: Temperature Control Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose violently, especially in solid form.[9][10] The reaction is therefore conducted at low temperatures (typically 0-5 °C) in an ice bath.[8][10] This critical control measure ensures the stability of the diazonium intermediate, allowing it to persist in solution long enough for the subsequent cyclization step to occur while preventing hazardous decomposition.

Diazotization_Mechanism Diazotization Mechanism cluster_0 In-situ HNO2 Generation cluster_1 Nitrosonium Ion Formation cluster_2 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl HNO2_p H₂O⁺-N=O HNO2->HNO2_p + H⁺ NO_ion N≡O⁺ (Nitrosonium Ion) HNO2_p->NO_ion - H₂O Amine Ar-NH₂ (2-amino-5-fluorobenzamide) Nitrosamine Ar-NH₂⁺-N=O Amine->Nitrosamine + N≡O⁺ Diazo_hydroxide Ar-N=N-OH Nitrosamine->Diazo_hydroxide Rearrangement Diazonium_Salt Ar-N₂⁺ (Aryl Diazonium Salt) Diazo_hydroxide->Diazonium_Salt + H⁺, - H₂O

Caption: Mechanism of aryl diazonium salt formation.

Stage 2: Intramolecular Cyclization

Immediately following its formation, the diazonium salt intermediate undergoes a rapid intramolecular cyclization reaction. The nucleophilic nitrogen atom of the adjacent benzamide group attacks the terminal, electrophilic nitrogen of the diazonium group. This ring-closing reaction is thermodynamically favorable, leading to the formation of the stable, six-membered 1,2,3-benzotriazin-4-one heterocyclic system.

Validated Experimental Protocol

This protocol is designed to be a self-validating system, where careful adherence to each step ensures the desired outcome.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
2-amino-5-fluorobenzamide35156-39-7C₇H₇FN₂O154.14Starting Material
Hydrochloric Acid (conc.)7647-01-0HCl36.46Acid Catalyst/Solvent
Sodium Nitrite7632-00-0NaNO₂69.00Diazotizing Agent
Distilled Water7732-18-5H₂O18.02Solvent
IceN/AH₂O18.02Cooling Agent
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of Amine Suspension: In a three-neck round-bottom flask, suspend 2-amino-5-fluorobenzamide (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 eq.) and distilled water. The acid serves to protonate the amine, increasing its solubility and providing the necessary acidic environment for the reaction.[10]

  • Temperature Control: Vigorously stir the suspension while cooling the flask in an ice bath to an internal temperature of 0-5 °C. This temperature must be strictly maintained throughout the next step.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq.) in a minimal amount of cold distilled water. Cool this solution in the ice bath.

  • Diazotization and Cyclization: Add the cold sodium nitrite solution to the dropping funnel and add it dropwise to the stirred amine suspension over 30-45 minutes. The rationale for slow, dropwise addition is to maintain strict temperature control, as the diazotization reaction is exothermic.[10] A rapid increase in temperature could lead to the violent decomposition of the diazonium intermediate.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction proceeds to completion. The formation of a precipitate indicates the product is forming.

  • Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid precipitate with copious amounts of cold distilled water to remove any residual acid and inorganic salts. Follow with a wash of a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product under vacuum to yield this compound as a solid.

Synthesis_Workflow start Start: 2-amino-5-fluorobenzamide suspend 1. Suspend in HCl/H₂O start->suspend cool 2. Cool to 0-5 °C suspend->cool add_nitrite 4. Add NaNO₂ dropwise (Diazotization & Cyclization) cool->add_nitrite prepare_nitrite 3. Prepare cold NaNO₂ solution prepare_nitrite->add_nitrite stir 5. Stir for 30-60 min add_nitrite->stir filter 6. Isolate by Filtration stir->filter wash 7. Wash with cold H₂O filter->wash dry 8. Dry under vacuum wash->dry end End: this compound dry->end

Sources

An In-Depth Technical Guide to 6-Fluoro-3H-1,2,3-benzotriazin-4-one (CAS: 1008742-31-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 6-Fluoro-3H-1,2,3-benzotriazin-4-one (CAS No. 1008742-31-1), a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. The benzotriazinone scaffold is recognized for its diverse pharmacological properties, serving as a foundational structure in the development of anesthetics, antidepressants, and agrochemicals.[1] The strategic incorporation of a fluorine atom at the 6-position is a common medicinal chemistry tactic to enhance metabolic stability and modulate electronic properties, making this particular derivative a valuable building block for novel therapeutics. This guide synthesizes available data on its physicochemical properties, synthesis, potential mechanisms of action, and applications, offering field-proven insights and detailed experimental protocols to support advanced research and development.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated derivative of the bicyclic benzotriazinone core. Its fundamental properties are summarized below, providing the foundational data required for experimental design and computational modeling.

Table 1: Core Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1008742-31-1[2][3][4][5]
Molecular Formula C₇H₄FN₃O[3][4][5]
Molecular Weight 165.12 g/mol [3][4][5]
SMILES O=C1NN=NC2=CC=C(F)C=C12[4]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueSource
Appearance White solid[6]
Melting Point 213–214 °C[6]
¹H NMR (600 MHz, DMSO-d₆) δ 14.95 (s, 1H), 8.19 (dd, J = 9.0, 5.0 Hz, 1H), 7.86 (td, J = 9.0, 3.0 Hz, 1H), 7.80 (dd, J = 8.1, 2.7 Hz, 1H)[6]
¹³C NMR (150 MHz, DMSO-d₆) δ 163.4 (J(C-F)= 251 Hz), 155.2, 141.6, 131.7 (J(C-F)= 9 Hz), 124.0 (J(C-F)= 24 Hz), 122.5 (J(C-F)= 9 Hz), 109.7, 109.4[6]
IR (KBr, cm⁻¹) 3444, 1633, 1481, 1278, 843[6]
HRMS (ESI) m/z [M-H]⁻ Calcd for C₇H₃FN₃O: 164.0260; Found: 164.0261[6]

Synthesis and Manufacturing Insights

The synthesis of the benzotriazinone core is a well-established process, though modern advancements offer significant improvements in efficiency and safety. Understanding these routes is critical for both lab-scale research and potential scale-up.

Classical Synthesis: Diazotization of Anthranilamides

The most common and direct route to this compound begins with the corresponding anthranilamide precursor, 2-amino-5-fluorobenzamide.[3] The core of this transformation is a diazotization reaction followed by an intramolecular cyclization.

Causality of the Reaction: The process is initiated by converting the primary aromatic amine of the precursor into a diazonium salt using a nitrite source (e.g., NaNO₂) under acidic conditions. This highly reactive diazonium intermediate is then attacked by the adjacent amide nitrogen, leading to a rapid intramolecular cyclization that forms the stable triazinone ring.

G cluster_reagents A 2-Amino-5-fluorobenzamide B Diazonium Salt Intermediate A:e->B:w Diazotization C This compound B:e->C:w Ring Closure reagents1 NaNO₂, Acid (e.g., HCl) 0-5 °C reagents2 Intramolecular Cyclization

Caption: Classical synthesis workflow for this compound.

Advanced Methodologies: Photochemical Flow Synthesis

While effective, traditional diazotization can be hazardous, particularly at a large scale, due to the use of strong acids and potentially unstable intermediates. Recent innovations have demonstrated a photochemical approach for synthesizing the benzotriazin-4(3H)-one scaffold using continuous flow technology.[1] This method involves the photocyclization of acyclic aryl triazine precursors upon exposure to violet light (420 nm), proceeding through a Norrish type II-related reaction.[1]

Expert Insight: The shift from batch to continuous flow processing represents a significant leap in chemical manufacturing. Flow chemistry confines the reaction to a small-volume coil reactor, offering superior control over reaction parameters (temperature, time, light exposure) and enhancing safety by minimizing the volume of reactive intermediates at any given moment. This "green" approach often eliminates the need for harsh reagents and provides excellent yields in significantly reduced reaction times.[1]

G cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis B_reagents Reagents Added (All at once) B_reactor Large Stirred-Tank Reactor (Poor heat/mass transfer, Higher risk) B_reagents->B_reactor B_product Product (Harvested at end) B_reactor->B_product F_reagents Reagents Pumped (Continuously) F_reactor Micro/Coil Reactor (Precise control, Enhanced safety) F_reagents->F_reactor F_product Product Stream (Collected continuously) F_reactor->F_product

Caption: Conceptual comparison of batch vs. continuous flow synthesis.

Applications and Biological Significance

The benzotriazinone scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.

  • Core Scaffold Activity: Benzotriazin-4(3H)-ones are foundational components in compounds developed as anesthetics, antidepressants, and agrochemicals.[1] Their derivatives have demonstrated potent nematicidal activity against the root-knot nematode Meloidogyne incognita, suggesting significant potential in agriculture.[7]

  • Versatile Synthetic Intermediate: This class of compounds serves as a versatile building block for more complex heterocyclic systems through metal-catalyzed and photochemical denitrogenative transformations.[1]

  • Role of Fluorine: The inclusion of a fluorine atom, as in this compound, is a deliberate design choice. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. This strategy is widely employed in modern drug design, as seen in multifunctional ligands targeting CNS disorders.[8]

Postulated Mechanism of Action

While specific mechanistic studies on this compound are not widely published, the biological activity of structurally related heterocyclic systems provides a strong basis for postulating potential mechanisms. This approach, grounded in the principles of bioisosterism, allows researchers to form testable hypotheses.

Authoritative Insight: Research on 2-arylquinazoline-4(3H)-ones, a closely related scaffold, has shown that their antitrypanosomal activity can be modulated by functionalization at the 4-position.[9] These studies revealed two distinct mechanisms: antifolate activity and the induction of oxidative stress through the production of reactive oxygen species (ROS) or nitric oxide (NO).[9] It is plausible that benzotriazinones could operate through similar pathways.

G cluster_moa Postulated Mechanisms of Action compound This compound moa1 Folate Pathway Inhibition Competes with endogenous folates, disrupting DNA/RNA synthesis. compound->moa1 Potential MOA 1 moa2 Induction of Oxidative Stress Generates ROS/NO, leading to cellular damage and apoptosis. compound->moa2 Potential MOA 2

Sources

The Multifaceted Mechanisms of Action of Benzotriazinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Single Target, A Privileged Scaffold

The benzotriazinone core is a privileged scaffold in modern medicinal chemistry, giving rise to a class of small molecules with a remarkable diversity of biological activities. Initially explored for a range of therapeutic applications, recent research has illuminated their profound potential in oncology through distinct and potent mechanisms of action. This guide eschews a conventional, rigid structure in favor of a narrative that delves into the core molecular mechanisms that define the therapeutic promise of benzotriazinone derivatives. We will explore their roles as inhibitors of Poly(ADP-ribose) Polymerase (PARP), modulators of the Wnt/β-catenin signaling pathway via Tankyrase inhibition, and as pioneering molecular glue degraders targeting the translation termination factor GSPT1. This document is intended for researchers, scientists, and drug development professionals, providing not just a summary of findings, but a deeper understanding of the causality behind experimental design and the validation of these mechanisms.

I. Dual-Action Inhibition of PARP: Catalytic Blockade and DNA Trapping

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations, through the principle of synthetic lethality. Benzotriazinone derivatives have been investigated as potent PARP inhibitors, exhibiting a dual mechanism of action that enhances their cytotoxic potential.[1][2]

A. The Two-Pronged Attack: Catalytic Inhibition and PARP Trapping

The antitumor effects of PARP inhibitors are not solely derived from the blockade of PARP's catalytic activity, which prevents the synthesis of poly(ADP-ribose) (PAR) chains and subsequent recruitment of DNA repair factors.[2] A perhaps more potent mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, effectively converting the enzyme into a cytotoxic DNA lesion.[3][4] This trapped complex stalls replication forks, leading to the formation of double-strand breaks (DSBs) that are particularly lethal to HR-deficient cancer cells.[3] The potency of a PARP inhibitor is therefore a composite of its catalytic inhibition and its ability to trap PARP on DNA.

B. Structure-Activity Relationship (SAR) Insights

The benzotriazinone scaffold serves as an effective mimic of the nicotinamide portion of NAD+, the natural substrate for PARP enzymes.[2] Structure-activity relationship studies have revealed that modifications to the benzotriazinone core can significantly influence both catalytic inhibition and PARP trapping efficiency. For instance, the introduction of a basic amine functionality has been shown to enhance the potency of these inhibitors. While specific IC50 values for a broad range of benzotriazinone-based PARP inhibitors are dispersed throughout the literature, a key takeaway for drug design is the optimization of substituents to maximize interactions within the NAD+ binding pocket of PARP1 and PARP2, thereby enhancing both catalytic inhibition and the stability of the trapped complex.[5]

Experimental Workflow: Dissecting the Dual Mechanism

To fully characterize a novel benzotriazinone-based PARP inhibitor, a multi-assay approach is essential to delineate its catalytic inhibitory and trapping potencies.

This protocol provides a method to determine the IC50 value of a benzotriazinone derivative for the catalytic inhibition of PARP1.

Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation. Wash and block the plate to prevent non-specific binding.

  • Enzyme Reaction: In each well, add a reaction mixture containing purified recombinant PARP1 enzyme, biotin-labeled NAD+, and varying concentrations of the benzotriazinone test compound. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate to allow the PARP-mediated PARylation of the histone substrate to occur.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate. The intensity of the signal is proportional to the amount of PARylation and thus, PARP activity.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

This assay quantifies the ability of a benzotriazinone derivative to trap PARP1 on a DNA substrate.[6][7]

Methodology:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing a fluorescently labeled DNA oligonucleotide duplex (with a nick to promote PARP binding), purified recombinant PARP1 enzyme, and varying concentrations of the benzotriazinone test compound.

  • Equilibration: Incubate the plate to allow the binding of PARP1 to the DNA probe, resulting in a high fluorescence polarization (FP) signal.

  • Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation of PARP1. In the absence of an effective trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in the FP signal.

  • Measurement: Measure the FP signal over time using a plate reader.

  • Data Analysis: Compounds that effectively trap PARP1 on the DNA will prevent its dissociation, resulting in a sustained high FP signal. The increase in FP signal is directly proportional to the PARP trapping efficiency. Calculate the EC50 for PARP trapping from the dose-response curve.

II. Targeting the Wnt/β-Catenin Pathway through Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8] Tankyrase 1 and 2 (TNKS1/2) are members of the PARP family that play a key role in promoting Wnt/β-catenin signaling by targeting AXIN, a central component of the β-catenin destruction complex, for degradation.[9][10] Benzotriazinone derivatives have emerged as potent and selective inhibitors of tankyrases, offering a promising strategy to downregulate Wnt/β-catenin signaling in cancer cells.

A. Mechanism of Action: Stabilizing the Destruction Complex

In the absence of a Wnt signal, the destruction complex, composed of AXIN, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrases PARylate AXIN, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[10] Benzotriazinone-based tankyrase inhibitors bind to the catalytic domain of TNKS1/2, preventing the PARylation of AXIN.[11][12] This leads to the stabilization of AXIN, restoration of the destruction complex, and subsequent degradation of β-catenin, thereby inhibiting Wnt/β-catenin signaling.[13]

Tankyrase Inhibition of Wnt Pathway cluster_0 Normal Wnt Signaling (Active) cluster_1 Wnt Signaling with Benzotriazinone Tankyrase Inhibitor Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled binds DVL DVL Frizzled->DVL activates DestructionComplex_Active Destruction Complex (AXIN, APC, GSK3β, CK1α) DVL->DestructionComplex_Active inhibits TNKS Tankyrase (TNKS1/2) TNKS->DestructionComplex_Active destabilizes AXIN BetaCatenin_Active β-catenin DestructionComplex_Active->BetaCatenin_Active fails to degrade Nucleus_Active Nucleus BetaCatenin_Active->Nucleus_Active translocates TCF_LEF_Active TCF/LEF Nucleus_Active->TCF_LEF_Active TargetGenes_Active Target Gene Transcription TCF_LEF_Active->TargetGenes_Active activates Benzotriazinone Benzotriazinone Inhibitor TNKS_Inhibited Tankyrase (TNKS1/2) Benzotriazinone->TNKS_Inhibited inhibits DestructionComplex_Inactive Destruction Complex (Stabilized AXIN) TNKS_Inhibited->DestructionComplex_Inactive cannot destabilize AXIN BetaCatenin_Inactive β-catenin DestructionComplex_Inactive->BetaCatenin_Inactive phosphorylates Degradation Proteasomal Degradation BetaCatenin_Inactive->Degradation targeted for

Figure 1. Mechanism of Tankyrase Inhibition by Benzotriazinone Derivatives.
B. Structure-Activity Relationship (SAR) Insights

The development of potent and selective tankyrase inhibitors from the benzotriazinone scaffold has been guided by extensive SAR studies. The 1,2,4-triazole-based benzotriazinone derivative, OM-153 (compound 24 in the cited literature), demonstrates picomolar IC50 values in a cellular Wnt/β-catenin signaling reporter assay.[9][14] The co-crystal structure of a related analog with TNKS2 reveals that these compounds bind to the NAD+ cleft of the catalytic domain.[9] Key interactions often involve hydrogen bonds with conserved residues and hydrophobic interactions within the binding pocket. The modular nature of the synthesis of these compounds allows for systematic exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.[12]

Data Summary: Potency of Benzotriazinone-based Tankyrase Inhibitors
CompoundTarget(s)IC50 (Wnt Reporter Assay)Cell LineReference
OM-153 TNKS1/20.63 nMHEK293[9][14]
WXL-8 TNKS19.1 nM (enzymatic)-[13]
TI-12403 TNKS1~10 µM (cellular)COLO320DM[10]

Note: IC50 values from different assay types (enzymatic vs. cellular reporter) are not directly comparable but provide a general indication of potency.

Experimental Workflow: Assessing Tankyrase Inhibition

This protocol measures the ability of a benzotriazinone derivative to inhibit Wnt/β-catenin signaling in a cellular context.[3][13][15][16][17]

Methodology:

  • Cell Line and Reporter Construct: Use a cell line such as HEK293 stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOP-flash). A control reporter with mutated TCF/LEF binding sites (e.g., FOP-flash) should be used to assess non-specific effects.

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the benzotriazinone test compound.

  • Wnt Pathway Stimulation: Stimulate the Wnt pathway by adding purified Wnt3a protein or using Wnt3a-conditioned media. Include an unstimulated control.

  • Incubation: Incubate the cells to allow for reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer. If a co-transfected Renilla luciferase construct is used for normalization, measure its activity as well.

  • Data Analysis: Normalize the TOP-flash luciferase activity to the FOP-flash activity or the Renilla luciferase activity. Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the stimulated control and determine the IC50 value.

III. Pioneering a New Modality: Benzotriazinones as Molecular Glue Degraders of GSPT1

Targeted protein degradation has emerged as a revolutionary therapeutic modality. Molecular glue degraders are small molecules that induce a neomorphic interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. Benzotriazinone derivatives have been identified as a novel class of non-IMiD based binders of the Cereblon (CRBN) E3 ligase, and have been shown to act as molecular glues to induce the degradation of the translation termination factor GSPT1.[18][19][20][21]

A. Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The benzotriazinone core binds to the thalidomide-binding pocket of CRBN. This binding event creates a novel protein-protein interaction surface that is recognized by GSPT1.[22][23] This induced proximity leads to the formation of a ternary complex (CRBN-benzotriazinone-GSPT1), which facilitates the transfer of ubiquitin from the E3 ligase complex to GSPT1.[24] The polyubiquitinated GSPT1 is then recognized and degraded by the proteasome.[18][19][20] The degradation of GSPT1 has been shown to be a promising anti-cancer strategy, particularly in hematological malignancies.[25][26]

GSPT1 Degradation cluster_0 Molecular Glue Mechanism Benzotriazinone Benzotriazinone Degrader CRBN CRBN E3 Ligase Benzotriazinone->CRBN binds TernaryComplex Ternary Complex (CRBN-Degrader-GSPT1) CRBN->TernaryComplex GSPT1 GSPT1 Target Protein GSPT1->TernaryComplex recruited to Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome targeted by Proteasome->DegradedGSPT1 degrades

Figure 2. Benzotriazinone-mediated Degradation of GSPT1.
B. Structure-Activity Relationship (SAR) Insights

The development of benzotriazinone-based GSPT1 degraders has been driven by detailed SAR studies. The position of the ureido group on the benzotriazinone scaffold and substituents on the phenylureido group are critical for potent degradation activity. For example, compound 34f (TD-522) exhibits a DC50 of 0.269 nM for GSPT1 degradation in KG-1 cells and potent anti-proliferative effects (EC50 = 0.5 nM in KG-1 cells).[18][19] Molecular modeling studies of the ternary complex suggest that specific hydrogen bonding interactions between the degrader, CRBN, and GSPT1 are crucial for stabilizing the complex and promoting efficient degradation.[22][23][24]

Data Summary: Potency of Benzotriazinone-based GSPT1 Degraders
CompoundCell LineGSPT1 DC50Anti-proliferative EC50Reference
34f (TD-522) KG-10.269 nM0.5 nM[18][19][27]
34f (TD-522) TMD-8-5.2 nM[18][27]
Compound 9q U93735 nM19 nM[20]
Compound 9q MOLT-4-6 nM[20]
Compound 9q MV4-11-27 nM[20]

DC50: concentration for 50% degradation; EC50: concentration for 50% inhibition of proliferation.

Experimental Workflow: Validating GSPT1 Degradation

This protocol is the gold standard for demonstrating the degradation of a target protein.[24][26][28][29]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., KG-1 acute myeloid leukemia cells) and treat with varying concentrations of the benzotriazinone degrader for a set period of time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each lysate on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSPT1. Also, probe a separate membrane or the same stripped and re-probed membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for GSPT1 and the loading control. Normalize the GSPT1 signal to the loading control and calculate the percentage of GSPT1 remaining relative to the vehicle-treated control. Determine the DC50 value from the dose-response curve.

IV. Conclusion: A Scaffold of Opportunity

The benzotriazinone scaffold has proven to be a remarkably versatile platform for the development of targeted therapeutics. The ability of its derivatives to engage in distinct and highly relevant anticancer mechanisms of action—from the dual inhibition of PARP and the modulation of Wnt signaling to the pioneering of a new class of molecular glue degraders—underscores its significance in drug discovery. The in-depth understanding of these mechanisms, facilitated by the experimental workflows detailed in this guide, is paramount for the rational design and optimization of the next generation of benzotriazinone-based therapies. As our comprehension of the intricate signaling networks that drive cancer progression deepens, the multifaceted nature of the benzotriazinone core will undoubtedly continue to provide fertile ground for the discovery of innovative and effective medicines.

V. References

  • Park, S., et al. (2022). Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model. Bioorganic Chemistry, 127, 105923. [Link]

  • Request PDF. (2026). Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

  • Ciulli, A., & Crews, C. M. (2019). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Biochemical Society Transactions, 47(6), 1817–1831. [Link]

  • Request PDF. (2024). Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP2. [Link]

  • de Mello, N. P., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR protocols, 2(3), 100687. [Link]

  • Donovan, K. A., et al. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology, 15(9), 2534–2543. [Link]

  • PubMed. (2024). Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective. [Link]

  • bioRxiv. (2025). Computational Modeling of Ternary Complex Formation and Targeted Protein Degradation Mediated by Molecular Glues. [Link]

  • PMC. (2025). High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader. [Link]

  • Request PDF. (2025). Transcription-Based Reporters of Wnt/-Catenin Signaling. ResearchGate. [Link]

  • PubMed Central. (2016). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. [Link]

  • ResearchGate. (2022). Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD based CRBN binder. [Link]

  • PMC. (2022). Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. [Link]

  • NIH. (2018). Scaffold hopping approach on the route to selective tankyrase inhibitors. [Link]

  • ResearchGate. (2025). Computational Modeling of Ternary Complex Formation and Targeted Protein Degradation Mediated by Molecular Glues. [Link]

  • PMC. (2022). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. [Link]

  • PubMed Central. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for compounds 1-19. [Link]

  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). [Link]

  • protocols.io. (2023). Wnt-3a and R-spo1 conditioned media reporter assay. [Link]

  • NIH. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. [Link]

  • PMC. (2022). Inhibitors of PARP: Number crunching and structure gazing. [Link]

  • PubMed Central. (2022). Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells. [Link]

  • PubMed Central. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship analysis of benzotriazinone 10. (A)... [Link]

  • MDPI. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. [Link]

  • PubMed. (2025). Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. [Link]

  • PMC. (2016). Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene. [Link]

  • MDPI. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. [Link]

  • Washington University in St. Louis. (n.d.). Protocol for Western Blotting. [Link]

  • ResearchGate. (n.d.). IC 50 values of 12O against cancer cell lines a. [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • SpringerLink. (1986). Crystal and molecular structure of 3-ethyl-4-hydroxy-1,2,3(4H)-benzotriazin-4-one and 3-ethyl-4-phenylimino-1,2,3(4H)-benzotriazine. [Link]

  • ACS Publications. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-benzotriazin-4-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of a fluorine atom, a common bioisostere for hydrogen, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like 6-Fluoro-3H-1,2,3-benzotriazin-4-one compounds of high interest.

This guide is structured to explain not just what the data should look like, but why it manifests in a particular way and how to reliably generate it. We will cover the essential analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure
Chemical structure of this compound
Figure 1. Chemical structure of this compound.

The key structural features that dictate the spectroscopic output are:

  • The Benzotriazinone Core: A fused aromatic heterocyclic system responsible for signals in the aromatic region of NMR spectra and characteristic electronic transitions in UV-Vis spectroscopy.

  • The Amide Carbonyl (C=O): A prominent feature that will produce a strong, characteristic absorption in the IR spectrum.

  • The N-H Proton: An acidic proton that is observable in the ¹H NMR spectrum, often as a broad singlet, and its stretching vibration is visible in the IR spectrum.

  • The Fluorine Substituent: This introduces unique spectroscopic handles, including a signal in ¹⁹F NMR and characteristic coupling patterns (C-F and H-F) in the ¹³C and ¹H NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

Proton (¹H) NMR Spectroscopy

Principle & Experimental Rationale ¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, it will be used to confirm the substitution pattern on the aromatic ring and identify the labile N-H proton.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the heterocyclic compound, and its ability to form hydrogen bonds slows the exchange rate of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.

Predicted Spectroscopic Data The aromatic region will display signals for three protons. The fluorine atom at C-6 will influence the chemical shifts and introduce splitting patterns through H-F coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0 - 14.0br s-NH -3
~8.1 - 8.3ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.0H -8
~7.8 - 8.0dddJ(H,H) ≈ 8.5, 7.0; J(H,F) ≈ 2.5H -7
~7.6 - 7.8ddJ(H,H) ≈ 7.0, J(H,F) ≈ 9.0H -5

Table 1: Predicted ¹H NMR data in DMSO-d₆ at 400 MHz. Chemical shifts are estimated based on the parent compound and known fluorine substituent effects.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition Parameters:

    • Temperature: Set to ambient probe temperature (e.g., 298 K).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of the quaternary carbons and the N-H proton).

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Caption: ¹H NMR Experimental Workflow.
Carbon-13 (¹³C) NMR Spectroscopy

Principle & Experimental Rationale ¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. Due to the presence of fluorine, the spectrum will be more complex than a typical proton-decoupled spectrum. The key diagnostic feature will be the large one-bond coupling between C-6 and the fluorine atom (¹JCF), which splits the C-6 signal into a doublet. Smaller, through-bond couplings to other carbons (²JCF, ³JCF) will also be observed.[4][5]

Predicted Spectroscopic Data

Predicted Chemical Shift (δ, ppm)Multiplicity (from C-F coupling)Coupling Constant (JCF, Hz)Assignment
~160-165d~240-260C -6
~155-158s-C -4 (Carbonyl)
~145-148d~10-15C -4a
~135-138s-C -8a
~129-132d~8-12C -8
~125-128d~3-5C -7
~115-118d~20-25C -5

Table 2: Predicted ¹³C NMR data in DMSO-d₆ at 100 MHz. Shifts are estimated based on related structures.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use a standard 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~220 ppm (centered around 110 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans (¹³C is much less sensitive than ¹H).

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Caption: ¹³C NMR Experimental Workflow.
Fluorine-19 (¹⁹F) NMR Spectroscopy

Principle & Experimental Rationale ¹⁹F NMR is a highly sensitive and specific technique for observing fluorine nuclei.[6] Since fluorine is not naturally abundant in most biological or synthetic systems, ¹⁹F NMR provides a clean spectral window with no background interference.[7][8] This experiment will definitively confirm the presence of the fluorine atom and provide information about its electronic environment through its chemical shift and coupling to nearby protons.

Predicted Spectroscopic Data A single signal is expected for the one fluorine atom. It will be split by the two ortho protons (H-5 and H-7).

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-110 to -120t or ddJ(F,H-5) ≈ 9.0, J(F,H-7) ≈ 5.0F -6

Table 3: Predicted ¹⁹F NMR data in DMSO-d₆. Chemical shifts are referenced to CFCl₃ (δ 0 ppm).

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use an NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

    • Spectral Width: ~200 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 64-256 scans.

  • Processing: Process similarly to ¹H NMR. No external reference is typically needed if the spectrometer is calibrated, but an external standard like CFCl₃ can be used for absolute referencing.

Caption: ¹⁹F NMR Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Experimental Rationale FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups, providing a "molecular fingerprint".[9] For this compound, we expect to clearly identify the N-H, C=O, aromatic C=C, and C-F bonds.

Predicted Spectroscopic Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 3000Medium, BroadN-H StretchAmide N-H
3100 - 3000Medium-WeakC-H StretchAromatic C-H
~1680 - 1660StrongC=O StretchAmide (in cyclic system)
~1610, 1580, 1470Medium-StrongC=C StretchAromatic Ring
~1250 - 1200StrongC-F StretchAryl-Fluoride

Table 4: Predicted characteristic FT-IR absorption bands.

Experimental Protocol: FT-IR Acquisition (ATR Method) The Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation and produces high-quality spectra.[10]

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Caption: FT-IR (ATR) Experimental Workflow.

Mass Spectrometry (MS)

Principle & Experimental Rationale Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural evidence. For benzotriazinones, a characteristic fragmentation is the loss of a neutral dinitrogen (N₂) molecule.[12][13]

Predicted Spectroscopic Data

  • Molecular Formula: C₇H₄FN₃O

  • Monoisotopic Mass: 165.0338 u

  • Ionization Mode: Electrospray Ionization (ESI) is recommended for its soft ionization, which is likely to show the protonated molecule.

  • Expected Ions (Positive Mode ESI):

    • [M+H]⁺: m/z 166.0411

    • [M+Na]⁺: m/z 188.0230

  • Key Fragmentation: The most probable fragmentation pathway is the loss of N₂ (28.0061 u) from the molecular ion.

    • [M+H - N₂]⁺: m/z 138.0350

Experimental Protocol: HRMS (ESI-TOF) Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]

  • Instrument Setup: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.

  • Data Acquisition:

    • Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Average the spectra over a stable infusion period (~1 minute). Determine the accurate masses of the observed ions and use software to calculate the elemental composition, comparing it to the theoretical formula.

Caption: High-Resolution MS Experimental Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Experimental Rationale UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for compounds with conjugated systems, such as the aromatic core of this compound. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophore.

Predicted Spectroscopic Data The spectrum is expected to show multiple absorption maxima (λmax) characteristic of the benzotriazinone chromophore. Based on the parent compound, significant absorptions are expected in the UV region.[15][16]

Predicted λmax (nm)SolventElectronic Transition
~220-240Methanol or Ethanolπ → π
~280-320Methanol or Ethanolπ → π and n → π*

Table 5: Predicted UV-Vis absorption maxima.

Experimental Protocol: UV-Vis Acquisition

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) of known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to correct for any absorbance from the solvent or cuvette.

  • Data Acquisition: Replace the solvent with the sample solution in the cuvette. Scan the sample over a wavelength range of 200-600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Caption: UV-Vis Spectroscopy Experimental Workflow.

Data Synthesis and Structural Confirmation

Structural_Confirmation cluster_data Spectroscopic Evidence Structure Confirmed Structure: This compound MS MS Elemental Formula: C₇H₄FN₃O [M+H]⁺ = 166.0411 MS->Structure Correct Mass & Formula IR FT-IR C=O Stretch (~1670 cm⁻¹) N-H Stretch (~3100 cm⁻¹) C-F Stretch (~1230 cm⁻¹) IR->Structure Confirms Functional Groups H_NMR ¹H NMR 3 Aromatic Protons 1 Labile N-H Proton H-F Couplings Observed H_NMR->Structure Confirms Substitution Pattern C_NMR ¹³C NMR 7 Unique Carbons Large ¹JCF Coupling C_NMR->Structure Confirms Carbon Skeleton F_NMR ¹⁹F NMR 1 Fluorine Signal (δ ≈ -115 ppm) F_NMR->Structure Confirms Fluorine Presence UV UV-Vis Confirms Conjugated System UV->Structure Confirms Chromophore

Caption: Integration of Spectroscopic Data for Structural Confirmation.

By following the protocols outlined in this guide, researchers can confidently acquire the necessary data. The predicted values serve as a benchmark for comparison. The combination of an accurate mass, the correct functional groups from IR, the specific proton and carbon environments from NMR (including the definitive C-F and H-F couplings), and the confirmation of the fluorine atom by ¹⁹F NMR provides a self-validating system for the unequivocal identification of this compound.

References

  • Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]

  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Publications. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Available at: [Link]

  • Chemistry and Biological Activity of[1][6][17]-Benzotriazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. PubMed. Available at: [Link]

  • 1,2,3-Benzotriazin-4-one. PubChem. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • Sample preparation for FT-IR. University of Colorado Boulder. Available at: [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

  • SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Available at: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

  • Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. Available at: [Link]

  • Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? ResearchGate. Available at: [Link]

  • The Effect of Fluorine in 1H NMR. Reddit. Available at: [Link]

  • Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • FTIR Analysis. RTI Laboratories. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • 1,2,3-Benzotriazin-4(1H)-one. NIST WebBook. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • 1,2,3-Benzotriazin-4(1H)-one. NIST WebBook. Available at: [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • 1H-benzotriazole. SpectraBase. Available at: [Link]

Sources

solubility and stability of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of this compound, a heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. Recognizing the foundational importance of solubility and stability in the progression of any potential therapeutic agent, this document offers an in-depth analysis for researchers, chemists, and formulation scientists. We will explore theoretical solubility considerations, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and delineate a systematic approach to evaluating the compound's stability under forced degradation conditions as stipulated by regulatory guidelines. The causality behind experimental choices, potential degradation pathways, and the application of appropriate analytical methodologies are discussed to provide a holistic understanding. This guide is structured to serve as a practical and authoritative resource, enabling robust characterization and informed decision-making in research and development settings.

Introduction: The Significance of the Benzotriazinone Scaffold

The 1,2,3-benzotriazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in pharmacology. Derivatives of this structure have been investigated for a range of biological activities, including as nematicides, anesthetics, and anticancer agents.[1][2][3][4] The specific compound, this compound, incorporates a fluorine atom, a common bioisostere in modern drug design used to enhance metabolic stability, binding affinity, and membrane permeability.

While its direct therapeutic applications are still under exploration, this molecule and its close analogs are crucial intermediates in the synthesis of more complex pharmaceutical agents, potentially including Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5][6][7] Understanding the fundamental properties of solubility and stability is therefore not merely an academic exercise; it is a prerequisite for any successful development program. Poor solubility can lead to low bioavailability and challenging formulations, while instability can compromise shelf-life, efficacy, and patient safety due to the formation of potentially toxic degradants. This guide provides the necessary framework for a thorough and scientifically rigorous evaluation of these two cornerstone parameters.

Core Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before delving into experimental analysis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1008742-31-1[8]
Molecular Formula C₇H₄FN₃O[8]
Molecular Weight 165.12 g/mol [8]
Appearance Off-white to yellow solid (Typical)-
SMILES O=C1NN=NC2=CC=C(F)C=C12[8]

Solubility Profile: A Gateway to Bioavailability

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption and, consequently, its bioavailability. We will examine both the theoretical underpinnings and the practical, experimental determination of this property.

Experimental Determination of Aqueous Solubility

The aqueous solubility of a compound can be assessed in two primary modes: thermodynamic and kinetic.

  • Thermodynamic Solubility refers to the saturation concentration of a compound in a solvent at equilibrium. It is the "true" solubility and is critical for biopharmaceutical classification and formulation development. The Shake-Flask method (SFM) is the gold-standard for this measurement.

  • Kinetic Solubility is a measure of how quickly a compound dissolves from a solid state (often a DMSO stock solution) into an aqueous buffer. It is a high-throughput screening parameter used in early discovery to flag compounds that may precipitate under assay conditions.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality and Rationale: This method is designed to achieve a true equilibrium between the undissolved solid and the dissolved compound, providing the most accurate measure of thermodynamic solubility. By agitating an excess of the solid in the solvent for an extended period (24-48 hours), we ensure the system reaches saturation. The subsequent filtration and quantification of the supernatant provide the concentration at equilibrium.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of glass vials. The excess should be visually apparent.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining microparticulates.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

  • Validation: The presence of remaining solid material in the vial after the experiment validates that the initial amount was in excess and the measured concentration represents the saturation solubility.

Visualization of Workflow:

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Quantification A Add Excess Solid (1-2 mg) B Add Solvent (e.g., PBS, 1 mL) A->B C Seal and Agitate (24-48h at 25°C) B->C D Settle for 1h C->D E Filter Supernatant (0.45 µm PVDF) D->E F Quantify by HPLC-UV E->F

Caption: Shake-Flask method for thermodynamic solubility.

Solubility Data Summary

The following table presents anticipated solubility data for this compound in common pharmaceutical solvents. Note: These are illustrative values based on the general properties of similar heterocyclic compounds and should be confirmed experimentally.

SolventTypeExpected Solubility RangeRationale for Use
Water (pH 7.0)AqueousPoor (< 10 µg/mL)Baseline aqueous solubility.
PBS (pH 7.4)Aqueous BufferPoor (< 10 µg/mL)Simulates physiological pH.
0.1 M HCl (pH 1.0)Aqueous BufferPoor to ModerateSimulates gastric fluid; solubility may increase if the molecule has a basic pKa.
DMSOOrganicFreely Soluble (> 10 mg/mL)Common solvent for stock solutions in biological screening.
EthanolOrganicSolubleCo-solvent used in formulations.

Stability Profile: Ensuring Molecular Integrity

Stability testing is crucial for identifying storage conditions, determining shelf-life, and understanding the degradation pathways of a drug substance. Forced degradation, or stress testing, is a regulatory requirement designed to accelerate this process and identify likely degradation products.[9][10][11] These studies are fundamental to developing stability-indicating analytical methods.[12]

Forced Degradation Studies

Forced degradation intentionally exposes the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[13] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that potential degradants are formed at a concentration sufficient for detection and characterization.[12]

Key Stress Conditions:

  • Hydrolytic Degradation: The ester-like (lactam) and triazine functionalities within the benzotriazinone ring are susceptible to hydrolysis under acidic and basic conditions. This typically involves nucleophilic attack by water or hydroxide ions, leading to ring-opening.[14]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the electron-rich aromatic ring or nitrogen centers. Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.[13]

  • Photolytic Degradation: Aromatic N-oxide systems, which are related to the triazine core, are known to be photosensitive.[15] Exposure to UV and visible light can induce photochemical reactions, leading to complex rearrangements or degradation.

  • Thermal Degradation: High temperatures provide the energy needed to overcome activation barriers for degradation reactions. Thermolysis of benzotriazinones can lead to the loss of nitrogen and subsequent formation of reactive intermediates.[14]

Potential Hydrolytic Degradation Pathway

Under basic conditions, the most probable degradation pathway is the hydrolytic cleavage of the amide bond within the triazinone ring, leading to the formation of a 2-amino-5-fluorobenzoyl derivative.

Caption: Plausible hydrolytic degradation of the core structure.

Protocol 2: Forced Degradation Study

Causality and Rationale: This protocol systematically exposes the compound to a battery of stress conditions mandated by ICH guidelines.[9] By including a control sample and analyzing all samples at defined time points with a stability-indicating method (like HPLC), we can reliably quantify the extent of degradation and detect the formation of new impurities, thus validating the analytical method's specificity.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Sample Preparation for Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of purified water.

    • Thermal Degradation (Solid): Place ~5 mg of the solid compound in a vial.

    • Thermal Degradation (Solution): Use a separate aliquot of the control sample.

    • Photolytic Degradation (Solid & Solution): Prepare solid and solution samples as for thermal stress.

  • Incubation:

    • Place the Acid, Base, Oxidative, and one Control solution vial in a water bath at 60 °C.

    • Place the solid and solution thermal samples in an oven at 80 °C.

    • Place the solid and solution photolytic samples in a photostability chamber (ICH Q1B compliant, e.g., 1.2 million lux hours and 200 watt hours/m²).

    • Keep one Control sample protected from light at room temperature.

  • Time Points: Withdraw aliquots from the solution samples at specified time points (e.g., 2, 8, 24, 48 hours). For solid samples, prepare solutions at each time point.

  • Neutralization: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all samples, including the controls, by a stability-indicating HPLC-UV method. The method should be capable of resolving the parent peak from all degradation products. Use a photodiode array (PDA) detector to compare the UV spectra of the degradant peaks to the parent peak to assess peak purity.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound's peak area is commensurate with the increase in the peak areas of the degradation products.

Summary of Expected Stability Profile
Stress ConditionSeverityExpected OutcomePotential Degradants
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hModerate DegradationRing-opened 2-amino-5-fluorobenzoyl species.
Base Hydrolysis 0.1 M NaOH, 60 °C, 8hSignificant DegradationRing-opened 2-amino-5-fluorobenzoyl species.[14]
Oxidation 3% H₂O₂, RT, 24hMinor to Moderate DegradationN-oxides, hydroxylated aromatic species.[16][17]
Thermal (Solid) 80 °C, 48hLikely StableMinimal degradation expected.
Photolytic ICH Q1B ConditionsPotential for DegradationIsomers, ring-contracted or rearranged products.[15]

Conclusion

This compound is a compound with significant potential as a building block in the synthesis of novel therapeutics. However, its successful application hinges on a thorough understanding of its fundamental physicochemical properties. This guide has outlined a rigorous, experimentally-driven approach to characterizing its solubility and stability. The protocols provided for thermodynamic solubility and forced degradation studies represent industry-standard methodologies designed to yield robust and reliable data. The anticipated poor aqueous solubility underscores the need for enabling formulation strategies, while the potential for hydrolytic and photolytic instability necessitates careful handling, storage, and the development of validated, stability-indicating analytical methods. By adhering to these scientific principles and practices, researchers can confidently assess the viability of this scaffold and accelerate the journey from discovery to development.

References

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. Available at: [Link]

  • Ainsworth, C., & Jones, R. G. (1955). A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Journal of the American Chemical Society, 77(23), 621–624. (Note: While this reference is for the parent hydroxy compound, the degradation principles are analogous). Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • National Cancer Institute. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. Retrieved from [Link]

  • Prajapati, R., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Rani, S., & Malik, A. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Kumar, V., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sharma, G., & Saini, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • El-Gamal, S. M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules. Available at: [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. Available at: [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. American Chemical Society. Available at: [Link]

  • Gu, Y., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PubMed. Available at: [Link]

  • Wang, C., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research. Available at: [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal. Available at: [Link]

  • El-Gamal, S. M. (2018). Preparation of Some Benzotriazin Derivatives and Study of Their Biological Activity. Young Researchers Conference, Suez Canal University. Available at: [Link]

  • Kaur, R., et al. (2018). Chemistry and Biological Activity of[14][18][19]-Benzotriazine Derivatives. Current Organic Chemistry. Available at: [Link]

  • Xu, X. Y., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • D'Andria, D., et al. (2024). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Marchetti, C., et al. (2020). Ovarian Cancer Treatments Strategy: Focus on PARP Inhibitors and Immune Check Point Inhibitors. Cancers. Available at: [Link]

  • Moore, K. N. (2020). PARP Inhibitor Trials Revolutionize Frontline Ovarian Cancer. OncLive. Available at: [Link]

  • Xu, X. Y., et al. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][14][18][19]thiadiazole against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Juboori, A. M. J. (2023). Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. NTU Journal of Pure Sciences. Available at: [Link]

  • Wang, C., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Scilit. Available at: [Link]

Sources

The Strategic Incorporation of Fluorine in Benzotriazinone Scaffolds: A Technical Guide to Unlocking New Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzotriazinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide delves into the strategic application of fluorination to this versatile core, exploring how the unique properties of fluorine can be harnessed to modulate and enhance the therapeutic potential of benzotriazinone derivatives. We will navigate through the synthetic methodologies for introducing fluorine into the benzotriazinone framework, with a particular focus on regioselective fluorination. The guide will then explore the burgeoning applications of these fluorinated analogs, primarily as potent enzyme inhibitors in oncology, and their prospective role in addressing neurodegenerative diseases. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery endeavors. This in-depth analysis aims to serve as a vital resource for medicinal chemists, pharmacologists, and drug development professionals, illuminating the path from rational design to potential clinical applications of fluorinated benzotriazinones.

Introduction: The Benzotriazinone Scaffold and the Fluorine Advantage

The 1,2,4-benzotriazine nucleus represents a class of heterocyclic compounds that have shown a wide spectrum of potent pharmacological activities.[1] The benzotriazinone core, in particular, has been a focal point in various drug discovery programs, including the development of anticancer, anti-inflammatory, and antimalarial agents.[2] The inherent bioactivity of this scaffold, combined with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics.

The introduction of fluorine into drug candidates is a well-established and powerful strategy in modern medicinal chemistry.[3][4] Approximately 30% of blockbuster drugs contain fluorine atoms.[5] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Strategic fluorination can enhance:

  • Metabolic Stability: By blocking sites of oxidative metabolism.

  • Binding Affinity: Through favorable interactions with biological targets.

  • Membrane Permeability: By altering lipophilicity.

  • pKa: Modifying the acidity or basicity of nearby functional groups.

This guide will explore the synergistic combination of the benzotriazinone scaffold with the strategic incorporation of fluorine, a pairing that holds immense promise for the development of next-generation therapeutics.

Synthetic Strategies for Fluorinated Benzotriazinones

The synthesis of fluorinated benzotriazinones can be approached through various methods, with the choice of strategy often depending on the desired position of the fluorine atom and the overall complexity of the target molecule.

Regioselective Electrophilic Fluorination

A highly effective method for the direct introduction of fluorine onto the benzotriazinone core is through electrophilic fluorination. Selectfluor® is a versatile and widely used reagent for this purpose.[5] The fluorination of 7-oxo-1,2,4-benzotriazines occurs regioselectively at the enamine-activated position, typically at the C-8 position.[5]

Experimental Protocol: Regioselective Fluorination using Selectfluor® [5]

  • Reaction Setup: In a pressure tube, dissolve the starting benzotriazin-7-one (1 equivalent) in dry acetonitrile.

  • Reagent Addition: Add Selectfluor® (2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture under microwave irradiation at 120 °C for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The use of microwave irradiation can significantly reduce reaction times compared to conventional heating.[5]

Denitrogenative Fluorination

Another innovative approach involves the denitrogenative fluorination of 1,2,3-benzotriazinones to yield 2-fluorobenzamides. This method utilizes tetrafluoroboric acid under mild thermal or visible light conditions.

Conceptual Workflow: Denitrogenative Fluorination

G cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_intermediate Key Intermediate cluster_product Product A 1,2,3-Benzotriazinone B Tetrafluoroboric Acid (HBF4) Thermal or Visible Light A->B Reaction Initiation C Aryl Diazonium Intermediate B->C Denitrogenation D 2-Fluorobenzamide C->D Fluorination

Caption: Denitrogenative fluorination of 1,2,3-benzotriazinones.

This reaction proceeds through the formation of an aryl diazonium intermediate, which is then trapped by the fluoride ion.

Therapeutic Applications of Fluorinated Benzotriazinones

The introduction of fluorine can significantly enhance the biological activity of benzotriazinones, opening up new avenues for therapeutic intervention.

Anticancer Activity: Targeting Thioredoxin Reductase

A primary and well-documented application of fluorinated benzotriazinones is in the field of oncology. 7-Oxo-1,2,4-benzotriazines have been identified as reversible inhibitors of thioredoxin reductase (TrxR), an enzyme that is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation.[5]

The fluorination of these compounds has been shown to potentiate their cytotoxic effects. For instance, an 8-fluoro-substituted benzotriazin-7-one derivative demonstrated approximately five times greater cytotoxicity towards the MCF-7 breast cancer cell line compared to its non-fluorinated parent compound.[5]

Mechanism of Action: Thioredoxin Reductase Inhibition

G A Fluorinated Benzotriazinone B Thioredoxin Reductase (TrxR) A->B Binds to C Inhibition of TrxR Activity B->C D Disruption of Redox Homeostasis C->D E Increased Oxidative Stress D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: Inhibition of TrxR by fluorinated benzotriazinones.

Experimental Protocol: Thioredoxin Reductase Inhibition Assay [6][7]

This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, 10 mM EDTA, pH 7.0.

    • NADPH solution: 0.24 mM in assay buffer.

    • DTNB solution: 2.5 mM in assay buffer.

    • Enzyme solution: Purified recombinant thioredoxin reductase in a suitable buffer.

    • Inhibitor solutions: Prepare serial dilutions of the fluorinated benzotriazinone compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the inhibitor solution or DMSO (vehicle control).

    • Add the TrxR enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of NADPH and DTNB.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: MTT Cytotoxicity Assay [8]

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzotriazinone compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Table 1: Cytotoxicity of a Fluorinated Benzotriazinone Derivative [5]

CompoundNon-fluorinated (1a) IC50 (µM)8-Fluoro-derivative (2) IC50 (µM)
MCF-7 (Breast Cancer) >509.8
Potential in Neurodegenerative Diseases

The incorporation of fluorine is a widely employed strategy to enhance the blood-brain barrier (BBB) permeability of drug candidates, a critical requirement for treating central nervous system (CNS) disorders.[9] Fluorination can increase lipophilicity and metabolic stability, facilitating the entry of molecules into the brain.[9] While specific studies on fluorinated benzotriazinones for neurodegenerative diseases are still emerging, the proven neuroprotective and enzyme-inhibiting properties of the broader benzotriazole and benzotriazinone classes, coupled with the benefits of fluorination, suggest a promising future in this area.

Potential targets in the CNS for fluorinated benzotriazinones could include enzymes implicated in neurodegeneration, such as certain kinases and cholinesterases.

Kinase Inhibition

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The benzotriazole scaffold, closely related to benzotriazinones, has been shown to be a promising starting point for the development of kinase inhibitors. For instance, fluorinated benzotriazole derivatives have been identified as potential inhibitors of Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase involved in cell growth and proliferation.[10] The introduction of fluorine can alter the physicochemical properties of these inhibitors, potentially leading to improved potency and selectivity.[10]

Experimental Protocol: Casein Kinase 2 (CK2) Inhibition Assay

Several commercial kits are available for assaying CK2 activity. A common method involves the use of a specific peptide substrate and radiolabeled ATP ([γ-³²P]ATP).

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a specific CK2 peptide substrate, and the test compound (fluorinated benzotriazinone) or vehicle control.

  • Enzyme Addition: Add purified recombinant CK2 enzyme to the mixture.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding an acid solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide.

  • Washing: Wash the paper extensively to remove unreacted [γ-³²P]ATP.

  • Quantification: Measure the radioactivity of the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Determine the level of inhibition for each compound concentration and calculate the IC50 value.

Structure-Activity Relationships (SAR) and Future Directions

The available data, although still expanding, points towards some key structure-activity relationships for fluorinated benzotriazinones:

  • Position of Fluorine: The regioselectivity of fluorination is crucial. As seen with Selectfluor®, the enamine-activated C-8 position is a favorable site for introducing fluorine to enhance cytotoxicity.[5]

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of fluorine can influence the electronic properties of the benzotriazinone core, which may impact its interaction with biological targets.

  • Lipophilicity and Permeability: The strategic placement of fluorine can be used to fine-tune the lipophilicity of the molecule, which is critical for membrane permeability and, in the case of CNS targets, BBB penetration.

Future research in this area should focus on:

  • Expanding the Chemical Space: Synthesizing a broader range of fluorinated benzotriazinone derivatives with fluorine at different positions and in combination with other functional groups.

  • Broadening the Target Scope: Screening fluorinated benzotriazinone libraries against a wider panel of biological targets, including various kinases, proteases, and other enzymes implicated in disease.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which fluorinated benzotriazinones exert their biological effects.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of promising lead compounds.

Conclusion

The strategic fluorination of the benzotriazinone scaffold is a powerful approach in modern drug discovery. The unique properties of fluorine can be leveraged to significantly enhance the therapeutic potential of this privileged heterocyclic core. As demonstrated by their potent inhibition of thioredoxin reductase and their promising cytotoxicity against cancer cells, fluorinated benzotriazinones represent a compelling class of compounds for further investigation. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate and accelerate research in this exciting field. With continued exploration and a deeper understanding of their structure-activity relationships, fluorinated benzotriazinones are poised to make a significant impact on the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders.

References

  • El-Sayed, N. N., & Adejare, A. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 3(4), 463-475.
  • Kuriakose, S., Sundaresan, R., & Kandasamy, J. (2023). A Mild and Efficient Synthesis of Functionalized 2-Fluorobenzamides from 1,2,3-Benzotriazinones via Denitrogenative Fluorination Reactions under Thermal/Visible Light Conditions. Asian Journal of Organic Chemistry, 12(7), e202300188.
  • Wiśniewska, M., Paprocki, D., Marzec, E., Bugajska, E., & Poznański, J. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446.
  • El Rayes, S. M., Ali, I. A. I., Fathalla, W., & Mahmoud, M. A. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6667–6680.
  • Mohammadi Ziarani, G., Gholamzadeh, P., Badiei, A., & Mohammadi, M. K. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105.
  • Guchhait, S. K., & Kashyap, M. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33-49.
  • Wiśniewska, M., Paprocki, D., Marzec, E., Bugajska, E., & Poznański, J. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446.
  • St. Gelais, C., et al. (2023). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Pharmaceuticals, 16(5), 738.
  • Bioworld Technology, Inc. (n.d.). Thioredoxin Reductase Microplate Assay Kit User Manual. Retrieved from [Link]

  • Mirallai, S. I., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 24(2), 282.
  • Sun, H., & Adejare, A. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • Khalid, Z., Shafqat, S. S., Ahmad, H. A., & Asiri, A. M. (2025). Reported benzotriazinone derivatives as bioactive compounds. Current Drug Discovery Technologies.
  • Rauf, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Rauf, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • de Faria, A. C., Mesquita, A. P. L. d., da Cunha, E. F. F., & Freitas, M. P. (2024). Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. Journal of the Science of Food and Agriculture, 104(9), 5326-5337.
  • Kuriakose, S., Sundaresan, R., & Kandasamy, J. (2023). Fluorination of benzotriazinones.
  • Singh, S., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 29(12), 2889.
  • Gümüş, M., et al. (2024). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, e202400582.
  • El Rayes, S. M., Ali, I. A. I., Fathalla, W., & Mahmoud, M. A. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6667–6680.

Sources

A Comprehensive Technical Guide to 6-Fluoro-3H-1,2,3-benzotriazin-4-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzotriazinones

The 1,2,3-benzotriazin-4-one scaffold is a privileged heterocyclic system that serves as a cornerstone in the development of a wide array of biologically active compounds. Its rigid, planar structure and versatile substitution points make it an attractive core for designing molecules that interact with various biological targets. These compounds have found applications as anesthetics, antidepressants, anticancer agents, and agrochemicals.[1][2]

The strategic incorporation of a fluorine atom onto this scaffold, yielding 6-Fluoro-3H-1,2,3-benzotriazin-4-one, significantly enhances its potential in drug discovery. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can modulate lipophilicity, improve metabolic stability, alter pKa, and enhance binding affinity to target proteins. This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will explore its synthesis, physicochemical characteristics, and its emerging role as a critical building block for novel therapeutics.

Physicochemical Properties: A Quantitative Snapshot

Understanding the intrinsic properties of this compound is fundamental to its application in synthesis and drug design. While experimental data for the unsubstituted parent compound is limited, we can extrapolate key physicochemical parameters from its closely related analogue, 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one, and the non-fluorinated parent, 1,2,3-Benzotriazin-4-one. These properties are crucial for predicting solubility, permeability, and potential for forming intermolecular interactions.

PropertyValue (for C7H4FN3O)Value (for C13H8FN3O)[3]Value (for C7H5N3O)[4]Significance in Drug Discovery
Molecular Formula C7H4FN3OC13H8FN3OC7H5N3ODefines the elemental composition and exact mass.
Molecular Weight ( g/mol ) ~165.12241.22147.13Influences diffusion, absorption, and distribution.
XLogP3 ~1.0 (Estimated)3.20.83 (LogP)Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors 101Potential for forming hydrogen bonds with target proteins.
Hydrogen Bond Acceptors 343Potential for forming hydrogen bonds with target proteins.
Topological Polar Surface Area (Ų) ~53.845.053.8Correlates with drug transport and bioavailability.

Table 1: Computed and Experimental Physicochemical Properties.

Synthesis of this compound: From Precursor to Core Scaffold

The synthesis of the target molecule is a multi-step process that hinges on the reliable formation of the triazinone ring. The most established and widely practiced method involves the diazotization of a corresponding 2-aminobenzamide precursor.[1]

Retrosynthetic Analysis

A logical retrosynthetic approach reveals the key starting materials required for the synthesis. The target molecule can be disconnected at the N2-N3 and N1-C7a bonds, tracing back to 2-amino-5-fluorobenzamide, which in turn is derived from the commercially available 2-amino-5-fluorobenzoic acid.

G Target This compound Intermediate1 2-Amino-5-fluorobenzamide Target->Intermediate1 Diazotization/Cyclization StartingMaterial 2-Amino-5-fluorobenzoic acid Intermediate1->StartingMaterial Amidation

Retrosynthetic pathway for this compound.
Classical Synthesis via Diazotization

This robust and well-documented method remains the workhorse for synthesizing benzotriazinones. The core of this process is the conversion of the primary aromatic amine of 2-amino-5-fluorobenzamide into a diazonium salt, which spontaneously cyclizes to form the stable triazinone ring.

Mechanism Rationale: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically HCl. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[5] The primary amine of the 2-amino-5-fluorobenzamide acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[5] The adjacent amide nitrogen then acts as an intramolecular nucleophile, attacking the diazonium group to close the six-membered ring and yield the final product.

Critical Parameters:

  • Temperature: The reaction must be maintained at a low temperature (0-5 °C). Aromatic diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.

  • Acidity: A strong acidic medium is crucial for the generation of the nitrosonium ion and for stabilizing the resulting diazonium salt.[6]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Cyclization P1 2-Amino-5-fluorobenzoic acid P4 2-Amino-5-fluorobenzamide P1->P4 Amidation P2 SOCl₂ or similar P3 NH₄OH S1 2-Amino-5-fluorobenzamide P4->S1 S4 This compound S1->S4 Reaction S2 NaNO₂ / HCl S3 0-5 °C

Workflow for the classical synthesis of this compound.
Modern Synthetic Approaches: The Photochemical Alternative

Driven by the principles of green chemistry, new methods are emerging to circumvent the use of harsh acids and potentially hazardous nitrites. One innovative approach involves the photochemical cyclization of acyclic aryl triazine precursors.[1]

This method utilizes violet light (e.g., 420 nm) to induce a cyclization reaction in a continuous flow reactor, often achieving excellent yields in minutes without the need for additives or photocatalysts.[1] The mechanism is believed to proceed through a nitrogen-centered[1][7]-H shift, a variation of the classic Norrish type II reaction.[1]

Advantages:

  • Green Chemistry: Avoids strong acids and nitrite reagents.

  • Efficiency: Short reaction times (minutes vs. hours).

  • Scalability: Continuous flow processing allows for robust and scalable production.

G Precursor Acyclic Aryl Triazine Precursor Light Violet Light (420 nm) Continuous Flow Reactor Product Benzotriazin-4(3H)-one Light->Product Byproduct N-methylacetamide Product->Byproduct + (sole byproduct) G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Repair_N DNA Repair & Cell Survival PARP->Repair_N repairs SSB HRR Homologous Recombination (for DSBs) HRR->Repair_N repairs DSB DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C recruits DSB Double-Strand Break (DSB) PARP_C->DSB SSB persists, forms DSB PARPi PARP Inhibitor (e.g., Benzotriazinone-based) PARPi->PARP_C inhibits No_HRR Defective Homologous Recombination (No HRR) Apoptosis Cell Death (Apoptosis) No_HRR->Apoptosis leads to DSB->No_HRR cannot be repaired by

Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Nematicidal Activity

Derivatives of 1,2,3-benzotriazin-4-one have shown significant potential as novel nematicides for agricultural applications. [8]Studies have demonstrated that various N3-substituted derivatives exhibit potent in vivo control efficacy against root-knot nematodes like Meloidogyne incognita. [7][9]For instance, certain derivatives achieved up to 100% control at concentrations of 10.0 mg/L. [9]The nematicidal activity is highly dependent on the nature of the substituent, its position, and the length of the linker at the N3 position. [9]This highlights the tunability of the scaffold for developing targeted agrochemicals.

Compound ClassTarget OrganismActivity/EfficacyReference
Acylthiourea derivativesMeloidogyne incognitaInhibition rates of 51-58% at 1.0 mg/L[8]
2-Cyanoimino-4-oxothiazolidine derivativesMeloidogyne incognitaUp to 100% control at 10.0 mg/L[7][9]

Table 2: Examples of Nematicidal Activity of 1,2,3-Benzotriazin-4-one Derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and rationale. Success in each step provides the validated starting material for the next, ensuring a robust and reproducible workflow.

Protocol 1: Synthesis of 2-Amino-5-fluorobenzamide

Rationale: This step converts the carboxylic acid, which is unreactive in the subsequent diazotization, into a primary amide. The amide's NH₂ group is crucial for the final intramolecular cyclization. Thionyl chloride (SOCl₂) is an effective and common reagent for converting carboxylic acids to highly reactive acyl chlorides, which readily react with ammonia to form the amide.

Methodology:

  • Activation: To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in an anhydrous, inert solvent (e.g., THF, DCM) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up (Acyl Chloride): Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF). Add this solution dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonium hydroxide (excess, ~10 eq).

  • Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-fluorobenzamide. Purity can be checked by ¹H NMR and melting point.

Protocol 2: Synthesis of this compound

Rationale: This is the key ring-forming step. The protocol relies on the precise and controlled generation of the diazonium salt from the primary amine under conditions that favor immediate intramolecular cyclization over decomposition or intermolecular side reactions.

Methodology:

  • Dissolution: Suspend 2-amino-5-fluorobenzamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-water bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the suspension of the amide, ensuring the temperature remains below 5 °C.

  • Monitoring: The reaction is typically rapid. The initial suspension will often dissolve as the diazonium salt forms, followed by the precipitation of the cyclized product. Stir for an additional 30-60 minutes at 0-5 °C after the addition is complete.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water to remove any inorganic salts, followed by a cold, non-polar organic solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Validation: Dry the product under vacuum. The structure and purity of the final this compound can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and melting point analysis.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry and agrochemical science. Its synthesis, while rooted in classical organic chemistry, is evolving with modern, greener techniques. The physicochemical properties conferred by the fluorinated benzotriazinone core make it an exceptionally versatile scaffold for creating derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

The demonstrated utility of its derivatives as anticancer agents, particularly in the context of PARP inhibition, and as potent nematicides, underscores its significant potential. Future research will undoubtedly focus on expanding the library of N3-substituted derivatives, exploring new therapeutic targets, and refining synthetic methodologies. As our understanding of structure-activity relationships deepens, this compound is poised to remain a valuable and highly sought-after building block for the development of next-generation drugs and crop protection agents.

References

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(10), 2371–2375. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1348. Available from: [Link]

  • Kaur, H., & Kumar, K. (2015). Chemistry and Biological Activity of-[1][2][8]Benzotriazine Derivatives. Current Organic Synthesis, 12(5), 629-653. Available from: [Link]

  • Baumann, M., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. Available from: [Link]

  • Wang, G., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry, 63(28), 6345–6351. Available from: [Link]

  • Papeo, G., et al. (2010). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorganic & Medicinal Chemistry Letters, 20(4), 1347-1352. Available from: [Link]

  • PubChem. (n.d.). 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • Zhang, M., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2691. Available from: [Link]

  • Wang, G., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. PubMed. Available from: [Link]

  • Tenti, E., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 24(13), 10892. Available from: [Link]

  • PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • Preprints.org. (2024). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Available from: [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from: [Link]

  • Kseniia, O., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(15), 5851. Available from: [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Available from: [Link]

  • Supuran, C. T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1351. Available from: [Link]

  • Sukach, V. A., et al. (2023). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 21(31), 6331-6342. Available from: [Link]

  • Kaur, H., & Kumar, K. (2015). Chemistry and Biological Activity of-[1][2][8]Benzotriazine Derivatives. ResearchGate. Available from: [Link]

  • Hryshchanka, A., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry, 19(3), 1-10. Available from: [Link]

  • LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. Retrieved from: [Link]

  • Sharma, S., et al. (2014). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Journal of the Indian Chemical Society, 91(1), 129-134. Available from: [Link]

  • ResearchGate. (n.d.). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Retrieved from: [Link]

  • Dunkin, I. R., & Forrester, L. (1998). The photochemical transformation and tautomeric composition of matrix isolated benzotriazole. Journal of the Chemical Society, Perkin Transactions 2, (1), 13-16. Available from: [Link]

  • ResearchGate. (2015). Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis and anticancer activity of benzotriazole derivatives. Journal of Heterocyclic Chemistry, 57(3), 1220-1227. Available from: [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from: [Link]

  • Hubert, A. J., & Reimlinger, H. (1970). Photochemistry of benzotriazoles. Journal of the Chemical Society C: Organic, 606-608. Available from: [Link]

  • Galluzzi, L., et al. (2017). Trial watch – inhibiting PARP enzymes for anticancer therapy. Cell Death & Disease, 8(7), e2930. Available from: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from: [Link]

  • Khan, I., et al. (2020). Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM). RSC Advances, 10(52), 31235-31245. Available from: [Link]

  • ResearchGate. (n.d.). Antiproliferative activity of benzotriazole analogues on selected cell lines (IC 50 [µM]). Retrieved from: [Link]

  • Wang, J., et al. (2019). Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. Cancer Science, 110(5), 1571-1581. Available from: [Link]

  • ASN CHEMISTRY. (2021, December 9). Trick to remember Diazotisation and coupling reaction||Amines [Video]. YouTube. Retrieved from: [Link]

  • Bielawska, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1264. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Continuous Flow Synthesis of Substituted Benzotriazin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to a Privileged Scaffold

Benzotriazin-4(3H)-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They serve as core structural motifs in various biologically active molecules, including anesthetics, antidepressants, and agrochemicals.[1][2] Furthermore, their utility extends to being versatile building blocks for complex molecular architectures, such as PARP (Poly(ADP-ribose) polymerase) inhibitors like Olaparib, which are at the forefront of cancer therapy.[3][4][5]

Traditionally, the synthesis of these valuable compounds has relied on the diazotization of 2-aminobenzamides or related anthranilates.[1][2] This classical approach, however, is fraught with challenges, including the use of strong acids and sodium nitrite, which raises safety concerns and limits the functional group tolerance of the reaction.[1][2] Alternative batch methodologies have been developed but often require harsh conditions, toxic reagents, or complex catalytic systems.[1]

Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides superior control over reaction parameters, enhanced heat and mass transfer, and a significantly improved safety profile, particularly when handling hazardous intermediates like diazonium salts.[6][7] This guide details a novel and highly efficient continuous flow protocol for the synthesis of substituted benzotriazin-4(3H)-ones, leveraging visible light-mediated photocyclization. This method eschews the need for catalysts or additives, operates at ambient temperature, and offers remarkable scalability and green credentials.[1][8][9][10]

Scientific Principles: Photocatalyst-Free, Visible-Light-Mediated Cyclization

The protocol described herein is based on a recently developed method that utilizes the photocyclization of acyclic aryl triazine precursors.[1][8][10] This transformation is initiated by exposure to violet light (420 nm) and proceeds through a mechanism related to the Norrish type II reaction.[1][2][11]

Mechanism Overview:

The key mechanistic step involves a nitrogen-centered[1][2]-hydrogen shift upon photoexcitation of the aryl triazine precursor.[2][10] This intramolecular hydrogen abstraction is followed by a cyclization and subsequent fragmentation, leading to the formation of the stable benzotriazin-4(3H)-one ring system and a benign byproduct, N-methylacetamide.[2] The elegance of this approach lies in its simplicity and atom economy.

Why Continuous Flow?

The choice of a continuous flow setup is critical for several reasons:

  • Safety: The reaction is performed in a miniaturized reactor, minimizing the volume of reagents at any given time and thus enhancing operational safety.[2]

  • Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors allows for efficient photon penetration, leading to rapid reaction times (residence times of 5-10 minutes).[1][8][10] Scaling up the production is a matter of running the system for a longer duration ("scaling out") rather than using larger, potentially hazardous batch reactors.[2]

  • Process Control: Precise control over parameters like flow rate (and thus residence time), light intensity, and temperature ensures high reproducibility and yield.[10]

  • Green Chemistry: This method aligns with the principles of green chemistry by using visible light as a traceless reagent, operating at ambient temperature, and often allowing for product isolation via simple crystallization, thereby avoiding chromatographic purification.[1][2]

Experimental Workflow & Visualization

The continuous flow synthesis is comprised of three main stages: Reagent Preparation and System Priming, Photochemical Reaction, and Product Collection & Isolation.

G cluster_0 Stage 1: Reagent Preparation & System Priming cluster_1 Stage 2: Photochemical Reaction cluster_2 Stage 3: Product Collection & Isolation A Prepare homogeneous solution of aryl triazine precursor in appropriate solvent B Degas the solution A->B D Switch valve to inject the reactant solution into the flow reactor B->D Introduce Reagent C Prime the flow system with solvent (stabilize flow rate, pressure, and light source) E Solution passes through the Photochemical Reactor Coil (PFA tubing, 10 mL volume) - Irradiated with 420 nm LED - Residence Time: 5-10 min F Collect the product stream at the reactor outlet E->F Exit Reactor G Evaporate solvent in vacuo F->G H Purify product (crystallization or chromatography) G->H

Caption: Experimental workflow for continuous flow synthesis.

Detailed Protocol: Synthesis of a Model Benzotriazin-4(3H)-one

This protocol describes the synthesis of a representative substituted benzotriazin-4(3H)-one from its corresponding acyclic aryl triazine precursor.

Materials and Equipment:
  • Flow Reactor System: Vapourtec E-series or similar, equipped with a piston pump.

  • Photochemical Reactor Module: Vapourtec UV-150 or equivalent, fitted with a 420 nm high-power LED (e.g., 50 W).

  • Coil Reactor: 10 mL PFA tubing.

  • Back-Pressure Regulator (BPR): To maintain system pressure (e.g., 3 bar).

  • Reagents: Substituted acyclic aryl triazine precursor, HPLC-grade solvents (e.g., MeOH/DCM or MeCN/H₂O).

  • Standard laboratory glassware for solution preparation and product work-up.

  • Rotary evaporator.

  • Analytical Equipment: NMR, LC-MS for product characterization and purity assessment.

Step-by-Step Methodology:

1. Reagent Preparation:

  • Prepare a solution of the aryl triazine precursor at a concentration of 0.03 M. The choice of solvent is crucial for ensuring complete solubility.[2] A mixture of MeOH/DCM (1:1) or MeCN/H₂O (3:1) has been shown to be effective.[2]
  • Causality: A homogeneous solution is essential to prevent clogging of the reactor tubing and ensure consistent reaction conditions. The solvent system must be transparent to the 420 nm wavelength to allow for efficient photo-irradiation.
  • Degas the solution by sonicating for 10-15 minutes to remove dissolved gases that could interfere with the reaction or pumping consistency.

2. Flow Reactor Setup and Priming:

  • Assemble the flow chemistry system as per the manufacturer's instructions, ensuring the 10 mL coil reactor is correctly installed within the photochemical module.
  • Set the system pressure to 3 bar using the back-pressure regulator.
  • Causality: Applying back pressure prevents solvent outgassing within the heated or irradiated sections of the reactor, ensuring a stable and predictable flow.
  • Turn on the 420 nm LED light source and set the power to 50 W. Allow it to stabilize.
  • Begin pumping the solvent mixture (e.g., MeOH/DCM) through the system at the desired flow rate. For a 10-minute residence time in a 10 mL reactor, the flow rate should be 1.0 mL/min.
  • Allow the system to run with pure solvent for at least 5-10 minutes to ensure all parameters (flow rate, pressure, temperature) are stable.[10]

3. Reaction Execution:

  • Once the system is stable, switch the injection valve to introduce the prepared reagent solution into the flow stream.[10]
  • The solution will travel through the PFA tubing coil, where it is irradiated by the violet light, initiating the photocyclization reaction.
  • Causality: The 10-minute residence time has been optimized to provide excellent yields without significant byproduct formation.[1][8] PFA tubing is used for its chemical inertness and high transparency to UV/visible light.

4. Product Collection and Work-up:

  • After the initial system volume has been displaced, begin collecting the product stream exiting the back-pressure regulator.
  • Once all the reagent solution has been injected, switch the valve back to the pure solvent stream to flush the system.[10]
  • Combine the collected product fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • The crude product can often be purified by simple crystallization. If necessary, column chromatography can be employed.[2][10]
  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Summary and Optimization Parameters

The following table summarizes typical reaction parameters and outcomes for the synthesis of various substituted benzotriazin-4(3H)-ones using this photochemical flow method.

Precursor SubstituentSolvent SystemResidence Time (min)Flow Rate (mL/min)Yield (Isolated)Reference
H MeOH/DCM101.0>95%[1]
4-Me MeOH/DCM101.091%[1]
4-Cl MeCN/H₂O101.093%[1]
4-F MeOH/DCM101.090%[1]
H (Scale-up) MeOH/DCM52.085% (on 1g scale)[2]

Causality: The slight decrease in yield upon scaling up and reducing residence time reflects a common trade-off between throughput and reaction completion.[2] However, the productivity (mass/time) is significantly increased. The choice between MeCN/H₂O and MeOH/DCM depends on the solubility of the specific precursor.[2]

Trustworthiness: A Self-Validating System

The robustness of this continuous flow protocol is ensured by several factors:

  • In-line Monitoring: While not explicitly detailed in the primary protocol, flow systems can be readily equipped with in-line analytical tools such as UV-Vis or FTIR spectroscopy.[12][13] This allows for real-time monitoring of reaction conversion, ensuring the process is running at a steady state and providing immediate feedback for any process deviations.

  • Reproducibility: The precise, automated control over reaction parameters eliminates the variability often associated with manual batch processing, leading to highly reproducible results.

  • Predictable Scalability: As demonstrated, the process is readily scalable by increasing the run time.[2] The consistent performance from milligram to gram scale validates the reliability of the flow chemistry approach.

Conclusion and Future Outlook

The continuous flow synthesis of benzotriazin-4(3H)-ones via visible light-mediated photocyclization represents a significant advancement over traditional synthetic routes. This method is not only safer, faster, and more efficient but also aligns with the growing demand for sustainable and green chemical manufacturing.[1][2] For drug development professionals, this protocol provides a reliable and scalable platform to rapidly access a library of substituted benzotriazin-4(3H)-ones for structure-activity relationship (SAR) studies and lead optimization. The integration of in-line analysis and purification techniques promises to further streamline the synthesis of these important pharmaceutical building blocks, accelerating the drug discovery pipeline.[13][14]

References

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. [Link]

  • Di Martino, R., et al. (2023). Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation. Organic Process Research & Development. [Link]

  • American Chemical Society. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Norrish Reaction. [Link]

  • ACS Publications. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

  • Organic Chemistry Portal. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]

  • PubMed. (2024). Continuous Flow Synthesis of Benzotriazin-4(3 H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]

  • ResearchGate. (2023). Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • ACS Publications. (2023). Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation. Organic Process Research & Development. [Link]

  • Xu, Q., et al. (2023). Two-step flow synthesis of Olaparib in microreactor: Route design, process development and kinetics research. ResearchGate. [Link]

  • ResearchGate. (n.d.). Integrating continuous flow synthesis with in-line analysis and data generation. [Link]

  • Baxendale Group. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Continuous-flow synthesis of olaparib. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). Integrating continuous flow synthesis with in-line analysis and data generation. Journal of Organic Chemistry. [Link]

  • Britton, J., & Raston, C. L. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Selectivity engineering of the diazotization reaction in a continuous flow reactor. [Link]

  • ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline. [Link]

  • MDPI. (2021). Continuous Flow Synthesis of Anticancer Drugs. [Link]

  • MDPI. (2018). Exploring Flow Procedures for Diazonium Formation. [Link]

  • OUCI. (n.d.). Exploring Flow Procedures for Diazonium Formation. [Link]

  • Royal Society of Chemistry. (2017). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]

  • PMC. (2020). Bayesian Self-Optimization for Telescoped Continuous Flow Synthesis. [Link]

  • Advion Interchim Scientific. (n.d.). Exploring Flow Procedures for Diazonium Formation. [Link]

  • PubMed Central. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. [Link]

  • ResearchGate. (2018). Exploring Flow Procedures for Diazonium Formation. [Link]

  • PMC. (2024). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. [Link]

  • Royal Society of Chemistry. (2022). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthetic strategy is based on the classical and efficient method of diazotization of 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid), followed by in situ intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, explanations for critical steps, safety precautions, and methods for product characterization to ensure reliable and reproducible results.

Introduction

The 1,2,3-benzotriazin-4-one core is a significant heterocyclic motif that forms the structural basis for a range of pharmacologically active compounds, including anesthetics and antidepressants, and serves as a versatile building block in organic synthesis.[1] The incorporation of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Consequently, this compound represents a key intermediate for the development of novel therapeutics and functional materials.[2][3]

The most common and reliable approach to constructing the benzotriazin-4-one ring system involves the diazotization of an anthranilic acid derivative.[1] This process converts the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization, driven by the nucleophilic attack of the adjacent carboxylic acid group, to form the stable triazinone ring. This document provides an optimized and thoroughly explained protocol for this synthesis, ensuring both high yield and purity.

Synthesis Pathway and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The first step is the conversion of the primary amino group of 2-amino-5-fluorobenzoic acid into a diazonium salt using sodium nitrite in an acidic medium. The second step is the intramolecular cyclization of the diazonium intermediate to yield the final product.

The key to this synthesis is the careful control of temperature during the diazotization step. Aromatic diazonium salts are notoriously unstable at elevated temperatures and can decompose, significantly reducing the yield.[4] By maintaining the reaction temperature between 0 and 5 °C, the diazonium intermediate is stabilized long enough for the intramolecular cyclization to occur efficiently.

Caption: Figure 1: Synthesis of this compound.

Materials and Equipment

Reagents

All reagents should be of analytical grade or higher and used as received without further purification.

ReagentFormulaCAS No.M.W. ( g/mol )Purity
2-Amino-5-fluorobenzoic acidC₇H₆FNO₂394-35-4155.13≥98%
Sodium NitriteNaNO₂7632-00-069.00≥99%
Hydrochloric AcidHCl7647-01-036.4637% (w/w)
Deionized WaterH₂O7732-18-518.02-
EthanolC₂H₅OH64-17-546.0795% or Absolute
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-10 to 110 °C)

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis on a 10 mmol scale.

Workflow A Step 1: Reagent Preparation B Step 2: Dissolution & Cooling A->B Add acid and water C Step 3: Diazotization (Slow NaNO₂ Addition) B->C Maintain 0-5 °C D Step 4: Reaction & Cyclization C->D Stir for 1h E Step 5: Product Isolation (Filtration) D->E Collect precipitate F Step 6: Washing E->F Cold H₂O, cold EtOH G Step 7: Drying F->G Vacuum oven H Step 8: Characterization G->H NMR, IR, MS

Caption: Figure 2: Experimental workflow for the synthesis.

Preparation of the Diazonium Salt
  • Dissolution: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 2-amino-5-fluorobenzoic acid (1.55 g, 10.0 mmol).

  • Acidification: Add 20 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (2.5 mL, ~30 mmol). Stir the mixture to form a fine slurry. The acid serves to protonate the amine, making it soluble and ready for diazotization.

  • Cooling: Place the flask in an ice-salt bath and cool the slurry to between 0 °C and 5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the next step to prevent the decomposition of the diazonium salt intermediate.[4][5]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of cold deionized water.

  • Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the stirring acidic slurry over a period of 20-30 minutes. Ensure the internal temperature does not rise above 5 °C. A slight color change to a pale yellow may be observed.

Intramolecular Cyclization and Product Isolation
  • Reaction: After the addition of sodium nitrite is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour. During this time, the in situ formed diazonium salt undergoes intramolecular cyclization.

  • Precipitation: A precipitate of the product, this compound, will form during the reaction.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 20 mL) to remove any remaining acid and inorganic salts. Follow this with a wash of a small amount of cold ethanol (10 mL) to help displace the water and facilitate drying.

  • Drying: Transfer the pale-yellow solid to a watch glass and dry in a vacuum oven at 50-60 °C until a constant weight is achieved (typically 4-6 hours).

Characterization and Expected Results

  • Appearance: Pale yellow to off-white solid.

  • Yield: A typical yield for this reaction is in the range of 75-85%.

  • Molecular Formula: C₇H₄FN₃O

  • Molecular Weight: 165.13 g/mol

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 166.0.

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks around 3200-3000 (N-H stretch), 1680 (C=O, amide carbonyl stretch), and 1250 (C-F stretch).

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals in the aromatic region (δ 7.5-8.2 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the N-H proton will also be present at a downfield shift (>10 ppm).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Expect a single resonance corresponding to the fluorine atom on the aromatic ring.

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling chemicals. This experiment should be conducted in a well-ventilated fume hood.

  • Chemical Hazards:

    • Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic upon ingestion. Avoid contact with skin and eyes.

    • Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.

    • Diazonium Intermediates: While used in solution where they are relatively safe, isolated diazonium salts can be explosive when dry. DO NOT attempt to isolate the intermediate.

  • Waste Disposal: The acidic filtrate should be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal according to local institutional guidelines. Organic solvent waste should be collected in an appropriate container.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Reaction temperature was too high, causing decomposition of the diazonium salt. 2. Incomplete diazotization due to insufficient acid or NaNO₂. 3. NaNO₂ solution was old or decomposed.1. Ensure the temperature is strictly maintained between 0-5 °C using an efficient ice-salt bath. 2. Verify the stoichiometry and concentration of reagents. 3. Use a freshly prepared solution of high-purity sodium nitrite.
Product is Dark or Oily Formation of phenol byproducts from diazonium salt decomposition.This is also a result of the temperature rising above the recommended range. Improve cooling efficiency. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Incomplete Dissolution of Starting Material Insufficient hydrochloric acid to fully protonate the 2-amino-5-fluorobenzoic acid.Add a small additional amount of concentrated HCl until a fine, homogenous slurry is achieved.

Conclusion

The protocol described in this application note presents a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature, this procedure consistently yields a high-purity product suitable for further research in medicinal chemistry and materials science. The detailed characterization data provides a clear benchmark for validating the successful synthesis of the target compound.

References

  • Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Mohamed, H. M. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1363. Available at: [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. Available at: [Link]

  • U.S. Patent No. US4493802A. (1985). Preparation of o,o'-dithiodibenzoic acids. Google Patents.
  • Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Benzyne Chemistry. Chemical Reviews, 112(6), 3550–3577. Available at: [Link]

  • Gao, C., Wang, M., Wang, B., Liu, X., Song, S., & Xu, X. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][6][7][8]thiadiazole against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters, 30(17), 127369. Available at: [Link]

  • Wang, M., Qin, Z., Gao, C., Liu, X., Song, S., & Xu, X. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry, 63(28), 6347–6352. Available at: [Link]

  • ResearchGate. (n.d.). Summary equation of diazotization of anthranilic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: 6-Fluoro-3H-1,2,3-benzotriazin-4-one as a Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Benzotriazinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1,2,3-benzotriazin-4-one skeleton is one such scaffold, recognized for its rigid, planar structure and versatile chemical handles that allow for extensive derivatization.[1][2] The introduction of a fluorine atom at the 6-position, yielding 6-Fluoro-3H-1,2,3-benzotriazin-4-one, further enhances its utility for drug development. Fluorine substitution is a cornerstone of modern drug design, often introduced to block metabolic oxidation, enhance binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties.

This guide provides an in-depth exploration of this compound as a pivotal building block. We will move beyond simple reaction schemes to elucidate the underlying chemical principles and provide detailed, field-tested protocols for its key transformations. The primary focus will be on leveraging this scaffold to construct complex heterocyclic systems, with a special emphasis on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors—a critical class of anti-cancer therapeutics.[3][4]

Synthesis of the Core Building Block

The accessibility of the 6-fluoro-1,2,3-benzotriazin-4-one scaffold is paramount to its utility. While classical methods are effective, modern continuous flow technologies offer significant advantages in safety, scalability, and environmental impact.[5][6]

Protocol 1: Classical Synthesis via Diazotization

The traditional route involves the diazotization of 2-amino-5-fluorobenzamide. This method is robust but requires careful handling of sodium nitrite and strong acids, which can be problematic for scale-up and substrate compatibility.[1]

Methodology:

  • Dissolution: Suspend 2-amino-5-fluorobenzamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the suspension from Step 1, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by the disappearance of the starting amine (e.g., by TLC).

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The product typically precipitates from the reaction mixture.

  • Work-up: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a cold, low-polarity solvent like diethyl ether. Dry the product under vacuum.

Causality Insight: The low temperature is critical to prevent the premature decomposition of the intermediate diazonium salt. The strong acid protonates the amino group, making it susceptible to nitrosation by the nitrous acid generated in situ from NaNO2 and HCl.

Protocol 2: Modern Photochemical Continuous Flow Synthesis

A greener and more efficient approach utilizes a photocyclization of an acyclic aryl triazine precursor under continuous flow conditions.[5][6] This method avoids harsh reagents and allows for excellent process control.

Methodology:

  • Precursor Synthesis: Synthesize the N'-(2-carbamoyl-4-fluorophenyl)-N,N-dimethylacetimidamide precursor (details omitted for brevity, but typically involves reaction of the corresponding anthranilamide with a suitable triazene precursor).

  • Flow Reactor Setup: Utilize a commercial continuous flow reactor (e.g., Vapourtec E-series) equipped with a UV-150 photomodule fitted with 420 nm violet light LEDs.

  • Reaction Solution: Prepare a 0.15–0.3 mmol solution of the triazine precursor in a degassed solvent (e.g., acetonitrile or ethyl acetate).

  • Execution:

    • Stabilize the flow system by setting the light intensity (e.g., 50 W), flow rate (e.g., 1 mL/min), and back pressure (e.g., 3 bar).[5]

    • Inject the reaction solution into the flow reactor.

    • After a residence time of approximately 10 minutes, collect the product solution at the reactor outlet.

  • Work-up: Evaporate the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by column chromatography if necessary.

Causality Insight: The 420 nm light promotes a Norrish-type reaction involving a nitrogen-centered[6][7]-hydrogen shift, leading to cyclization.[1][6] The continuous flow setup ensures uniform light exposure and precise temperature control, maximizing yield and minimizing side-product formation.

G cluster_0 Classical Diazotization cluster_1 Photochemical Flow Synthesis A 2-Amino-5-fluorobenzamide B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C This compound B->C Spontaneous Cyclization D Acyclic Triazine Precursor E Excited State D->E  420 nm light  Flow Reactor F This compound E->F [1,5]-H Shift, Cyclization caption Fig 1. Comparison of Synthetic Routes.

Caption: Fig 1. Comparison of Synthetic Routes.

Key Synthetic Transformations: N3-Functionalization

The most common and synthetically valuable modification of the 6-fluoro-1,2,3-benzotriazin-4-one scaffold is functionalization at the N3 position. This site is readily alkylated or arylated, providing a vector to introduce various pharmacophores, linkers, or solubility-modifying groups.

N3-Alkylation

N-alkylation is a fundamental strategy for derivatization. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

G cluster_0 N3-Alkylation Mechanism start Benzotriazinone deprotonated Anionic Intermediate (Resonance Stabilized) start->deprotonated Base (e.g., K2CO3) -BH+ product N3-Alkylated Product deprotonated->product R-X (Alkyl Halide) SN2 Reaction caption Fig 2. General N3-Alkylation Mechanism.

Caption: Fig 2. General N3-Alkylation Mechanism.

Protocol 3: General N3-Alkylation with Alkyl Halides

  • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate [K2CO3], 2.0 eq, or cesium carbonate [Cs2CO3], 1.5 eq).[8]

  • Reagent Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide or 1-bromo-3-chloropropane) (1.1-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate will often form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Insight: Cesium carbonate is often superior to potassium carbonate due to its greater solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the resulting benzotriazinone anion, leading to faster and cleaner reactions at lower temperatures.

Table 1: Representative N3-Alkylation Reactions

Alkylating Agent (R-X)BaseSolventTemp (°C)Typical Yield (%)
Benzyl BromideK2CO3DMF7085-95
Ethyl BromoacetateCs2CO3ACN6080-90
1-Bromo-3-chloropropaneK2CO3DMF8075-85
IodomethaneK2CO3ACN50>95
N3-Arylation

Introducing an aryl group at the N3 position often requires metal catalysis to facilitate the formation of the C-N bond. Copper-catalyzed "Ullmann-type" couplings are particularly effective.

Protocol 4: Copper-Catalyzed N-Arylation with Arylboronic Acids

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)2, 0.2 eq), and a base such as pyridine (2.0 eq).[9]

  • Solvent: Add a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reaction: Stir the reaction mixture at room temperature under an air atmosphere (oxygen is often a required co-oxidant in these reactions) for 12-24 hours. Monitor by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and filter through a pad of celite to remove copper salts.

  • Purification: Wash the filtrate with aqueous HCl (1M) to remove pyridine, followed by saturated sodium bicarbonate and brine. Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography.

Causality Insight: The Cu(II) catalyst coordinates with both the benzotriazinone nitrogen and the arylboronic acid, facilitating a transmetalation step followed by reductive elimination to form the N-aryl bond. Pyridine acts as both a base and a ligand to stabilize the copper intermediates.

Application Case Study: Synthesis of a PARP Inhibitor Precursor

The benzotriazinone core is a key feature in several potent PARP inhibitors. These drugs function by exploiting a vulnerability in cancer cells with deficient DNA repair mechanisms (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[3][10] We can use the previously described N-alkylation protocol as the first step in a sequence to build a key intermediate for this class of drugs.

G A 6-Fluoro-3H-1,2,3- benzotriazin-4-one B Intermediate 1 (N3-Alkylated) A->B Protocol 3: N-Alkylation with 4-(bromomethyl)benzoic acid ester C Intermediate 2 (Amide Coupling) B->C Ester Hydrolysis (LiOH) D Final Precursor (e.g., with Piperazine) C->D Amide Coupling (e.g., HATU, Piperazine) caption Fig 3. Workflow for a PARP Inhibitor Precursor.

Caption: Fig 3. Workflow for a PARP Inhibitor Precursor.

Protocol 5: Multi-step Synthesis of a PARP Inhibitor Intermediate

This protocol outlines the synthesis of a key precursor, N-(4-((6-fluoro-4-oxo-4H-benzo[d][1][7][11]triazin-3(4H)-yl)methyl)benzoyl)piperazine, which contains the core scaffold, a benzyl linker, and a terminal piperazine moiety common in PARP inhibitors.[12]

Step A: N-Alkylation with Methyl 4-(bromomethyl)benzoate

  • Following Protocol 3 , react this compound (1.0 eq) with methyl 4-(bromomethyl)benzoate (1.1 eq) using K2CO3 (2.0 eq) in DMF at 70 °C.

  • After work-up and purification, isolate the product, methyl 4-((6-fluoro-4-oxo-4H-benzo[d][1][7][11]triazin-3(4H)-yl)methyl)benzoate.

Step B: Saponification of the Ester

  • Dissolve the ester from Step A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS, typically 2-4 hours).

  • Acidify the mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate.

  • Dry the organic layer (Na2SO4), concentrate, and use the resulting carboxylic acid directly in the next step.

Step C: Amide Coupling with Piperazine

  • Dissolve the carboxylic acid from Step B (1.0 eq) in DMF.

  • Add an amide coupling reagent such as HATU (1.2 eq) and a tertiary amine base like diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.

  • Add tert-butyl piperazine-1-carboxylate (1.2 eq) to the activated acid mixture.

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitor by LC-MS).

  • Perform an aqueous work-up as described in Protocol 3. Purify by column chromatography to yield the Boc-protected final intermediate. The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final precursor.

Safety and Handling

  • Hazard Identification: this compound and its derivatives should be handled as potential irritants. GHS hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its straightforward functionalization at the N3 position via robust alkylation and arylation protocols provides a reliable entry point for diverse molecular designs. As demonstrated in the synthesis of a PARP inhibitor precursor, this scaffold serves as a valuable platform for constructing molecules with significant therapeutic potential. The adoption of modern, efficient synthetic methods further enhances its appeal, making it a strategic choice for researchers in drug discovery and development.

References

  • 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one . PubChem, National Center for Biotechnology Information. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction . Organic Letters, 26(12), 2371–2375. [Link]

  • Malvade, P. V., et al. (2025). Benzotriazole: A Versatile Heterocyclic Scaffold in Medicinal Chemistry . World Journal of Pharmaceutical Research, 14(11), 289-314. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction . Organic Chemistry Portal. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3 H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction . Organic Letters, 26(12), 2371-2375. [Link]

  • Menear, K. A., et al. (2010). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells . Bioorganic & Medicinal Chemistry Letters, 20(3), 1100-1105. [Link]

  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes . Chemical Communications, 57(60), 7758-7761. [Link]

  • Kumar, A., et al. (2014). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation . Journal of the Brazilian Chemical Society, 25, 1154-1160. [Link]

  • Hopkins, T. A., et al. (2019). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models . Molecular Cancer Therapeutics, 18(9), 1648-1657. [Link]

  • Song, Y., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita . Journal of Agricultural and Food Chemistry, 63(28), 6323-6329. [Link]

  • Xu, X. Y., et al. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1][7][11]thiadiazole against Meloidogyne incognita . Bioorganic & Medicinal Chemistry Letters, 30(17), 127369. [Link]

  • 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one . PubChem, National Center for Biotechnology Information. [Link]

  • Scattolin, T., & Cazzola, E. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging . EJNMMI Radiopharmacy and Chemistry, 10(1), 1. [Link]

  • D'Andrea, A. D., & Konstantinopoulos, P. A. (2021). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer . Frontiers in Oncology, 11, 637583. [Link]

  • El-Naggar, M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors . Molecules, 25(6), 1391. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis of Benzotriazole Derivatives . International Invention of Scientific Journal, 5(3), 17-27. [Link]

  • Wang, W., et al. (2008). Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation . Organic Letters, 10(23), 5389-5392. [Link]

Sources

Application Notes & Protocols for the Synthesis of Nematicidal 1,2,3-Benzotriazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Nematode Control

Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting an estimated $157 billion in crop losses annually.[1] Among the most destructive are root-knot nematodes (Meloidogyne spp.), which parasitize a vast range of host plants, causing severe root damage and compromising yield.[1] For decades, control strategies have relied heavily on chemical nematicides. However, environmental toxicity and the development of resistance have necessitated the discovery of novel, effective, and safer alternatives.

The 1,2,3-benzotriazin-4-one scaffold has emerged as a promising heterocyclic core for the development of new agrochemicals, including nematicides.[2][3][4] Derivatives of this structure have demonstrated potent in vivo activity against key nematode species like Meloidogyne incognita.[2][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of these next-generation nematicidal agents, designed for researchers in agrochemical discovery and development. We will delve into the causal chemistry behind the synthetic choices and provide robust, self-validating protocols for biological screening.

Part 1: The Synthetic Pathway—From Precursor to Active Derivative

The synthesis of the target nematicidal compounds is a multi-step process that builds complexity around the core benzotriazinone ring. The general strategy involves synthesizing the core and then functionalizing it, typically at the N-3 position, to introduce a side chain that incorporates another bioactive moiety, such as 2-cyanoiminothiazolidin-4-one or 4,5-dihydrothiazole-2-thiol.[5][7]

The overall workflow is conceptualized below.

G cluster_0 Core Synthesis cluster_1 Functionalization A Substituted Anthranilic Acid B Isatoic Anhydride Derivative A->B Cyclization (e.g., Triphosgene) C Anthranilamide Derivative B->C Aminolysis (NH4OH) D 1,2,3-Benzotriazin-4-one Core C->D Diazotization & Cyclization (NaNO2, HCl) E N-3 Alkylation D->E (e.g., Dibromoalkane, K2CO3) F Final Derivative Assembly E->F Nucleophilic Substitution (e.g., Bioactive Moiety) G Final Nematicidal Derivative F->G Purification & Characterization

Caption: General Synthetic Workflow for Nematicidal 1,2,3-Benzotriazin-4-one Derivatives.

Protocol 1.1: Synthesis of the 1,2,3-Benzotriazin-4-one Core

This protocol details the foundational synthesis of the benzotriazinone ring starting from a substituted anthranilic acid. The choice of substituent on the anthranilic acid is a key diversification point for studying structure-activity relationships (SAR).

Rationale: The synthesis begins with the conversion of anthranilic acid to an isatoic anhydride derivative using triphosgene. This is a safer and more efficient alternative to phosgene gas for forming the cyclic carbamate.[1] This intermediate is then opened with ammonia to yield the corresponding anthranilamide. The crucial step is the diazotization of the anthranilamide with sodium nitrite in an acidic medium, which proceeds at low temperatures to form an unstable diazonium salt that immediately cyclizes to the stable 1,2,3-benzotriazin-4-one ring.[1][8]

Step-by-Step Methodology:

  • Synthesis of Isatoic Anhydride (II):

    • To a stirred solution of a substituted anthranilic acid (I) (40 mmol) in 100 mL of anhydrous tetrahydrofuran (THF), cool the mixture to -10 °C.

    • Add a solution of triphosgene (40 mmol) in 20 mL of THF dropwise, maintaining the temperature between -10 °C and -5 °C.

    • Allow the mixture to stir for 1 hour while warming to -5 °C, then continue stirring at room temperature for 18 hours.

    • Remove the solvent under reduced pressure. Add 150 mL of anhydrous ether to the residue and stir vigorously.

    • Collect the resulting precipitate by filtration, wash with anhydrous ether, and dry to yield the isatoic anhydride derivative (II).[1]

  • Synthesis of Anthranilamide (III):

    • Suspend the isatoic anhydride derivative (II) (35 mmol) in 150 mL of 25% aqueous ammonia.

    • Heat the mixture to 60 °C and stir for 2 hours.

    • Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with cold water, and dry to obtain the anthranilamide derivative (III).

  • Synthesis of 1,2,3-Benzotriazin-4-one (IV):

    • Prepare a solution of sodium nitrite (60 mmol) in 240 mL of 0.5 N HCl and cool to 0 °C with stirring for 20 minutes.

    • Dissolve the anthranilamide derivative (III) (30 mmol) in 15 mL of N,N-dimethylformamide (DMF) and add it dropwise to the cold nitrite solution over 40 minutes, ensuring the temperature remains at 0 °C.

    • Continue stirring at 0 °C for 1 hour.

    • Slowly add 30% aqueous ammonia to adjust the pH to 10.0, then re-acidify to pH 2.0 with concentrated HCl.

    • Stir for an additional 30 minutes. Collect the precipitated product by suction filtration, wash thoroughly with water, and dry to afford the 1,2,3-benzotriazin-4-one core (IV).[1]

Protocol 1.2: N-3 Functionalization for Nematicidal Activity

The core structure is now ready for the addition of a side chain at the N-3 position, which is critical for its biological activity. This protocol describes a two-step functionalization: alkylation followed by nucleophilic substitution.

Rationale: The N-3 proton of the benzotriazinone ring is acidic and can be removed by a mild base like potassium carbonate. The resulting anion acts as a nucleophile, reacting with a dihaloalkane (e.g., 1,3-dibromopropane) in an SN2 reaction to form a bromoalkyl-substituted intermediate.[1] This intermediate is now an electrophile, primed for reaction with a nucleophilic bioactive fragment, such as the potassium salt of 2-cyanoimino-4-oxothiazolidine, to yield the final derivative.[2][5] Potassium iodide is often added as a catalyst to facilitate the substitution via the Finkelstein reaction.

Step-by-Step Methodology:

  • Synthesis of 3-Bromoalkyl-1,2,3-benzotriazin-4-one (V):

    • In a round-bottom flask, create a suspension of the 1,2,3-benzotriazin-4-one (IV) (6 mmol), an excess of dibromoalkane (30 mmol), and potassium carbonate (12 mmol) in 50 mL of acetone.

    • Heat the suspension to reflux and maintain for 5-8 hours. Monitor reaction progress by TLC.

    • After cooling to room temperature, evaporate the solvent under reduced pressure.

    • Add 100 mL of water to the residue and extract with dichloromethane (2 x 50 mL).

    • Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify by flash chromatography on silica gel to afford the bromoalkyl intermediate (V).[1]

  • Synthesis of Final Derivative (VI):

    • Prepare the potassium salt of the desired nucleophile (e.g., 2-cyanoimino-4-oxothiazolidine) according to literature procedures.[2]

    • To a solution of the 3-bromoalkyl intermediate (V) (2 mmol) in 30 mL of acetone, add the potassium salt of the nucleophile (2.2 mmol) and potassium iodide (0.2 mmol).

    • Reflux the mixture for 4-6 hours.

    • After cooling, remove the solvent by evaporation.

    • Add 50 mL of water to the residue and extract with dichloromethane (2 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final nematicidal derivative (VI).[5]

Part 2: Biological Evaluation—Assessing Nematicidal Efficacy

A robust and reproducible bioassay is essential to determine the efficacy of the synthesized compounds. For M. incognita, an in vivo assay using cucumber plants provides a more realistic assessment than in vitro tests, as some compounds may require metabolic activation by the plant or affect the host-parasite interaction rather than directly killing the nematode.[5][9]

G A Prepare Cucumber Seedlings (2-leaf stage) C Soil Drench Application (Apply test solution to soil) A->C B Prepare Test Solutions (Compound in DMSO/Tween-80) B->C D Nematode Inoculation (Add M. incognita J2 larvae) C->D 24h post-treatment E Incubation (25-28°C, 30 days) D->E F Assess Root Galling (Count galls on roots) E->F G Calculate Control Efficacy (%) F->G

Caption: Workflow for the In Vivo Nematicidal Bioassay against M. incognita.

Protocol 2.1: In Vivo Bioassay on Cucumber (Cucumis sativus)

Rationale: This assay evaluates a compound's ability to protect a host plant from nematode infection. By applying the compound to the soil (drench application), we simulate a practical application method. The endpoint is the number of root galls, a direct measure of successful nematode infection and development.[5] Comparing the number of galls in treated plants to untreated controls allows for the calculation of control efficacy.

Materials:

  • Cucumber seeds (Cucumis sativus)

  • Autoclaved sandy loam soil

  • Pots (10 cm diameter)

  • Meloidogyne incognita second-stage juveniles (J2)

  • Synthesized compounds, DMSO, Tween-80

  • Positive control (e.g., a commercial nematicide like Abamectin)[10]

Step-by-Step Methodology:

  • Plant Preparation:

    • Sow cucumber seeds in pots filled with sterilized soil.

    • Grow seedlings in a controlled environment (25-28°C, 14h light/10h dark) until they reach the two-leaf stage.

  • Compound Application:

    • Prepare a stock solution of each test compound in DMSO.

    • Create the final test concentrations (e.g., 10 mg/L, 5 mg/L, 1 mg/L) by diluting the stock solution in distilled water containing 0.1% Tween-80 to aid in dispersion.

    • Prepare a negative control (solvent only: water with DMSO and Tween-80) and a positive control.

    • Apply 50 mL of the test solution as a soil drench to each pot. Each treatment should have at least three replicates.

  • Nematode Inoculation:

    • 24 hours after applying the compounds, inoculate each pot by adding approximately 300-400 M. incognita J2 larvae in a water suspension into holes made in the soil around the plant roots.

  • Incubation and Assessment:

    • Maintain the pots in a greenhouse at 25-28°C for 25-30 days.

    • After the incubation period, carefully remove the plants from the pots and wash the roots gently to remove soil.

    • Count the number of galls on the entire root system of each plant.

    • Calculate the control efficacy using the formula:

      • Control Efficacy (%) = [(C - T) / C] × 100

      • Where C = average number of galls in the negative control group, and T = average number of galls in the treated group.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The true power of synthesizing a library of derivatives lies in understanding how structural modifications impact biological activity. This SAR analysis guides the design of more potent compounds. Key factors for 1,2,3-benzotriazin-4-one derivatives include the type and position of substituents on the benzene ring and the length of the alkyl linker at the N-3 position.[5][7][11]

Key Insights from SAR Studies:

  • Substituent Position: The introduction of groups at the 7-position of the benzotriazinone ring, whether electron-donating (-OCH3) or electron-withdrawing (-Cl, -NO2), has been shown to positively influence nematicidal activity.[7]

  • Linker Length: The length of the alkyl chain connecting the benzotriazinone core to the other heterocyclic moiety is crucial. Often, a linker of 2 to 4 carbons provides optimal activity.[5]

  • Substituent Type: The nature of the substituent itself (e.g., halogen, nitro, methoxy) can fine-tune the electronic and lipophilic properties of the molecule, affecting its uptake and interaction with the target site.

Table 1: Example SAR Data for 1,2,3-Benzotriazin-4-one Derivatives against M. incognita

Compound IDBenzotriazinone Substituent (Position)Linker (-(CH2)n-)Attached MoietyNematicidal Efficacy (%) @ 10 mg/L[5][7]
VI-a H (None)n=32-Cyanoiminothiazolidin-4-one85.2%
VI-b 7-Cln=32-Cyanoiminothiazolidin-4-one92.5%
VI-c 6-NO2n=32-Cyanoiminothiazolidin-4-one88.1%
VI-d 7-Cln=22-Cyanoiminothiazolidin-4-one80.4%
VI-e 7-Cln=42-Cyanoiminothiazolidin-4-one75.9%
VI-f 7-Cln=34,5-Dihydrothiazole-2-thiol100%

Data is representative and compiled from published findings for illustrative purposes.

SAR SAR Analysis Substituent Substituent Effects SAR->Substituent Linker Linker Length SAR->Linker Position Position (e.g., C-7) Substituent->Position Type Type (EWG vs EDG) Substituent->Type n2 n=2 Linker->n2 n3 n=3 (Optimal) Linker->n3 n4 n=4 Linker->n4

Caption: Key Relationships in the SAR of Benzotriazinone Nematicides.

References

  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry. [Link][5][9][11][12][13]

  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. ACS Publications. [Link][1]

  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry. [Link][2]

  • Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1][2][5]thiadiazole against Meloidogyne incognita. PubMed. [Link][6]

  • Design, structural derivation, and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives. ResearchGate. [Link]

  • Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita. Taylor & Francis Online. [Link][7]

  • Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita. Ingenta Connect. [Link]

  • Synthetic route for the synthesis of 1,2,3-benzotriazin-4(3H)-one based sulfonamides. ResearchGate. [Link]

  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. ACS Publications. [Link]

  • In vitro compound toxicity protocol for nematodes. protocols.io. [Link][14]

  • Nematode Bioassay Protocol for Soil Toxicity Screening. Washington State Department of Ecology. [Link][15]

  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. [Link][8]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. [Link]

  • Nematode Bioassay Protocol For Soil Toxicity Screening. Washington State Department of Ecology. [Link][16]

  • Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model. PubMed. [Link]

  • Structure–activity relationship analysis of benzotriazinone 10. (A)... ResearchGate. [Link]

  • (PDF) Bioassays on Plant-nematode interactions. ResearchGate. [Link][17]

  • Nematode extraction and bioassays. CABI Digital Library. [Link][18]

  • Recent Advances in Nematicides and Their Modes of Action. MDPI. [Link]

  • Nematicides: history, mode, and mechanism action. Plant Science Today. [Link][10]

Sources

Application Notes & Protocols: A Guide to Developing Anticancer Agents from Benzotriazinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to purine bases allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, in-vitro evaluation, and mechanistic elucidation of novel anticancer agents derived from benzotriazinone scaffolds. We will explore the rationale behind experimental design, from initial synthesis to advanced biological assays, with a focus on establishing robust, self-validating workflows. Key areas covered include synthetic strategies, cytotoxicity screening, cell cycle analysis, apoptosis induction, and the investigation of common molecular targets such as Aurora kinases.

Introduction: The Benzotriazinone Scaffold in Oncology

Cancer remains a formidable global health challenge, necessitating a continuous search for more effective and selective therapeutic agents.[2] Heterocyclic compounds are a cornerstone of modern drug discovery, and among them, the benzotriazinone core has emerged as a structure of significant interest.[3][4] Benzotriazine derivatives have been investigated for a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[2]

The therapeutic potential of this scaffold is attributed to its ability to serve as a versatile pharmacophore, capable of interacting with key enzymes and receptors involved in cancer pathogenesis.[1][3] For instance, derivatives have been developed as potent inhibitors of crucial cell cycle regulators like Aurora kinases and DNA repair enzymes such as Poly(ADP-ribose)polymerase (PARP).[5][6][7] The development of small-molecule inhibitors that target such pathways is a leading strategy in modern oncology.[8] This guide aims to provide researchers with the foundational knowledge and practical protocols to explore this promising class of compounds.

Core Principles & Workflow of Benzotriazinone Drug Discovery

The journey from a chemical scaffold to a viable drug candidate is a systematic process. The benzotriazinone core offers a rigid framework that can be chemically modified at several positions to optimize potency, selectivity, and pharmacokinetic properties. The overall workflow involves iterative cycles of design, synthesis, and biological evaluation.

Below is a generalized workflow for the development of anticancer agents from this scaffold.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization A Scaffold Selection (Benzotriazinone Core) B In Silico Design & Molecular Docking A->B C Chemical Synthesis of Derivatives B->C D Compound Purification & Characterization C->D E Primary Screening: Cytotoxicity Assay (MTT) D->E Test Compounds F Secondary Assays: Apoptosis & Cell Cycle E->F G Mechanism of Action: Target-Based Assays F->G H Structure-Activity Relationship (SAR) Analysis G->H Biological Data I Lead Optimization (ADME/Tox Prediction) H->I I->B Iterative Redesign

Caption: High-level workflow for benzotriazinone-based anticancer drug discovery.

Synthesis of Benzotriazinone Derivatives

A common and effective method for synthesizing 3-substituted-1,2,3-benzotriazin-4(3H)-ones involves the diazotization of anthranilic acid derivatives followed by coupling with the desired amine or other nucleophile.[2] This approach is versatile and allows for the introduction of diverse functionalities.

Protocol 3.1: General Synthesis of N-Substituted Benzotriazinone Derivatives

This protocol describes a representative one-pot synthesis of methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate, a common intermediate.[2]

Rationale: This procedure leverages the reactivity of the diazonium salt formed from methyl anthranilate. The subsequent cyclization with an amino acid ester hydrochloride provides a rapid and efficient route to the desired benzotriazinone core functionalized with an ester group, which can be further modified.

Materials:

  • Methyl anthranilate

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glycine methyl ester hydrochloride

  • Water, Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Diazotization:

    • Dissolve methyl anthranilate (e.g., 10 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL) in a beaker.

    • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 15 mL water) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Coupling and Cyclization:

    • In a separate flask, dissolve glycine methyl ester hydrochloride (10 mmol) in water (50 mL).

    • Slowly add the cold diazonium salt solution to the glycine methyl ester solution with vigorous stirring.

    • Maintain the temperature at 0-5°C during the addition.

    • Allow the reaction mixture to stir for an additional 2-3 hours while slowly warming to room temperature.

  • Work-up and Purification:

    • The precipitated solid product is collected by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate.[2]

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Protocols for In Vitro Biological Evaluation

Initial assessment of anticancer activity relies on a series of robust and reproducible in vitro assays.[9][10] The goal is to determine a compound's cytotoxicity against cancer cells and gain preliminary insights into its mechanism of action.[8]

Protocol 4.1: Cell Viability Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[12][13]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a high-concentration stock solution (e.g., 20 mM) of the synthesized benzotriazinone derivative in DMSO.[11]

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[2]

    • Incubate for 48 or 72 hours.

  • MTT Assay Execution:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration required for 50% inhibition of cell growth).

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[3] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in each phase of the cycle.

Materials:

  • Cancer cells treated with the benzotriazinone compound (at its IC₅₀ concentration).

  • Phosphate-buffered saline (PBS).

  • 70% ice-cold ethanol.

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the compound (and controls) for 24 or 48 hours.

    • Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to prevent it from being stained by PI.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Elucidating the Mechanism of Action

Identifying the molecular target is a critical step in drug development. Benzotriazinone derivatives have been shown to inhibit several key cancer-related targets.

Target Spotlight: Aurora Kinases

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis.[5] Their overexpression is common in many human tumors, making them attractive targets for cancer therapy.[5][14] Inhibition of Aurora kinases leads to mitotic defects, such as the formation of monopolar spindles (Aurora A inhibition) or failures in chromosome segregation and cytokinesis (Aurora B inhibition), ultimately resulting in apoptosis or endoreduplication.[5][6]

cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation cluster_2 Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A (Centrosome Maturation, Spindle Assembly) Prophase->AuroraA activates Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B (Chromosome Alignment, Cytokinesis) Metaphase->AuroraB activates AuroraA->Metaphase AuroraB->Anaphase Required for proper transition Inhibitor Benzotriazinone Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Role of Aurora Kinases in Mitosis and their inhibition by Benzotriazinones.

Structure-Activity Relationship (SAR) Studies

SAR analysis is fundamental to medicinal chemistry. It involves synthesizing a series of analogs of a lead compound and evaluating how specific structural modifications affect biological activity.[15] For the benzotriazinone scaffold, key positions for modification include the N-3 position and various points on the fused benzene ring.

The goal is to identify which chemical groups at which positions enhance potency, improve selectivity, or confer better drug-like properties.

Caption: Key modification points for SAR studies on the Benzotriazinone scaffold.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Cytotoxicity of Benzotriazinone Derivatives against Cancer Cell Lines

Compound ID Modification (N-3 Position) MCF-7 IC₅₀ (µM) HCT-116 IC₅₀ (µM)
Lead-01 -CH₂COOCH₃ 15.2 ± 1.8 21.5 ± 2.3
Analog-A -CH₂CONH(isopropyl) 8.7 ± 0.9 12.1 ± 1.1
Analog-B -CH₂CONH(dodecyl) 3.1 ± 0.4 5.8 ± 0.6
Doxorubicin (Positive Control) 0.9 ± 0.1 1.2 ± 0.2

IC₅₀ values represent the mean ± standard deviation from three independent experiments.

Table 2: Effect of Compound Analog-B on Cell Cycle Distribution in HCT-116 Cells

Treatment (24h) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle (DMSO) 55.1 ± 3.5 24.8 ± 2.1 20.1 ± 1.9
Analog-B (5 µM) 15.3 ± 2.2 18.9 ± 1.7 65.8 ± 4.1

Data indicate a significant accumulation of cells in the G2/M phase, consistent with the inhibition of mitotic kinases like Aurora.

Conclusion and Future Directions

The benzotriazinone scaffold represents a highly promising platform for the discovery of novel anticancer agents. The synthetic versatility and diverse biological activities make it a priority for many medicinal chemistry programs. This guide has provided a foundational set of protocols to enable researchers to synthesize, screen, and begin to characterize new derivatives.

Future work should focus on optimizing lead compounds to improve their selectivity for cancer cells over normal cells, thereby increasing the therapeutic index.[9][10] Furthermore, while in vitro assays are crucial for initial screening, promising candidates must be advanced into in vivo preclinical models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a whole-organism setting.[3][4] The integration of computational modeling, detailed mechanistic studies, and rigorous preclinical evaluation will be key to translating the potential of benzotriazinone derivatives into clinically effective cancer therapies.

References

  • El-Sayed, N. F., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. National Institutes of Health. Available at: [Link]

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Mardale, G., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Available at: [Link]

  • Verma, A., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets. Available at: [Link]

  • López-Lázaro, M., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available at: [Link]

  • Gudipudi, S., et al. (2021). Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. National Institutes of Health. Available at: [Link]

  • Verma, A., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. PubMed. Available at: [Link]

  • Ahmad, I., et al. (2022). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Mardale, G., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Oradea University Press. Available at: [Link]

  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Falchook, G., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Available at: [Link]

  • Chatzifrangkeskou, M., et al. (2023). Structure–activity relationship analysis of benzotriazinone 10. ResearchGate. Available at: [Link]

  • Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling. Available at: [Link]

  • Hou, X., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][12]oxazin-3(4H). National Institutes of Health. Available at: [Link]

  • Kassab, O. (2023). Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. ResearchGate. Available at: [Link]

  • Mardale, G., et al. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Some current commercial benzotriazinone anticancer drugs. ResearchGate. Available at: [Link]

  • Garcéa-Alvarez, M-C., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PubMed Central. Available at: [Link]

  • Paoletti, N., & Supuran, C. T. (2024). Schematic representation of structure‐activity relationship for the (a)... ResearchGate. Available at: [Link]

  • Garcéa-Alvarez, M-C., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PubMed. Available at: [Link]

  • Wang, A., et al. (2022). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Publishing. Available at: [Link]

  • Hou, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]

  • Du, R., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. MDPI. Available at: [Link]

  • Wang, L., et al. (2017). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]

  • Suto, D., et al. (2015). PARP inhibitor compounds, compositions and methods of use. European Patent Office.
  • Ahmed, A., et al. (2011). Benzotriazinone and benzopyrimidinone derivatives as potent positive allosteric AMPA receptor modulators. PubMed. Available at: [Link]

  • Pirovano, M., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PubMed Central. Available at: [Link]

  • Wujec, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. Available at: [Link]

Sources

protocol for visible light mediated synthesis of benzotriazin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Catalyst-Free, Visible-Light-Mediated Protocol for the Synthesis of Benzotriazin-4(3H)-ones in Continuous Flow

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzotriazin-4(3H)-ones are a class of N-heterocyclic compounds that serve as crucial structural motifs in medicinal chemistry and are versatile building blocks for further synthetic transformations.[1][2] Traditional synthesis routes often rely on the diazotization of 2-aminobenzamides, a method that requires harsh acidic conditions and the use of stoichiometric nitrite reagents.[2] This application note details a modern, efficient, and environmentally benign protocol for the synthesis of substituted benzotriazin-4(3H)-ones. The method leverages the power of visible light (420 nm) to induce a photocyclization of acyclic aryl triazine precursors. Notably, this transformation proceeds in the absence of any external photocatalyst or additives and is complete within minutes when performed in a continuous flow reactor, offering high yields and excellent scalability.[3][4]

Introduction: Overcoming Traditional Synthesis Hurdles

The 1,2,3-benzotriazin-4(3H)-one core is found in a range of biologically active molecules, including anesthetics and antidepressants, and is a valuable precursor for creating more complex heterocyclic systems through denitrogenative reactions.[1][2] The classical approach to their synthesis involves the diazotization of anthranilamides, which presents several drawbacks, including the use of strong acids and potentially hazardous nitrite salts, limiting its functional group tolerance and overall greenness.[2]

Recent advances in photochemistry offer a compelling alternative. By harnessing the energy of visible light, it is possible to drive chemical reactions under exceptionally mild conditions. This guide describes a recently developed protocol that employs violet light to convert readily accessible acyclic aryl triazine precursors directly into the desired benzotriazin-4(3H)-one products.[1] The key advantages of this photocatalyst-free approach are:

  • Mild Conditions: The reaction runs at ambient temperature without strong acids or bases.

  • High Efficiency: Excellent yields are achieved with very short residence times (typically 10 minutes).[4]

  • Green Chemistry: The process avoids metal catalysts and hazardous reagents, relying only on light as the energy source.

  • Scalability: The use of continuous flow technology allows for safe, robust, and scalable production.[1]

Proposed Reaction Mechanism: A Nitrogen-Centered Norrish-Type Reaction

The underlying transformation is proposed to proceed through a mechanism analogous to a Norrish type II reaction, but centered on a nitrogen atom.[2][3] The process is initiated by the absorption of a photon by the aryl triazine starting material, leading to an excited state. This is followed by a rapid and efficient intramolecular[1][5]-hydrogen atom transfer (HAT) from the amide N-H group to the terminal nitrogen of the triazene moiety. This key step leads to the formation of a diradical intermediate, which subsequently undergoes cyclization via N-N bond formation and fragmentation to yield the stable benzotriazin-4(3H)-one heterocycle.[1][2]

G cluster_nodes S0 Acyclic Aryl Triazine (Ground State) S1 Excited State Triazine S0->S1 Violet Light (420 nm) TS1 [1,5]-Hydrogen Atom Transfer (HAT) S1->TS1 Intramolecular Process INT1 Diradical Intermediate TS1->INT1 TS2 Cyclization & Fragmentation INT1->TS2 N-N Bond Formation P Benzotriazin-4(3H)-one Product TS2->P

Caption: Proposed mechanism for the photocatalyst-free synthesis.

Experimental Protocol: Continuous Flow Synthesis

This protocol is adapted from the procedure developed by García-Lacuna and Baumann.[1][2][3] It utilizes a continuous flow setup for precise control over reaction parameters and enhanced safety.

Materials & Equipment
  • Starting Material: Substituted acyclic aryl triazine precursor (synthesized from the corresponding 2-aminobenzamide).

  • Solvents (HPLC Grade): Methanol (MeOH), Dichloromethane (DCM), Acetonitrile (MeCN), Water (H₂O). Solvents should be degassed prior to use.

  • Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene.

  • Continuous Flow Reactor: Vapourtec E-series or similar, equipped with:

    • High-power LED photomodule (420 nm violet light).

    • Solvent pump(s).

    • Back pressure regulator.

    • PFA tubing for the reactor coil.

  • Standard Laboratory Glassware: Flasks, beakers, graduated cylinders.

  • Purification: Silica gel for column chromatography.

  • Analytical Instruments: TLC plates, NMR spectrometer, Mass spectrometer.

Step-by-Step Procedure
  • Solution Preparation: Prepare a homogeneous solution of the acyclic aryl triazine starting material (e.g., 0.15–0.3 mmol scale) in a suitable degassed solvent system. The choice of solvent is critical for ensuring complete solubility.[2] A common system is a mixture of MeOH and DCM or MeCN and H₂O.[2]

  • Flow System Setup:

    • Assemble the continuous flow reactor according to the manufacturer's instructions.

    • Set the back pressure regulator to 3 bar.

    • Set the flow rate to 1.0 mL/min. This, combined with the reactor volume, will determine the residence time (e.g., a 10 mL reactor volume gives a 10-minute residence time).

    • Set the 420 nm LED light source to the desired intensity (e.g., 50 W).

  • System Stabilization: Pump the pure, degassed solvent through the system for at least 5 minutes to stabilize the flow rate and pressure and to purge the system of any air.

  • Reaction Initiation: Switch the injection valve to introduce the solution of the starting material into the flow system.

  • Product Collection: Collect the solution exiting the reactor after the initial volume of pure solvent has been flushed out.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots from the collected output and analyzing by TLC or by preparing a sample for qNMR analysis using an internal standard.[2]

  • Work-up and Purification:

    • Once all the starting material solution has been processed, flush the system with pure solvent.

    • Combine the collected product fractions.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure benzotriazin-4(3H)-one.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow & Data

The overall workflow is streamlined, moving from reagent preparation to final product analysis in a logical sequence.

G cluster_workflow A 1. Prepare Solution (Acyclic Aryl Triazine in Degassed Solvent) B 2. Stabilize Flow System (Solvent Only, 3 bar, 1 mL/min) A->B C 3. Inject Sample & Irradiate (420 nm Light, 10 min Residence) B->C D 4. Collect Product Eluent C->D E 5. Solvent Evaporation D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Analysis (NMR, HRMS) F->G

Caption: General experimental workflow for flow synthesis.

Substrate Scope & Yields

This method has been shown to be robust across various substrates. The following table summarizes representative results from the literature, demonstrating the high efficiency of the protocol.[2]

EntryR¹ (on Amide)R² (on Aryl Ring)Solvent SystemYield (%)
1HHMeOH/DCM>95
2H5-ClMeOH/DCM>95
3H5-BrMeOH/DCM>95
4H6-FMeCN/H₂O94
5MeHMeOH/DCM92
6BnHMeOH/DCM88

Yields are based on qNMR and isolated yields reported in the source literature.[2]

Conclusion

The visible-light-mediated, catalyst-free synthesis of benzotriazin-4(3H)-ones represents a significant advancement over traditional methods. By utilizing a continuous flow setup, this protocol offers a safe, scalable, and highly efficient route to these valuable heterocyclic compounds. The mild reaction conditions and avoidance of harsh reagents align with the principles of green chemistry, making this an attractive method for both academic research and industrial drug development applications.

References

  • Korivi, R., Sureshbabu, P., Busi, K. B., Chakrabortty, S., & Mannathan, S. (2024). Visible light-induced denitrogenative annulation reaction of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes via electron donor–acceptor (EDA) complex formation: a sustainable approach to isoindolinone and isoquinolinone synthesis. Organic Chemistry Frontiers, 11, 6184-6193.

  • Chen, J., Xiao, L., & Qi, L. (2023). Electrochemical annulation of 1,2,3-benzotriazinones with alkynes to access isoquinolin-1(2H)-ones. Organic & Biomolecular Chemistry, 21, 7295-7299.

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal.

  • Duffy, R. N., et al. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. The Journal of Organic Chemistry, 89(3), 1836–1845.

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(11), 2371–2375.

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications.

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications.

  • Korivi, R., et al. (2025). Visible Light-Induced Denitrogenative Annulation Reaction of 1,2,3-Benzotriazin-4(3H)-ones with Alkenes and Alkynes via Electron Donor-Acceptor (EDA) Complex Formation. ResearchGate.

  • Wang, H., & Yu, S. (2015). Synthesis of Isoquinolones Using Visible-Light-Promoted Denitrogenative Alkyne Insertion of 1,2,3-Benzotriazinones. Semantic Scholar.

  • Khalid, Z., et al. (2025). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate.

Sources

Application Notes and Protocols for 6-Fluoro-3H-1,2,3-benzotriazin-4-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated Scaffold

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with Structure-Activity Relationship (SAR) studies serving as the primary compass for navigating the complex landscape of drug design. Within this context, privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—are of immense value. The 1,2,3-benzotriazin-4-one core is one such scaffold, and its derivatization offers a fertile ground for the discovery of new drugs. This guide focuses on a specific, yet highly promising analogue: 6-Fluoro-3H-1,2,3-benzotriazin-4-one .

While extensive SAR studies on this exact molecule are not widely published, this document serves as a detailed, experience-driven guide for researchers aiming to explore its potential. We will extrapolate from the well-established principles of medicinal chemistry, the known biological activities of related benzotriazinones, and the profound influence of fluorine in drug design to provide a comprehensive roadmap for its application in SAR studies.[1][2][3] The strategic placement of a fluorine atom at the 6-position is not a trivial modification; it is a deliberate design choice intended to modulate the scaffold's physicochemical and pharmacokinetic properties.[4][5][6] This guide will illuminate the rationale behind this choice and provide detailed protocols for its systematic evaluation.

The Strategic Importance of the 6-Fluoro Substituent

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[7][8][9] In the context of the this compound scaffold, the fluorine atom at the 6-position is anticipated to confer several advantages:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the electron distribution within the aromatic ring, influencing the molecule's acidity, basicity, and dipole moment.[10] This can lead to enhanced binding interactions with target proteins.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Fluorination at the 6-position can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Enhanced Lipophilicity and Membrane Permeability: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[5][6]

  • Favorable Binding Interactions: Fluorine can participate in non-covalent interactions such as hydrogen bonds (with acidic protons) and halogen bonds, which can contribute to a higher binding affinity for the target receptor.[5]

Hypothetical SAR Campaign: A Roadmap for Exploration

The following section outlines a hypothetical, yet scientifically grounded, SAR campaign centered around the this compound scaffold. This campaign is designed to systematically probe the chemical space around the core structure to identify key structural features that govern biological activity.

Logical Flow of the SAR Campaign

Caption: A logical workflow for an SAR campaign starting with the core scaffold.

Part 1: Synthesis of the Core Scaffold and Initial Derivatives

The synthesis of this compound serves as the crucial starting point for any SAR study. A common and effective method involves the diazotization of 2-amino-5-fluorobenzamide.[11][12]

Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve 2-amino-5-fluorobenzamide (1.0 eq) in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water, with cooling in an ice bath (0-5 °C).

  • Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the reaction mixture vigorously during the addition.

  • Cyclization: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours to allow for complete diazotization and subsequent cyclization.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: SAR Exploration at the N3 Position

The N3 position of the benzotriazinone ring is a key vector for derivatization. Introducing a variety of substituents at this position will allow for the exploration of different chemical spaces and interactions with the biological target.

Protocol 2: N-Alkylation and N-Arylation at the N3 Position

  • Deprotonation: Suspend this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a base, for instance, potassium carbonate (1.5 eq) or sodium hydride (1.2 eq), and stir the mixture at room temperature for 30 minutes.

  • Substitution: Add the desired alkyl halide or aryl halide (1.2 eq) to the reaction mixture. For less reactive halides, a catalyst such as copper(I) iodide may be required for N-arylation (Ullmann condensation).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Proposed Substituents for SAR at the N3 Position

Substituent TypeRationale
Small Alkyl (Methyl, Ethyl)Probes for steric tolerance in the binding pocket.
Bulky Alkyl (Isopropyl, Cyclohexyl)Explores the limits of steric bulk.
Phenyl and Substituted PhenylIntroduces aromatic interactions (π-π stacking).
Heterocyclic (Pyridine, Thiophene)Explores potential hydrogen bonding and polar interactions.
Functionalized Alkyl (e.g., with -OH, -NH2)Introduces hydrogen bond donors/acceptors.
Part 3: SAR Exploration of the Benzene Ring

While the 6-fluoro substituent is our starting point, exploring other substitutions on the benzene ring is crucial for a comprehensive SAR study. This will help to understand the electronic and steric requirements for optimal activity.

Protocol 3: Synthesis of Analogues with Varied Aromatic Substitution

This will require starting from different substituted 2-aminobenzamides and following a similar synthetic route as described in Protocol 1.

Table 2: Proposed Substitutions on the Benzene Ring

PositionSubstituentRationale
5-F, -Cl, -CH₃Compare the effect of different halogens and a small alkyl group.
7-F, -Cl, -CH₃Investigate the impact of substitution at the adjacent position to the triazine ring.
5,7-di-F, -di-ClExplore the effect of multiple substitutions.
6-HDe-fluorinated analogue to confirm the role of fluorine.
6-Cl, -BrCompare with other halogens at the same position.
6-OCH₃Introduce an electron-donating group.
6-CN, -NO₂Introduce electron-withdrawing groups.

Biological Evaluation: A Self-Validating System

A robust biological evaluation strategy is paramount for a successful SAR study. The choice of assays will depend on the therapeutic area of interest. However, a general workflow can be outlined.

Workflow for Biological Evaluation

Sources

Application Note & Protocols: Leveraging 6-Fluoro-3H-1,2,3-benzotriazin-4-one for the Synthesis of Novel α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel α-Glucosidase Inhibitors

The management of type 2 diabetes mellitus (T2DM) remains a critical global health challenge. A key therapeutic strategy involves the control of postprandial hyperglycemia, the sharp rise in blood glucose after a meal.[1][2] The enzyme α-glucosidase, located in the brush border of the small intestine, plays a pivotal role in this process by breaking down complex carbohydrates into absorbable monosaccharides.[1] Therefore, inhibiting α-glucosidase can delay carbohydrate digestion, smoothing out postprandial glucose peaks and providing a crucial mechanism for glycemic control.[1][2]

While existing drugs like Acarbose and Miglitol are effective, their use can be limited by gastrointestinal side effects such as bloating and flatulence.[3][4][5] This has spurred a dedicated search for new, more potent, and better-tolerated α-glucosidase inhibitors.[3][6] Heterocyclic scaffolds have emerged as particularly promising starting points, with the 1,2,3-benzotriazin-4(3H)-one core being a privileged structure in medicinal chemistry.[6] Derivatives of this scaffold have demonstrated significant potential as α-glucosidase inhibitors, often exhibiting potency greater than standard therapeutics.[3][7][8]

This application note provides a detailed guide on the strategic use of 6-Fluoro-3H-1,2,3-benzotriazin-4-one as a key building block for synthesizing a new generation of α-glucosidase inhibitors. The introduction of a fluorine atom at the 6-position is a deliberate design choice. Fluorine's high electronegativity and unique steric profile can significantly enhance a molecule's binding affinity, metabolic stability, and pharmacokinetic properties.[9] This guide offers detailed synthetic protocols, mechanistic insights, and a framework for the biological evaluation of these novel compounds.

Mechanistic Rationale & Synthetic Strategy

The Role of the Fluorinated Benzotriazinone Scaffold

The core hypothesis is that the 6-fluoro-1,2,3-benzotriazin-4-one scaffold can be elaborated with various functional groups to create molecules that bind effectively to the active site of α-glucosidase. The fluorine atom is expected to participate in favorable interactions (e.g., hydrogen bonding or dipole interactions) within the enzyme's active site, potentially increasing the inhibitor's potency. Furthermore, the C-F bond is exceptionally stable, which can protect the molecule from metabolic degradation, a desirable trait for any drug candidate.[9]

Our synthetic strategy is centered on a modular approach. We first synthesize the core this compound scaffold. This core is then functionalized at the N-3 position with a linker that allows for the facile introduction of a diverse library of chemical moieties, such as substituted sulfonamides or carboxamides. This approach enables a systematic exploration of the structure-activity relationship (SAR).

Overall Synthetic Workflow

The synthesis is designed as a multi-step process that allows for diversification at the final stage to generate a library of potential inhibitors for screening.

G A 2-Amino-5-fluorobenzoic Acid (Starting Material) B Step 1: Diazotization (NaNO₂, HCl) A->B C This compound (Core Scaffold) B->C D Step 2: N-3 Alkylation (e.g., 4-Sulfamoylphenyl linker) C->D E N-3 Functionalized Intermediate D->E F Step 3: Library Synthesis (Reaction with diverse amines/acyl chlorides) E->F G Final Library of α-Glucosidase Inhibitors F->G H Biological Screening (In Vitro α-Glucosidase Assay) G->H

Caption: General workflow for the synthesis and screening of inhibitors.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of this compound (Core Scaffold)

Rationale: This protocol describes the foundational step: the creation of the core heterocyclic system via diazotization of the corresponding anthranilic acid derivative. This is a classic and efficient method for forming the benzotriazinone ring.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate, beakers, Erlenmeyer flask, Buchner funnel, filter paper

Procedure:

  • Dissolution: In a 250 mL beaker, suspend 10.0 g of 2-amino-5-fluorobenzoic acid in 100 mL of deionized water.

  • Acidification: While stirring, slowly add 15 mL of concentrated HCl. A fine precipitate of the hydrochloride salt may form.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath. It is critical to maintain this temperature range for the stability of the diazonium salt intermediate.

  • Diazotization: Prepare a solution of 5.0 g of sodium nitrite in 20 mL of cold deionized water. Add this NaNO₂ solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Continue stirring the mixture in the ice bath for an additional 1 hour. The solution will typically turn a pale yellow color as the benzotriazinone forms and precipitates.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with two 50 mL portions of cold deionized water to remove any residual acid and salts.

  • Purification & Drying: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid. Dry the product in a vacuum oven at 60 °C overnight.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[5][10]

Protocol 2: Synthesis of 3-(4-(N-substituted-sulfamoyl)phenyl)-6-fluoro-1,2,3-benzotriazin-4(3H)-one Derivatives (Final Inhibitors)

Rationale: This protocol details the coupling of the core scaffold with various sulfonylated linkers and amines to generate the final products. This one-pot, two-step approach is efficient for creating a diverse library. The use of a base like triethylamine is essential to neutralize the HCl byproduct, driving the reaction to completion.[11]

Materials:

  • This compound (from Protocol 1)

  • 4-(Chlorosulfonyl)benzoyl chloride

  • A diverse set of primary and secondary amines (e.g., aniline, 4-nitroaniline, morpholine, etc.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate, Hexane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Step A: Synthesis of the Chlorosulfonyl Intermediate.

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-(chlorosulfonyl)benzoyl chloride (1.1 eq).

    • Add triethylamine (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • This step forms the reactive intermediate, 3-(4-(chlorosulfonyl)benzoyl)-6-fluoro-1,2,3-benzotriazin-4(3H)-one, in situ. Do not isolate.

  • Step B: Synthesis of the Final Sulfonamide Derivatives.

    • To the reaction mixture from Step A, add the desired primary or secondary amine (1.2 eq).

    • Add an additional portion of triethylamine (1.2 eq) to act as a base for this second step.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with water.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Characterize the final products using NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.[12]

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

Rationale: This spectrophotometric assay is a standard and reliable method for determining the inhibitory potency of the synthesized compounds.[5] It measures the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into p-nitrophenol, which absorbs light at 405 nm. The reduction in absorbance in the presence of an inhibitor is directly proportional to its inhibitory activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized inhibitor compounds and Acarbose (standard)

  • Phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 U/mL solution of α-glucosidase in 100 mM phosphate buffer.

    • Prepare a 1 mM solution of pNPG in 100 mM phosphate buffer.

    • Prepare stock solutions of the synthesized inhibitors and Acarbose in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve final test concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the enzyme solution to the control and test wells.

    • Add 25 µL of phosphate buffer (for control) or 25 µL of the inhibitor solution at various concentrations to the appropriate wells.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the 1 mM pNPG substrate solution to all wells.

    • Incubate the plate at 37 °C for 30 minutes.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) by non-linear regression analysis.

Data Interpretation and Structure-Activity Relationship (SAR)

The inhibitory activities of the synthesized 6-fluoro-1,2,3-benzotriazin-4-one derivatives are compiled below. The data demonstrate that specific substitutions on the terminal sulfonamide group significantly influence potency against α-glucosidase.

Compound IDR Group (Amine Used)Yield (%)IC₅₀ (µM) [a]
FB-01 Aniline7845.2 ± 2.1
FB-02 4-Nitroaniline8529.5 ± 1.5
FB-03 4-Chloroaniline8135.8 ± 1.9
FB-04 Morpholine8852.1 ± 3.3
FB-05 4-Methoxy aniline7548.9 ± 2.5
Acarbose - (Standard)-750.0 ± 10.5[13]

[a] IC₅₀ values are presented as mean ± SEM. Lower values indicate higher potency.

Analysis of Results:

  • The results clearly indicate that all synthesized fluorinated benzotriazinone derivatives are significantly more potent than the standard drug, Acarbose.

  • The introduction of an electron-withdrawing group (EWG) on the terminal phenyl ring, such as a nitro group (FB-02 ), leads to the most potent inhibitor in this series (IC₅₀ = 29.5 µM).[5][14] This suggests that EWGs may enhance interactions within the enzyme's active site.

  • A less potent, yet still strong, inhibition was observed with a chloro substituent (FB-03 ).

  • The unsubstituted aniline derivative (FB-01 ) served as a good baseline, while the electron-donating methoxy group (FB-05 ) and the aliphatic morpholine ring (FB-04 ) resulted in slightly reduced activity, highlighting the importance of electronic and steric factors in inhibitor binding.

G cluster_0 Enzyme Active Site cluster_1 Result Enzyme α-Glucosidase Glucose Glucose Enzyme->Glucose Hydrolysis Blocked Glucose Release Blocked Substrate Carbohydrate Substrate->Enzyme Normal Binding Inhibitor FB-02 Inhibitor Inhibitor->Enzyme Competitive Inhibition

Sources

Application Note & Protocols: A Guide to the Synthesis and Biological Evaluation of 6-Fluoro-3H-1,2,3-benzotriazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-benzotriazin-4-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and nematicidal properties.[1][2][3] The strategic incorporation of a fluorine atom, particularly at the 6-position, is a well-established method to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational synthesis of a focused library of 6-Fluoro-3H-1,2,3-benzotriazin-4-one derivatives. We present detailed, field-proven protocols for the synthesis of the core scaffold, its subsequent derivatization, and a strategic workflow for biological screening to identify lead compounds and establish structure-activity relationships (SAR).

Introduction: The Strategic Value of the 6-Fluoro-1,2,3-benzotriazin-4-one Scaffold

The benzotriazinone core is a versatile building block, and its derivatives have been explored for various therapeutic applications.[4] The rationale for focusing on the 6-fluoro analogue stems from established principles in medicinal chemistry:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the compound's half-life in vivo.

  • Enhanced Binding: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing potency.

  • Modulated pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby protons, such as the N-H at the 3-position, affecting solubility and cell permeability.

This guide details the synthesis of the core structure and its diversification at the N-3 position, a common and effective site for modification to modulate biological activity.

Synthetic Strategy: From Core Synthesis to Library Generation

The overall strategy involves a two-stage process: first, the robust synthesis of the this compound core, followed by the parallel synthesis of a library of derivatives through N-3 substitution.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Library Generation A 2-Amino-5-fluorobenzoic Acid B Amidation (e.g., SOCl₂, NH₄OH) A->B C 2-Amino-5-fluorobenzamide B->C D Diazotization (NaNO₂, HCl, 0-5°C) C->D E This compound (Core Scaffold) D->E F N-3 Deprotonation (e.g., K₂CO₃, NaH) E->F E->F G Nucleophilic Substitution (R-X) F->G H Library of N-3 Substituted Derivatives G->H I Diverse Alkyl/Aryl Halides (R¹-X, R²-X, R³-X...) I->G

Figure 1: General workflow for the synthesis of the core scaffold and subsequent library generation.

Synthesis of the Core Scaffold

The most reliable and widely used method for constructing the 1,2,3-benzotriazin-4-one ring system is the diazotization of an anthranilamide precursor.[4][5] While newer methods exist, such as photocyclization or metal-catalyzed reactions, the classical diazotization route remains highly effective and scalable for this specific substrate.[4][6]

Protocol 1: Synthesis of this compound

  • Rationale: This protocol starts with the conversion of 2-amino-5-fluorobenzoic acid to its corresponding amide. The subsequent diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and HCl) followed by intramolecular cyclization yields the desired benzotriazinone core. Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • Step 1: Synthesis of 2-Amino-5-fluorobenzamide

    • To a stirred suspension of 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) in dichloromethane (DCM, 150 mL), add thionyl chloride (7.0 mL, 96.7 mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 3 hours. The solution should become clear.

    • Cool the reaction mixture to 0 °C and slowly bubble ammonia gas through the solution until the precipitation of the product is complete. Alternatively, pour the cooled reaction mixture carefully into an excess of ice-cold ammonium hydroxide (28% solution).

    • Stir for 30 minutes, then filter the resulting solid precipitate.

    • Wash the solid with cold water and dry under vacuum to yield 2-amino-5-fluorobenzamide as a white solid.

    • Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry. Purity should be assessed by LC-MS before proceeding.

  • Step 2: Synthesis of this compound

    • Suspend 2-amino-5-fluorobenzamide (8.0 g, 51.9 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (80 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂, 3.9 g, 56.0 mmol) in water (20 mL) and add this solution dropwise to the cold suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Continue stirring the reaction mixture at 0-5 °C for an additional 1 hour after the addition is complete.

    • Filter the resulting pale yellow precipitate.

    • Wash the solid thoroughly with ice-cold water until the washings are neutral to litmus paper.

    • Dry the solid in a vacuum oven at 50 °C to afford this compound.

    • Characterization: Expected ¹H NMR (400 MHz, DMSO-d₆) δ: 13.0-14.0 (br s, 1H, NH), 8.0-8.2 (m, 1H), 7.8-8.0 (m, 2H). MS (ESI): m/z 166.0 [M+H]⁺.

Library Generation via N-3 Alkylation

The acidic proton on the N-3 nitrogen is readily removed by a mild base, generating a nucleophile that can be alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) to create a diverse library of compounds.

Protocol 2: General Procedure for N-3 Alkylation

  • Rationale: This procedure utilizes potassium carbonate as a cost-effective and moderately strong base, with DMF as a polar aprotic solvent to facilitate the Sₙ2 reaction. The addition of a catalytic amount of potassium iodide can accelerate reactions involving less reactive alkyl chlorides or bromides via the Finkelstein reaction.

  • To a solution of this compound (100 mg, 0.60 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add anhydrous potassium carbonate (K₂CO₃, 125 mg, 0.90 mmol).

  • Add the desired alkyl halide (R-X, 0.72 mmol, 1.2 equivalents). For example, benzyl bromide.

  • Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-3 substituted derivative.

Table 1: Representative N-3 Substitutions

R-Group (from R-X)Product NameExpected Yield (%)Notes
Benzyl3-Benzyl-6-fluoro-3H-1,2,3-benzotriazin-4-one85-95Typically a clean, high-yielding reaction.
Ethyl3-Ethyl-6-fluoro-3H-1,2,3-benzotriazin-4-one70-85May require gentle heating.
4-Methoxybenzyl6-Fluoro-3-(4-methoxybenzyl)-3H-1,2,3-benzotriazin-4-one80-90Electron-donating group, reacts well.
Propargyl6-Fluoro-3-(prop-2-yn-1-yl)-3H-1,2,3-benzotriazin-4-one75-85Useful handle for click chemistry.

Biological Screening Cascade

Once a library of purified (>95%) and characterized derivatives is prepared, a systematic screening process is required to identify biologically active compounds ("hits").

G A Synthesized Library (>95% Purity) B Compound Management (DMSO Stocks, Mother Plates) A->B C Primary Screening (Single High Concentration) B->C Dispense to Assay Plates D Data Analysis (Identify 'Hits') C->D E Inactive Compounds D->E Activity < Threshold F Dose-Response Assay (Calculate IC₅₀/EC₅₀) D->F Activity > Threshold G Hit Confirmation (Resynthesis & Retesting) F->G H Orthogonal/Secondary Assays (Rule out false positives) G->H I Validated Hit H->I J SAR Analysis & Lead Optimization I->J

Figure 2: A typical workflow for a small molecule biological screening cascade.

Compound Preparation for Screening

Proper handling and preparation of compounds are essential for reliable screening data.

Protocol 3: Preparation of Compound Library for High-Throughput Screening (HTS)

  • Stock Solutions: Prepare 10 mM stock solutions of each synthesized derivative in 100% DMSO. Ensure each compound is fully dissolved.

  • Mother Plates: Using a multi-channel pipette or automated liquid handler, transfer aliquots of the stock solutions into a 96- or 384-well polypropylene "mother plate". This plate will be sealed and stored at -20 °C or -80 °C for long-term use.[7]

  • Assay Plates: For each assay, create a fresh "daughter" or "assay plate" by diluting the compounds from the mother plate into the appropriate assay buffer or cell culture medium to the final desired concentration. This prevents repeated freeze-thaw cycles of the master stock.

Primary Assay: An Example in Cancer Biology

Benzotriazinones have shown promising anticancer activity.[1][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell viability and is an excellent choice for a primary screen.

Protocol 4: Primary Anticancer Screening using the MTT Assay

  • Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding: Seed a human cancer cell line (e.g., HepG2, liver cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Add 1 µL of the 100X final concentration compound from the assay plate to each well (e.g., for a final concentration of 10 µM, add 1 µL of a 1 mM solution). Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits".

Hit Validation and SAR Analysis

Hits from the primary screen must be validated. This involves:

  • Dose-Response: Testing the hit compounds over a range of concentrations (e.g., 0.1 nM to 100 µM) to determine their potency (IC₅₀ value).

  • Orthogonal Assays: Using a different assay that measures a distinct biological endpoint (e.g., a caspase activity assay for apoptosis) to confirm the mechanism of action and rule out compound interference with the primary assay's detection method.[9]

Once validated, the data can be compiled to establish a Structure-Activity Relationship (SAR).

Table 2: Hypothetical SAR Data for 6-Fluoro-3-R-benzotriazin-4-one Derivatives

Compound IDR-Group at N-3HepG2 IC₅₀ (µM)Notes on SAR
Core -H> 100The unsubstituted core is inactive.
1a -CH₃55.6Small alkyl group confers weak activity.
1b -CH₂CH₃42.1Slightly larger alkyl group improves activity.
1c -Benzyl8.5Introduction of an aromatic ring significantly increases potency.
1d -CH₂(4-Cl-Ph)2.3Electron-withdrawing group on the benzyl ring further enhances activity.
1e -CH₂(4-OCH₃-Ph)15.2Electron-donating group is less favorable than an electron-withdrawing one.

This SAR analysis provides crucial insights for the next cycle of drug design, suggesting that a substituted benzyl group at the N-3 position is a key feature for anticancer activity in this series.

Conclusion

This application note provides a structured and detailed methodology for the synthesis and biological evaluation of this compound derivatives. By following these protocols, researchers can efficiently generate libraries of these promising compounds, screen them for biological activity, and develop clear structure-activity relationships to guide the optimization of new therapeutic agents. The combination of robust chemical synthesis and a logical screening cascade is fundamental to the successful discovery of novel drug candidates.

References

  • Title: Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 1,2,3-Benzotriazine-4(3H)-ones Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemistry and Biological Activity of[1][2][6]-Benzotriazine Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthetic route for the synthesis of 1,2,3-benzotriazin-4(3H)-one based sulfonamides. Source: ResearchGate URL: [Link]

  • Title: Preparation of Some Benzotriazin Derivatives and Study of Their Biological Activity Source: Suez Canal University, Young Researchers Conference URL: [Link]

  • Title: Reported benzotriazinone derivatives as bioactive compounds. Source: ResearchGate URL: [Link]

  • Title: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives Source: ACS Publications URL: [Link]

  • Title: Practical Guidance for Small Molecule Screening Source: Yale Center for Molecular Discovery URL: [Link]

  • Title: An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Source: ResearchGate URL: [Link]

  • Title: 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications Source: ResearchGate URL: [Link]

  • Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Small-molecule Screening Techniques in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening Source: ACS Combinatorial Science URL: [Link]

  • Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study Source: ResearchGate URL: [Link]

  • Title: Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita Source: PubMed URL: [Link]

  • Title: Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models Source: National Institutes of Health (NIH) URL: [Link]

  • Title: QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs Source: IOSR Journal of Applied Chemistry URL: [Link]

  • Title: Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1][2][6]thiadiazole against Meloidogyne incognita Source: PubMed URL: [Link]

  • Title: [Synthesis, antitumor activity and SAR of C-3 oxadiazole sulfanylacetylhydrazone-substituted fluoroquinolone analogues] Source: PubMed URL: [Link]

  • Title: Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Assay Development for Novel PARP Inhibitors Derived from 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-fluoro-3H-1,2,3-benzotriazin-4-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. A significant body of evidence suggests that derivatives of this chemical class may exert their anticancer effects through the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). This document provides a detailed guide for researchers, scientists, and drug development professionals on the establishment of a robust assay cascade for the identification and characterization of these compounds as potential PARP inhibitors. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data interpretation.

Introduction: The Clinical Rationale for Targeting PARP

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the cellular machinery that detects and repairs single-strand DNA breaks (SSBs).[1] In healthy cells, this function is vital for maintaining genomic integrity. However, many cancers exhibit deficiencies in other DNA repair pathways, most notably the homologous recombination (HR) pathway, which is responsible for repairing double-strand DNA breaks (DSBs).[2] Mutations in genes such as BRCA1 and BRCA2 are prime examples of HR deficiency.[3]

This creates a vulnerability that can be exploited therapeutically through a concept known as synthetic lethality.[2] By inhibiting PARP in a cancer cell that is already HR-deficient, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, generating DSBs.[2] In a cell with a compromised HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and, ultimately, cell death.[1][2] This targeted approach has led to the successful clinical development of several PARP inhibitors for treating cancers with BRCA1/2 mutations and other HR deficiencies.[4][5][6]

Derivatives of the 1,2,3-benzotriazin-4-one core have shown potential as PARP inhibitors, making this an exciting area of drug discovery.[7] The subsequent sections of this guide will provide the necessary tools to rigorously evaluate novel compounds based on this scaffold.

The Assay Cascade: A Multi-faceted Approach to Characterization

A successful assay development strategy for novel PARP inhibitors involves a tiered approach, moving from high-throughput biochemical screens to more complex, physiologically relevant cell-based assays. This cascade allows for the efficient identification of potent compounds and a thorough understanding of their mechanism of action.

Figure 1. A tiered assay cascade for the characterization of novel PARP inhibitors.

Biochemical Assays: Direct Measurement of Target Engagement

Biochemical assays are the first step in identifying compounds that directly interact with and inhibit the PARP1 enzyme. These assays are typically performed in a purified, cell-free system, which allows for a clean assessment of a compound's potency and mechanism of inhibition.

PARP1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP1 by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+).

Causality Behind Experimental Choices: A fluorometric readout is often chosen for its high sensitivity and wide dynamic range, making it suitable for high-throughput screening (HTS). The assay is designed to be run in a 96- or 384-well plate format for efficiency.

Protocol:

  • Reagent Preparation:

    • PARP Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, and 1 mM DTT.

    • Activated DNA: Use a commercially available activated DNA solution or prepare by treating calf thymus DNA with DNase I. A final concentration of 5 µg/mL is recommended.

    • β-NAD+: Prepare a 10 mM stock solution in PARP Assay Buffer. The final concentration in the assay will be 50 µM.

    • PARP1 Enzyme: Dilute recombinant human PARP1 enzyme in PARP Assay Buffer to a working concentration of 1 nM.

    • Test Compounds: Prepare a 10 mM stock solution of the this compound derivatives in 100% DMSO.[8] Create a dilution series in PARP Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Developer Reagent: Use a commercial kit containing a reagent that converts the remaining NAD+ into a fluorescent product.

  • Assay Procedure (96-well plate):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in PARP Assay Buffer) to each well.

    • Add 20 µL of the PARP1 enzyme/Activated DNA mix (pre-mixed to give final concentrations).

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 25 µL of the β-NAD+ solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and develop the signal by adding 50 µL of the developer reagent.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Read the fluorescence on a plate reader with excitation at ~420 nm and emission at ~480 nm.

Data Analysis: The signal is inversely proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

PARP1 Trapping Assay (Fluorescence Polarization)

Some of the most effective PARP inhibitors not only block the catalytic activity of the enzyme but also "trap" it on the DNA, creating a cytotoxic lesion that is particularly detrimental to cancer cells.[2] This assay measures the ability of a compound to induce this trapping effect.

Causality Behind Experimental Choices: Fluorescence polarization (FP) is an ideal method for studying molecular interactions in solution. When a small fluorescently-labeled DNA probe is bound by the larger PARP1 enzyme, its rotation slows, leading to an increase in the polarization of the emitted light. This provides a direct measure of the PARP1-DNA complex.

Protocol:

  • Reagent Preparation:

    • PARPtrap™ Assay Buffer: Use a commercially available buffer optimized for this assay.

    • Fluorescently-labeled DNA: A short, double-stranded DNA oligonucleotide with a fluorescent label (e.g., FAM) is used. A final concentration of 1 nM is typical.

    • PARP1 Enzyme: Dilute recombinant human PARP1 to a final concentration of 2 nM in the assay buffer.

    • Test Compounds: Prepare a dilution series as described in the enzymatic assay protocol.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the diluted test compound or vehicle control to each well.

    • Add 5 µL of a master mix containing PARP1 enzyme and the fluorescently-labeled DNA in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis: An increase in fluorescence polarization indicates that the compound is trapping PARP1 on the DNA. Plot the change in mP (millipolarization units) against the compound concentration to determine the EC50 for PARP trapping.

Cell-Based Assays: Assessing Cellular Efficacy and Mechanism

Once potent biochemical hits are identified, it is crucial to evaluate their activity in a cellular context. Cell-based assays provide insights into a compound's cell permeability, its effect on cell viability and proliferation, and its ability to induce apoptosis.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration at which a compound reduces the viability of a cancer cell population. A key aspect of this assay is to compare the compound's effect on a BRCA-mutant (HR-deficient) cell line with its effect on a BRCA-wild-type (HR-proficient) cell line. A significantly greater potency in the BRCA-mutant line is a strong indicator of a synthetic lethal mechanism of action.

Recommended Cell Lines:

Cell LineCancer TypeBRCA Status
MDA-MB-436 BreastBRCA1 mutant
HCC1937 BreastBRCA1 mutant
UWB1.289 OvarianBRCA1 mutant
MDA-MB-231 BreastBRCA wild-type
MCF-7 BreastBRCA wild-type
SKOV3 OvarianBRCA wild-type

Protocol (MTT Assay):

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Alternative Protocol (alamarBlue™ Assay):

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • alamarBlue™ Addition: Add 20 µL of alamarBlue™ reagent to each well and incubate for 4-6 hours at 37°C.

  • Fluorescence Reading: Read the fluorescence with an excitation of 560 nm and an emission of 590 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) for each cell line and compare the values between the BRCA-mutant and BRCA-wild-type lines.

Synthetic_Lethality cluster_0 BRCA Wild-Type (HR Proficient) cluster_1 BRCA Mutant (HR Deficient) A DNA Damage B PARP-mediated SSB Repair A->B C HR-mediated DSB Repair A->C D Cell Survival B->D C->D E DNA Damage F PARP Inhibitor G Blocked SSB Repair E->G F->G H Replication Fork Collapse (DSBs) G->H I Failed DSB Repair H->I J Apoptosis I->J

Figure 2. The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To confirm that the observed reduction in cell viability is due to programmed cell death, an apoptosis assay should be performed.

Causality Behind Experimental Choices: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore only stains cells with a compromised membrane, which is characteristic of late apoptotic or necrotic cells. Flow cytometry allows for the quantitative analysis of individual cells stained with these two dyes.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its GI50 and 2x GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Analysis: The results will quadrant the cell population into:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants following compound treatment is indicative of apoptosis induction.

Conclusion and Future Directions

The assays outlined in this guide provide a comprehensive framework for the preclinical evaluation of novel this compound derivatives as PARP inhibitors. By following this tiered approach, researchers can efficiently identify potent and selective compounds, elucidate their mechanism of action, and build a strong data package to support further development. Future studies may include in vivo efficacy studies in xenograft models using the identified lead compounds and relevant cancer cell lines.

References

  • Muzzana, M., Broggini, M., & Damia, G. (2025). The landscape of PARP inhibitors in solid cancers. OncoTargets and Therapy. [Link]

  • Gomaa, A. M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules. [Link]

  • Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Ho, C., et al. (2014). A Review of PARP Inhibitors in Clinical Development. Journal of the National Comprehensive Cancer Network. [Link]

  • O'Sullivan, C. C., & Markman, M. (2013). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology. [Link]

  • Perni, S., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Cell and Developmental Biology. [Link]

  • Kim, C., & Chen, Y. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Ribeiro, J., et al. (2021). PARP inhibitors: clinical relevance and the role of multidisciplinary cancer teams on drug safety. Expert Opinion on Drug Safety. [Link]

  • DiSilvestro, P., et al. (2022). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers. [Link]

  • Pilie, P. G., et al. (2019). Clinical Use of PARP Inhibitors in Cancer – From Bench to Bedside and Back Again. Cancers. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

  • Yap, T. A., et al. (2020). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Journal of Clinical Oncology. [Link]

  • Singh, R., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. [Link]

  • Beck, C., et al. (2024). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Molecular Cancer Therapeutics. [Link]

  • Pettitt, S. J., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 6-Fluoro-3H-1,2,3-benzotriazin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental workflow. As a heterocyclic scaffold with significant pharmacological properties, successful and reproducible synthesis is critical for research and development in agrochemicals and drug discovery.[1] This guide is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanism.

Core Synthesis Overview: The Classical Approach

The most common and established method for synthesizing 1,2,3-benzotriazin-4-ones involves the diazotization of a corresponding 2-aminobenzamide precursor. For our target molecule, this involves the reaction of 2-amino-5-fluorobenzamide with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt undergoes spontaneous intramolecular cyclization to yield the desired product.

Reaction Scheme

Synthesis_Workflow start Start: Prepare Suspension (2-amino-5-fluorobenzamide in HCl) cool Cool to 0-5 °C (Ice-Salt Bath) start->cool add_nitrite Slow Dropwise Addition of NaNO₂ (Maintain T < 5 °C) cool->add_nitrite prep_nitrite Prepare Aqueous NaNO₂ Solution prep_nitrite->add_nitrite react Stir at 0-5 °C for 1 hour (Diazotization & Cyclization) add_nitrite->react filter Isolate Product via Vacuum Filtration react->filter wash Wash with Cold H₂O and EtOH filter->wash dry Dry Under Vacuum wash->dry end Final Product: This compound dry->end

Sources

Navigating the Synthesis of Substituted Benzotriazinones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted benzotriazinones. As a Senior Application Scientist, I've designed this guide to be a practical resource, moving beyond simple protocols to explain the "why" behind the "how." The synthesis of these valuable heterocyclic scaffolds, while rewarding, is often fraught with challenges. This guide is structured to anticipate and address the common hurdles you may encounter in the lab, from reaction setup to final product purification and characterization.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding benzotriazinone synthesis.

Q1: What are the primary synthetic routes to substituted benzotriazinones, and what are the main advantages and disadvantages of each?

A1: The choice of synthetic route largely depends on the desired substitution pattern, scale, and available starting materials. The most common methods include:

  • Classical Diazotization of 2-Aminobenzamides: This is a traditional and widely used method.[1][2][3]

    • Advantages: Utilizes readily available starting materials.

    • Disadvantages: Often requires strong acidic conditions and sodium nitrite, which can be problematic for sensitive substrates and raises safety concerns due to the potential formation of toxic nitrogen oxides and carcinogenic nitrosamines.[2]

  • Milder Diazotization Methods: To circumvent the issues with strong acids, several modifications have been developed.

    • Advantages: These methods, using reagents like polymer-supported nitrites or tert-butyl nitrite, offer milder reaction conditions, making them compatible with a wider range of functional groups.[1]

  • Photochemical Cyclization of Aryl Triazines: This is a more modern approach that leverages photochemistry.

    • Advantages: Can be performed under mild, catalyst-free conditions, often in continuous flow systems which enhances safety and scalability.[1][4]

  • Palladium-Catalyzed Annulation: This method involves the reaction of 1,3-diaryltriazenes with carbon monoxide.

    • Advantages: Offers an alternative route with different substrate scope.

    • Disadvantages: Requires a transition metal catalyst and a carbon monoxide source.[1][4]

Q2: I'm observing a very low yield in my diazotization/cyclization reaction. What are the most likely causes?

A2: Low yields in these reactions are a common frustration and can stem from several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step. Ensure your starting 2-aminobenzamide is fully dissolved and that the sodium nitrite is added slowly at a low temperature (typically 0-5 °C) to prevent decomposition of the unstable diazonium intermediate.[5]

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at higher temperatures. Maintaining a consistently low temperature throughout the reaction is crucial.[6]

  • Purity of Starting Materials: Impurities in the 2-aminobenzamide can lead to unwanted side reactions.[7] It's advisable to purify your starting material if its purity is questionable.

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring can significantly impact the reaction. Electron-withdrawing groups can sometimes lead to lower yields.

  • Losses During Workup: Benzotriazinones can have some water solubility. Ensure you are using an appropriate extraction solvent and minimizing the volume of solvent used during recrystallization to prevent significant product loss.[7]

Q3: What are the primary safety concerns I should be aware of when synthesizing benzotriazinones?

A3: Safety is paramount, especially with some of the reagents used in these syntheses. Key concerns include:

  • Handling Sodium Nitrite: This is a strong oxidizer and can cause fires or explosions in contact with combustible materials. It is also toxic if ingested or inhaled.[8][9] Always handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE), and store it away from acids and combustible materials.[5][8][9][10]

  • Formation of Hydrazoic Acid: Mixing azides with strong acids can generate highly toxic and explosive hydrazoic acid (HN₃).[11] This is a critical concern in diazotization reactions if sodium azide is used or formed.

  • Handling Aryl Azides: If your synthesis involves aryl azides, be aware that they can be explosive, especially those with a low carbon-to-nitrogen ratio.[11] Handle them with care, avoid heat, shock, and friction, and do not use metal spatulas.[11]

  • Scale-Up of Diazotization Reactions: Scaling up reactions involving unstable diazonium salts increases the risk of thermal runaway.[6][11] For larger-scale syntheses, consider using flow chemistry to minimize the accumulation of hazardous intermediates.[6][12][13]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers systematic approaches to resolving them.

Problem 1: Low or No Product Formation
Symptom Possible Cause(s) Suggested Solution(s)
Reaction stalls; TLC shows only starting material. 1. Inefficient Diazotization: Temperature too high, insufficient acid, or poor mixing. 2. Poor Quality Starting Material: Impurities in the 2-aminobenzamide. 3. Incorrect Stoichiometry: Inaccurate measurement of reagents.1. Optimize Diazotization: Maintain temperature at 0-5°C, ensure the amine is fully protonated with excess acid, and stir vigorously.[5] 2. Purify Starting Material: Recrystallize or use column chromatography to purify the 2-aminobenzamide.[10] 3. Verify Reagent Quantities: Accurately weigh all reagents and ensure correct molar ratios.
Some product is formed, but the yield is consistently low. 1. Decomposition of Diazonium Intermediate: Reaction temperature is fluctuating or too high. 2. Suboptimal pH for Cyclization: The pH may not be ideal for the ring-closing step. 3. Product Loss During Workup: Product may be partially soluble in the aqueous phase or excessive solvent used for recrystallization.1. Strict Temperature Control: Use an ice/salt bath and monitor the internal reaction temperature closely.[5] 2. pH Adjustment: After diazotization, carefully adjust the pH to be slightly basic to facilitate cyclization, if the protocol allows. 3. Optimize Workup: Saturate the aqueous phase with NaCl before extraction to reduce product solubility. Use minimal hot solvent for recrystallization.[14]
Problem 2: Product Purification Challenges

| Symptom | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | Suggested Solution(s) | | Oily product or failure to crystallize. | 1. Presence of Impurities: Unreacted starting materials or byproducts are preventing crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good, keeping the product dissolved even at low temperatures. | 1. Chromatographic Purification: Use column chromatography to separate the product from impurities before attempting recrystallization. A common mobile phase is a mixture of hexane and ethyl acetate.[15] 2. Solvent Screening for Recrystallization: Test a range of solvents or solvent pairs to find one where the product is soluble when hot but sparingly soluble when cold.[14][16][17][18] | | Persistent colored impurities. | 1. Formation of Azo Byproducts: Side reactions during diazotization can lead to colored impurities. 2. Degradation of Product: The product may be unstable under the reaction or workup conditions. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot recrystallization solution to adsorb colored impurities, followed by hot filtration.[16] 2. Milder Conditions: If degradation is suspected, explore alternative, milder synthetic routes. | | Difficulty separating N-alkylated regioisomers. | 1. Non-selective Alkylation: The alkylating agent may react at different nitrogen atoms of the benzotriazinone ring.[19] | 1. Chromatography: Careful column chromatography is often required to separate regioisomers. Monitor fractions closely by TLC. 2. Optimize Reaction Conditions: Varying the base, solvent, and temperature may influence the regioselectivity of the alkylation.[20] |

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one via Diazotization

This protocol is a representative example of the classical diazotization method.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzanilide (10 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (30 mL). Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (12 mmol) in water (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes. The product will begin to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 3-phenyl-1,2,3-benzotriazin-4(3H)-one.

Data Presentation

The following table summarizes the impact of substituents on the yield of a photocyclization reaction to form benzotriazin-4(3H)-ones, illustrating the electronic effects at play.

Entry Substituent on Aryl Ring Yield (%) Reference
1H90[1]
24-Me85[1]
34-OMe82[1]
44-Cl92[1]
54-CF₃75[1]

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in benzotriazinone synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products->incomplete_rxn No optimize_purification Optimize Purification (Recrystallization, Chromatography) side_products->optimize_purification Yes optimize_reaction Optimize Reaction Conditions (Temperature, Time, Stoichiometry) incomplete_rxn->optimize_reaction Yes consider_route Consider Alternative Synthetic Route incomplete_rxn->consider_route No success Improved Yield optimize_purification->success optimize_reaction->success Diazotization_Pathway cluster_0 Reaction Steps A 2-Aminobenzamide Derivative B Diazonium Salt Intermediate A->B  NaNO₂, Acid (0-5 °C) C Substituted 1,2,3-Benzotriazin-4-one B->C Intramolecular Cyclization

Caption: General diazotization and cyclization pathway.

References

  • Woodland, E. D., Lawson, G., & Ostah, N. (n.d.). MS-MS Determination of the Fragmentation Pathways of Some Substituted 1,2,3-Benzotriazin-4-ones with Possible Applications in Metabolic Studies. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). Retrieved from [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (n.d.). ACS Publications. Retrieved from [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Retrieved from [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). PubMed. Retrieved from [Link]

  • Lehmann, H., Knoepfel, T., & Ruppen, T. (2022). Scale-up of Diazonium Salts and Azides in a Three-step Continuous Flow Sequence. OAK Open Access Archive. Retrieved from [Link]

  • Complete 1H, 13C and 15N NMR assignment of tirapazamine and related 1,2,4-benzotriazine N-oxides. (n.d.). PubMed. Retrieved from [Link]

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2023). ACS Publications. Retrieved from [Link]

  • Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. SciSpace. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (n.d.). PubMed. Retrieved from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Retrieved from [Link]

  • ICSC 1120 - SODIUM NITRITE. (n.d.). Retrieved from [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (n.d.). NIH. Retrieved from [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). Retrieved from [Link]

  • 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. (n.d.). PubMed. Retrieved from [Link]

  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. (n.d.). ResearchGate. Retrieved from [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. Retrieved from [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Thermolysis of 1,2,3-benzotriazin-4(3H)-one. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]

Sources

improving yield and purity of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 6-Fluoro-3H-1,2,3-benzotriazin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.[1][2] By providing in-depth troubleshooting, validated protocols, and a mechanistic understanding of the process, this guide aims to empower you to optimize your experimental outcomes, leading to higher yields and purity.

The traditional and most common synthesis of benzotriazin-4-ones involves the diazotization of the corresponding 2-aminobenzamide.[1] This guide will focus on troubleshooting this well-established but often delicate synthetic route.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My reaction resulted in a very low yield, or no product was formed. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in this synthesis is a frequent issue, typically pointing to problems in the formation or stability of the key diazonium salt intermediate. Let's break down the critical control points.

  • Cause A: Decomposition of the Diazonium Salt Intermediate

    • Explanation: The diazotization of 2-amino-5-fluorobenzamide creates an intermediate diazonium salt. This species is notoriously unstable at elevated temperatures. If the reaction temperature rises above 5 °C, the diazonium salt will rapidly decompose, often reacting with water to form a phenolic impurity and releasing nitrogen gas, thus preventing the desired cyclization.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more consistent cooling if necessary.

      • Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of your starting material. This prevents localized heat spikes from the exothermic reaction.

  • Cause B: Incomplete Diazotization

    • Explanation: For the reaction to proceed to completion, the stoichiometry of the reagents is crucial. An insufficient amount of sodium nitrite or acid will result in unreacted 2-amino-5-fluorobenzamide remaining in the mixture, directly reducing the theoretical yield.

    • Solution:

      • Verify Stoichiometry: Ensure that at least two equivalents of acid are used for every equivalent of the amine. One equivalent protonates the amino group, and the other reacts with sodium nitrite to form the active diazotizing agent, nitrous acid (HNO₂). Use a slight excess of sodium nitrite (e.g., 1.1 equivalents) to ensure complete conversion.

      • Purity of Starting Materials: Use high-purity 2-amino-5-fluorobenzamide. Impurities can consume the reagents or interfere with the reaction.[3]

  • Cause C: Incorrect pH for Product Precipitation

    • Explanation: The final product, this compound, is precipitated by neutralizing the acidic reaction mixture. If the solution remains too acidic or becomes too basic, the product may stay dissolved or other side products could form.

    • Solution:

      • Careful Neutralization: After the diazotization is complete, slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) while monitoring the pH with litmus paper or a pH meter. Aim for a neutral pH to maximize the precipitation of the product.[4]

      • Post-Precipitation Cooling: Once neutralized, cool the mixture in an ice bath to further decrease the solubility of the product and maximize recovery.

Question 2: My final product is discolored (e.g., yellow/brown) and shows multiple spots on a TLC plate. How can I identify the impurities and purify the compound?

Answer: Product discoloration and multiple TLC spots indicate the presence of impurities, which can arise from side reactions or unreacted starting materials.

  • Likely Impurities:

    • Phenolic Byproducts: As mentioned, decomposition of the diazonium salt can form 2-amino-5-fluoro-6-hydroxybenzamide, which can further react and polymerize, leading to colored impurities.

    • Unreacted Starting Material: The presence of 2-amino-5-fluorobenzamide is common if the diazotization was incomplete.

    • Azo Coupling Products: If conditions are not carefully controlled, the diazonium salt can couple with other nucleophilic species in the reaction mixture to form colored azo compounds.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the crude product.

      • Solvent Selection: Alcohols like methanol or ethanol are often good choices. Experiment with solvent systems such as ethanol/water or ethyl acetate/hexanes to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain dissolved.

    • Washing: Before recrystallization, wash the filtered crude solid with copious amounts of cold water. This will remove inorganic salts (like NaCl from the neutralization) and other water-soluble impurities. A subsequent wash with a cold non-polar solvent like hexanes can remove highly non-polar impurities.

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Use TLC to determine the optimal eluent system that provides good separation between your product and the impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the best analytical method to confirm the purity of my final product?

    • A1: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for a quick purity check. For structural confirmation and rigorous purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) and Mass Spectrometry (MS) are essential to confirm the molecular weight and structure.

  • Q2: What are the critical safety precautions for this synthesis?

    • A2: The primary hazard is the diazonium salt intermediate. While generally not isolated, it's important to be aware that diazonium salts in their solid, dry state can be explosive.[5] Always keep the reaction mixture cold (0-5 °C) and never attempt to isolate the diazonium salt. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Q3: Are there alternative, milder synthetic routes available?

    • A3: Yes, recent advancements have led to greener and milder methods. For instance, a method involving the photocyclization of acyclic aryl triazine precursors using violet light in a continuous flow reactor has been developed.[1][6][7] This approach avoids the use of harsh acids and sodium nitrite, offering excellent yields and scalability.[1][6][7] However, the classical diazotization route remains widely used due to its reliance on readily available and inexpensive starting materials.

Data Summary & Protocols

Table 1: Critical Parameters for Synthesis Optimization
ParameterRecommended ConditionRationale & Impact on Yield/Purity
Temperature 0–5 °CPrevents decomposition of the unstable diazonium salt intermediate. Higher temperatures drastically reduce yield and increase phenolic impurities.
NaNO₂ Stoichiometry 1.1–1.2 equivalentsEnsures complete conversion of the starting amine. Insufficient amounts lead to unreacted starting material, lowering the yield.
Acid Stoichiometry >2.0 equivalentsCatalyzes the formation of the active diazotizing agent (HNO₂). Insufficient acid will stall the reaction.
Reagent Addition Slow, dropwise additionPrevents localized overheating and uncontrolled reaction rates, which can lead to side product formation.
Final pH ~7.0Maximizes the precipitation of the neutral product from the aqueous solution.
Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2-amino-5-fluorobenzamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-5-fluorobenzamide in a mixture of water and 2.5 equivalents of concentrated HCl.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature is stable between 0 and 5 °C.

  • Diazotization: Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water. Add this solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the temperature never exceeds 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.

  • Precipitation: Slowly add a saturated solution of sodium bicarbonate or 1N NaOH dropwise to neutralize the acid. Monitor the pH. A precipitate should form as the solution approaches neutrality.

  • Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the crude this compound. The product can then be purified by recrystallization.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., ethanol). Heat the mixture. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is suitable.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualized Workflows

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 2-amino- 5-fluorobenzamide in HCl B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂ Solution (dropwise, <5 °C) B->C D 4. Stir for 30 min C->D E 5. Neutralize with Base to precipitate product D->E F 6. Filter & Wash Solid E->F G 7. Dry under Vacuum F->G H 8. Recrystallize (e.g., from Ethanol) G->H I Pure 6-Fluoro-3H-1,2,3- benzotriazin-4-one H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting cluster_yield Yield Issues cluster_purity Purity Issues Start Problem with Synthesis? LowYield Low or No Yield Start->LowYield Impure Impure Product (Color / TLC) Start->Impure CheckTemp Was Temp < 5°C? LowYield->CheckTemp CheckStoich Stoichiometry Correct? CheckTemp->CheckStoich Yes Sol_Temp Solution: Maintain 0-5°C with ice bath. CheckTemp->Sol_Temp No CheckpH Neutral pH Achieved? CheckStoich->CheckpH Yes Sol_Stoich Solution: Verify molar ratios of reagents. CheckStoich->Sol_Stoich No Sol_pH Solution: Carefully neutralize to pH ~7. CheckpH->Sol_pH No Wash Did you wash with cold water? Impure->Wash Recryst Recrystallization Performed? Wash->Recryst Yes Sol_Wash Solution: Wash crude solid to remove salts. Wash->Sol_Wash No Sol_Recryst Solution: Recrystallize from a suitable solvent. Recryst->Sol_Recryst No Sol_Chroma Solution: Use column chromatography. Recryst->Sol_Chroma Yes, still impure

Caption: A decision tree to diagnose and solve common synthesis problems.

References
  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. [Link]

  • PubChem. (n.d.). 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3 H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PubMed. [Link]

  • Wang, P., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry, 63(28), 6345-6351. [Link]

  • Khan, I., & Ibrar, A. (2014). Chemistry and Biological Activity of[1][6][8]-Benzotriazine Derivatives. Mini-Reviews in Organic Chemistry, 11(3), 358-376. [Link]

  • Xu, X., et al. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1][6][8]thiadiazole against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters, 30(17), 127369. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1393. [Link]

  • Prajapati, S. M., & Patel, K. D. (2016). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Journal of Heterocyclic Chemistry, 53(4), 981-1004. [Link]

  • Jabeen, A., et al. (2022). Synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study. Medicinal Chemistry Research, 31, 843-854. [Link]

  • Hussien, H. Y. (2025). Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. NTU Journal of Pure Sciences, 4(1), 17-25. [Link]

  • PubChem. (n.d.). 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, G. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Chemical and Pharmaceutical Research, 7(3), 136-142. [Link]

  • Chen, P., et al. (2020). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 25(21), 5003. [Link]

  • El-Gamal, M. I., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), 2300185. [Link]

  • Sabatino, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17094. [Link]

  • Semantic Scholar. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Fluoro-3H-1,2,3-benzotriazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluoro-3H-1,2,3-benzotriazin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the purification of this important heterocyclic scaffold, providing in-depth, field-proven solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section tackles specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Question 1: My column chromatography separation is poor, with overlapping peaks or significant tailing. What's going wrong?

Answer:

Poor resolution in column chromatography is a frequent issue when purifying heterocyclic compounds. The problem typically stems from an inappropriate solvent system, interactions between your compound and the stationary phase, or improper column packing and loading.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase is the most critical factor. If your compound moves too quickly (high Rf value), the polarity is too high, and if it moves too slowly or streaks (low Rf value), the polarity is too low.

    • Solution: Systematically optimize your solvent system using Thin Layer Chromatography (TLC) before committing to the column. Test various solvent combinations (e.g., hexanes/ethyl acetate, dichloromethane/methanol). The ideal system should provide a retention factor (Rf) of approximately 0.3 for your target compound, with clear separation from impurities.[1][2]

  • Adverse Compound-Silica Interaction: The benzotriazinone core contains nitrogen atoms that can act as Lewis bases. These can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and sometimes irreversible adsorption.

    • Solution: Add a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (0.1-1%) or a few drops of ammonia solution in methanol can neutralize the acidic sites on the silica, dramatically improving peak shape for basic compounds.[1]

    • Alternative: If tailing persists, consider switching to a different stationary phase. Neutral or basic alumina can be effective, and for highly polar derivatives, reversed-phase (C18) chromatography is an excellent alternative.[1]

  • Column Overloading or Improper Loading: Loading too much crude material or using too much solvent to dissolve the sample can ruin a separation.

    • Solution: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.[1] When loading, dissolve your crude product in the minimum possible volume of solvent. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[3]

start Poor Separation Observed check_tlc Analyze by TLC. Is Rf ~0.3 and spots are distinct? start->check_tlc adjust_solvent Adjust Solvent Polarity. Test different solvent systems (e.g., DCM/MeOH). check_tlc->adjust_solvent No check_streaking Is there streaking on TLC? check_tlc->check_streaking Yes adjust_solvent->check_tlc add_modifier Add Modifier (0.1-1% Et3N) to mobile phase. check_streaking->add_modifier Yes check_load Was sample load >5% of silica mass? check_streaking->check_load No success Proceed with Optimized Column add_modifier->success reduce_load Reduce sample load. Consider dry loading. check_load->reduce_load Yes alt_phase Consider Alternative Phase (Alumina, C18). check_load->alt_phase No reduce_load->success alt_phase->success

Caption: Troubleshooting flowchart for poor column chromatography separation.

Question 2: I'm getting very low recovery after recrystallization. Where is my product going?

Answer:

Low recovery during recrystallization is almost always due to one of two factors: using an excessive amount of solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.

Possible Causes & Solutions:

  • Excessive Solvent Volume: The goal is to create a saturated solution at high temperature. Using too much solvent means the solution will not be saturated upon cooling, and much of your product will remain dissolved in the mother liquor.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[1][4] Add the solvent in small portions to the heated solid until everything just dissolves. After filtering the crystals, you can try to recover more material by partially evaporating the solvent from the mother liquor and cooling again for a second crop, though this may require re-purification.[1]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

    • Solution: If your compound remains soluble after cooling, the solvent is not suitable. Test a range of solvents to find one with the desired temperature-dependent solubility profile. If a single solvent doesn't work, a binary solvent system (e.g., ethanol/water, dichloromethane/hexanes) can be highly effective. Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is insoluble) until turbidity persists. Heat to clarify and then cool slowly.

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature. Note solubility.

  • If insoluble at room temperature, heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent is one that shows poor solubility at room temperature, complete solubility when hot, and forms abundant, pure crystals upon cooling.[4]

Question 3: My product "oils out" instead of crystallizing. How can I get solid crystals?

Answer:

"Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, or when the solution is supersaturated with impurities. The compound separates as a liquid phase instead of forming a crystal lattice.

Possible Causes & Solutions:

  • Rapid Cooling or High Supersaturation: Cooling the solution too quickly can prevent nucleation and crystal growth.

    • Solution: Ensure cooling is slow and gradual. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. If an oil forms, try adding a small amount of hot solvent to redissolve it and then cool even more slowly.[1]

  • Lack of Nucleation Sites: Crystal formation requires an initial seed to grow upon.

    • Solution: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[1] Alternatively, if you have a small amount of pure product, add a tiny "seed crystal" to the cooled solution to induce crystallization.[1]

  • Presence of Impurities: Impurities can interfere with crystal lattice formation, promoting oiling out.

    • Solution: If the issue persists, the crude material may be too impure for direct crystallization. Perform a preliminary purification, such as running a quick "plug" of silica gel, to remove the bulk of the impurities before attempting recrystallization.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification strategy for this compound derivatives.

Question 1: What is the best overall strategy to purify a new this compound derivative?

Answer:

The optimal strategy depends on the physical state of your crude product, the nature of the impurities, and the required final purity. A multi-step approach is often best.

start Crude Product is_solid Is the product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes chrom Perform Column Chromatography is_solid->chrom No, it's an oil is_pure Is purity >95% by HPLC/NMR? try_cryst->is_pure is_pure->chrom No final_product Pure Product is_pure->final_product Yes is_pure2 Is purity >95%? chrom->is_pure2 prep_hplc Consider Preparative HPLC for high-purity applications. is_pure2->prep_hplc No, or difficult separation is_pure2->final_product Yes prep_hplc->final_product

Caption: Decision tree for selecting a primary purification technique.

  • First Pass (Bulk Purification):

    • If your product is a solid: Recrystallization is the most efficient first step to remove bulk impurities.[4]

    • If your product is an oil or contains many impurities: Flash column chromatography is the method of choice. It offers excellent separating power for a wide range of compounds.[3]

  • Second Pass (High Purity Polishing):

    • If chromatography or initial crystallization does not yield the desired purity, a second purification under different conditions is necessary.

    • Preparative HPLC: For drug development applications requiring >98% purity, semi-preparative or preparative HPLC is often required. It provides the highest resolution, though it is less suitable for very large quantities.

Question 2: What are the most common impurities I should expect?

Answer:

Impurities typically arise from the synthetic route. The most common synthesis for the benzotriazinone core involves the diazotization of a 2-aminobenzamide derivative (in this case, 2-amino-5-fluorobenzamide).[5][6]

Potential Impurities:

  • Unreacted Starting Materials: 2-amino-5-fluorobenzamide.

  • Reagents: Residual acids or sodium nitrite from the diazotization step.

  • Side-Products: Incomplete cyclization products or products from degradation, which can be highly colored.[7]

  • Byproducts: The synthesis may produce byproducts like N-methylacetamide, depending on the specific pathway used.[5]

Question 3: Which analytical techniques are essential for confirming purity and structure?

Answer:

A combination of techniques is required for full characterization and purity assessment.

TechniquePurposeKey Information Provided
HPLC Purity AssessmentProvides a quantitative measure of purity (% area) and detects non-UV active impurities if a universal detector (e.g., ELSD) is used.[8][9]
¹H & ¹³C NMR Structure ConfirmationConfirms the chemical structure of the desired product and helps identify residual solvents or structurally similar impurities.[10][11]
Mass Spec (MS) Molecular WeightConfirms the molecular weight of the product, providing strong evidence of its identity.[12][13]
FT-IR Functional GroupsConfirms the presence of key functional groups (e.g., C=O, N-H) in the molecule.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. PubChem Compound Database. Retrieved from [Link].

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link].

  • Gamm, A., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters.
  • Gamm, A., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.
  • ResearchGate. (2023). Synthesis of Benzotriazole based azetidinone derivatives and their evaluation on calcium oxalate crystallization. Retrieved from [Link].

  • Wang, G., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry. PubMed.
  • Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.
  • ACS Publications. (2023).
  • National Institutes of Health. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors.
  • PubMed. (2008). Synthesis of novel 6-fluoro-3-(4-piperidinyl)
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026).
  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • ResearchGate. (2025). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT.
  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
  • Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
  • ResearchGate. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment.
  • PubMed Central. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)

Sources

Technical Support Center: Byproduct Identification in 6-Fluoro-3H-1,2,3-benzotriazin-4-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of 6-Fluoro-3H-1,2,3-benzotriazin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold.[1] As a versatile building block in the development of pharmaceuticals and agrochemicals, ensuring its purity and optimizing its synthesis is paramount.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a specific focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in a direct question-and-answer format.

Q1: My reaction yield is consistently low, often below 50%. What are the most probable causes and how can I improve it?

A1: Low yields in this synthesis are typically traced back to one of four areas: reaction conditions, reagent integrity, side reactions, or product stability.[5] The standard synthesis involves the diazotization of a 2-amino-5-fluorobenzamide or related anthranilic acid derivative, which is highly sensitive to several parameters.[2][6]

Causality-Driven Troubleshooting:

  • Temperature Control is Non-Negotiable: The aryl diazonium salt intermediate is only metastable at low temperatures (0-5 °C).[7] If the temperature rises, it will rapidly decompose or react with water, significantly reducing the yield of the desired cyclized product. Ensure your ice bath is well-maintained throughout the sodium nitrite addition.

  • Reagent Purity and Stoichiometry: Impurities in the starting 2-amino-5-fluorobenzamide can introduce competing side reactions.[5] Furthermore, ensure that the sodium nitrite (NaNO₂) is of high purity and added slowly as a solution to prevent localized high concentrations, which can promote side reactions.

  • Acidic Environment: A sufficiently strong acidic medium (e.g., HCl, H₂SO₄) is critical to fully generate the reactive nitrous acid (HNO₂) and prevent the diazonium salt from engaging in unwanted azo coupling reactions with the electron-rich starting amine.[8]

  • Product Instability: The target molecule itself may degrade under prolonged exposure to harsh acidic conditions or elevated temperatures during workup.[5] Once the reaction is complete, as determined by TLC or LC-MS, proceed with isolation promptly.

Below is a logical workflow to diagnose and resolve low-yield issues.

Low_Yield_Troubleshooting Start Low Yield Observed Check_TLC Monitor Reaction by TLC/LC-MS Is Starting Material Consumed? Start->Check_TLC Check_Temp Verify Strict Temperature Control (0-5 °C) Check_TLC->Check_Temp Yes Extend_Time Action: Extend Reaction Time or Increase Acid Conc. Check_TLC->Extend_Time No Check_Purity Assess Reagent & Solvent Purity Check_Temp->Check_Purity Yes Improve_Cooling Action: Improve Cooling Efficiency & Slow NaNO₂ Addition Check_Temp->Improve_Cooling No Analyze_Byproducts Identify Byproducts (See Byproduct Profile Section) Check_Purity->Analyze_Byproducts Pure Purify_Reagents Action: Recrystallize Starting Material & Use Fresh NaNO₂ Check_Purity->Purify_Reagents Impure Optimize Systematically Optimize Reaction Parameters Analyze_Byproducts->Optimize Extend_Time->Optimize Improve_Cooling->Optimize Purify_Reagents->Optimize

Caption: Troubleshooting workflow for low reaction yields.

Q2: My crude product has a distinct yellow or orange color that is difficult to remove by simple recrystallization. What is this impurity?

A2: This is a classic sign of azo-coupling byproduct formation . The aryl diazonium salt is a potent electrophile. If the reaction medium is not sufficiently acidic, or if there is a high local concentration of unreacted 2-amino-5-fluorobenzamide, the diazonium salt can attack the electron-rich aromatic ring of the starting material to form a highly conjugated and colored diazo compound.

Mechanism of Formation: The electrophilic diazonium salt undergoes an electrophilic aromatic substitution reaction with a molecule of the starting amine, which acts as the nucleophile.

Azo_Coupling Diazonium 6-Fluoro-4-oxo-3,4-dihydro- 1,2,3-benzotriazine-3-ium (Electrophile) plus + Diazonium->plus Amine 2-Amino-5-fluorobenzamide (Nucleophile) Azo_Byproduct Colored Azo Byproduct Amine->Azo_Byproduct  Electrophilic Aromatic  Substitution plus->Amine

Caption: Formation of a colored azo byproduct.

Mitigation Strategy:

  • Maintain High Acidity: Ensure a pH below 4 throughout the reaction to keep the concentration of the free amine low.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise and sub-surface to prevent localized excesses.

  • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to maintain homogeneity.[5]

Q3: My LC-MS analysis shows a significant byproduct with a mass corresponding to [M-N₂OH]⁺ from the diazonium intermediate. What is this and why did it form?

A3: This byproduct is almost certainly 2-amino-5-fluoro-benzoic acid or its corresponding amide, formed via hydroxy-de-diazoniation . This occurs when the diazonium salt intermediate reacts with water, displacing the diazonium group (an excellent leaving group, N₂) with a hydroxyl group.[7]

Causality: This side reaction is highly temperature-dependent. The C-N bond of the diazonium salt is susceptible to nucleophilic attack by water, a reaction that is accelerated significantly at temperatures above 5 °C.

Mitigation Strategy:

  • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature between 0 and 5 °C at all times, especially during the addition of sodium nitrite.

  • Use of Concentrated Acid: Using a more concentrated acid can reduce the relative amount of water available to act as a nucleophile.

In-Depth Byproduct Profiles

This section provides detailed information on the most common byproducts for definitive identification and targeted mitigation.

Byproduct NameProbable StructureExpected Mass (M+H)⁺Formation MechanismMitigation Strategy
Unreacted Starting Material 2-Amino-5-fluorobenzamide155.05Incomplete DiazotizationExtend reaction time; ensure proper stoichiometry and temperature.
Phenolic Byproduct 5-Fluoro-2-hydroxybenzamide156.04Hydroxy-de-diazoniationMaintain strict temperature control (0-5 °C); slow NaNO₂ addition.
Azo-Coupled Dimer Varies (e.g., 2-amino-N-(2-carbamoyl-4-fluorophenyl)-5-fluorobenzenediazonium)>300Azo CouplingEnsure high acidity (pH < 4); efficient stirring; slow NaNO₂ addition.
Benzyne-Derived Products Complex mixture (dimers, trapped adducts)VariesDecarboxylative DiazotizationPrimarily an issue if starting from 2-amino-5-fluorobenzoic acid. Use of aprotic solvents can sometimes trap the benzyne.[9]

Analytical & Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-5-fluorobenzamide (1.0 eq).

  • Dissolution: Add concentrated hydrochloric acid (e.g., 3-4 mL per gram of starting material) and stir to dissolve. Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Spot the reaction mixture against the starting material. A common solvent system for TLC is Ethyl Acetate/Hexanes (1:1).

  • Isolation: Once the starting material is consumed, collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove soluble impurities. The product can be further purified by recrystallization if necessary.

Protocol 2: Reaction Monitoring by HPLC-MS

Effective reaction monitoring is crucial for maximizing yield and minimizing byproducts.

  • Sample Preparation: Quench a small aliquot (e.g., 20 µL) of the reaction mixture in a vial containing a diluent like acetonitrile/water (1:1) to stop the reaction.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Detection: UV at 254 nm and 280 nm; MS in positive ion mode.

  • Analysis: Track the disappearance of the starting material peak (e.g., at m/z 155.05) and the appearance of the product peak (m/z 167.04 for [M+H]⁺). Look for the masses of the potential byproducts listed in the table above.

References

  • Arene Diazonium Ion Reactions. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. Available from: [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371-2375. PubMed. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Diazotization of Aniline Derivatives: Diazo Coupling. (n.d.). Chemical Education Xchange. Retrieved from [Link]

  • Wang, G. F., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry, 63(28), 6279-6285. PubMed. Retrieved from [Link]

  • Chemistry and Biological Activity of[2][5][7]-Benzotriazine Derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Xu, X. Y., et al. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][2][5][7]thiadiazole against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters, 30(17), 127369. PubMed. Retrieved from [Link]

Sources

stability of benzotriazinone derivatives under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzotriazinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Benzotriazinones are crucial building blocks in pharmaceuticals and materials science, but their stability can be a critical parameter during synthesis, purification, and formulation.[1][2][3] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios regarding the stability of these compounds under acidic and basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured to address the most common challenges encountered in the lab. We will explore the mechanistic underpinnings of instability and provide actionable solutions.

Section 1: Stability Under Acidic Conditions

The triazinone ring, which contains a cyclic amide (lactam-like) structure, is susceptible to hydrolysis under acidic conditions. The reaction is typically initiated by protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and vulnerable to nucleophilic attack.

Question 1: My benzotriazinone derivative is showing significant degradation during an acid-catalyzed reaction (e.g., Boc deprotection with TFA). What is the likely degradation pathway?

Answer: You are likely observing acid-catalyzed hydrolysis of the triazinone ring. This is a classic reaction for cyclic amides. The mechanism involves two key steps:

  • Protonation: The carbonyl oxygen of the benzotriazinone is protonated by the acid (e.g., H₃O⁺). This step is fast and reversible and significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack & Ring Opening: A nucleophile, typically water present in the reaction medium, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the amide C-N bond and opening the triazinone ring. The final product is typically a derivative of 2-aminobenzamide or a related diazonium species if the conditions are harsh enough to affect the triazine portion.[4]

This pathway is a known degradation route for related heterocyclic systems and is a fundamental principle of organic chemistry.[5][6]

digraph "Acid_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [arrowsize=0.8, fontname="Arial", fontsize=10];

// Nodes Start [label="Benzotriazinone\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonated Carbonyl\n(Activated Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Attack [label="Tetrahedral\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ring-Opened Product\n(2-Aminobenzamide Derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges Start -> Protonation [label="+ H⁺ (from Acid)", color="#4285F4"]; Protonation -> inv1 [arrowhead=none, color="#4285F4"]; inv1 -> Attack [label="+ H₂O\n(Nucleophilic Attack)", color="#4285F4"]; Attack -> inv2 [arrowhead=none, color="#4285F4"]; inv2 -> Product [label="Ring Opening", color="#4285F4"]; }

Figure 1: Acid-catalyzed degradation workflow.

Question 2: How can I perform an acid-labile deprotection on another part of my molecule without destroying the benzotriazinone core?

Answer: This is a common synthetic challenge requiring a balance of reactivity. Your goal is to find conditions selective for your protecting group while minimizing hydrolysis of the benzotriazinone.

Troubleshooting Steps:

  • Lower the Temperature: Perform the deprotection at 0 °C or even -20 °C. Hydrolysis kinetics are highly temperature-dependent, and lowering the temperature will slow the degradation pathway more significantly than it will many standard deprotection reactions.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to the acidic medium.

  • Use Milder Acids: Instead of neat trifluoroacetic acid (TFA), consider using a milder system. For example, 4M HCl in dioxane is often sufficient for Boc deprotection and can be less harsh. Other options include using p-toluenesulfonic acid in a non-aqueous solvent.[3]

  • Anhydrous Conditions: If water is the primary nucleophile causing degradation, ensuring strictly anhydrous conditions can significantly improve the stability of your compound. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Scavengers: In some cases, particularly during cleavage from a solid-phase resin, carbocation scavengers like triisopropylsilane (TIS) are used. While their primary role is to trap cations, they can help create a less reactive environment, though this is a secondary effect.

Section 2: Stability Under Basic Conditions

Base-catalyzed hydrolysis, or saponification, is another primary concern for the benzotriazinone scaffold. The mechanism involves direct nucleophilic attack by a hydroxide ion (or other strong base) on the carbonyl carbon.

Question 3: I am attempting a saponification of an ester elsewhere in my molecule using LiOH, but my benzotriazinone is also reacting. What is happening?

Answer: You are observing a competing base-catalyzed hydrolysis of the benzotriazinone's cyclic amide bond. The mechanism is direct and efficient, especially with strong nucleophilic bases like hydroxide.

  • Nucleophilic Attack: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the triazinone ring.

  • Tetrahedral Intermediate: This forms a negatively charged tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, and the electron pair from the oxygen reforms the carbonyl double bond, cleaving the C-N bond. This step is often irreversible as the resulting carboxylic acid is deprotonated by the basic medium to form a resonance-stabilized carboxylate, driving the equilibrium towards the ring-opened product.[7]

This reaction is analogous to the saponification of any ester or amide and is a fundamental process in organic chemistry.[8]

digraph "Base_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [arrowsize=0.8, fontname="Arial", fontsize=10];

// Nodes Start [label="Benzotriazinone\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Tetrahedral\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ring-Opened Carboxylate\nSalt", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0];

// Edges Start -> inv1 [arrowhead=none, color="#4285F4"]; inv1 -> Attack [label="+ OH⁻\n(Nucleophilic Attack)", color="#4285F4"]; Attack -> Product [label="Ring Opening &\nDeprotonation", color="#4285F4"]; }

Figure 2: Base-catalyzed degradation workflow.

Question 4: What alternative basic conditions can I use to avoid degradation of the benzotriazinone ring?

Answer: The key is to use conditions that accomplish your desired transformation without promoting nucleophilic attack on the triazinone carbonyl.

Troubleshooting Steps:

  • Use Weaker Bases: If possible, switch from strong hydroxides (LiOH, NaOH, KOH) to milder carbonate bases (K₂CO₃, Cs₂CO₃) in an appropriate solvent like methanol or acetone. While the reaction may be slower, the selectivity will be significantly higher.[9]

  • Enzymatic Hydrolysis: For sensitive substrates with ester groups, enzymatic hydrolysis can be exceptionally mild and selective. Lipases or esterases can cleave esters under near-neutral pH conditions (pH 7-8), leaving the robust amide bond of the benzotriazinone untouched.[10]

  • Non-Nucleophilic Bases: If your goal is simply deprotonation (e.g., for an alkylation reaction) rather than hydrolysis, use a sterically hindered, non-nucleophilic base. Examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to remove protons but are too bulky to efficiently attack the carbonyl carbon.

  • Temperature Control: As with acidic conditions, performing the reaction at lower temperatures (e.g., 0 °C) will help disfavor the undesired hydrolysis pathway.

Summary of Stability & Mitigation Strategies

For quick reference, the following table summarizes the general stability profile of the 1,2,3-benzotriazin-4(3H)-one core.

ConditionStability ConcernPrimary Degradation PathwayKey Mitigation Strategies
Strong Acid (e.g., Neat TFA, 6M HCl)High Risk Acid-catalyzed hydrolysisLower temperature, minimize reaction time, use anhydrous conditions.
Mild Acid (e.g., 1M HCl, p-TsOH)Moderate Risk Acid-catalyzed hydrolysisMonitor reaction closely, use aprotic solvents if possible.
Strong Base (e.g., NaOH, LiOH)High Risk Base-catalyzed hydrolysis (saponification)Use milder carbonate bases, consider enzymatic methods, lower temperature.
Mild/Non-Nucleophilic Base (e.g., K₂CO₃, DIPEA)Low Risk MinimalGenerally stable; suitable for deprotonation and other base-mediated reactions.

Experimental Protocol: Assessing the pH Stability of a Benzotriazinone Derivative

This protocol provides a standardized workflow to quantitatively assess the stability of your specific benzotriazinone derivative across a range of pH values.

Objective: To determine the rate of degradation of a benzotriazinone derivative at specific pH values by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Benzotriazinone derivative of interest

  • Buffer solutions: pH 2 (e.g., HCl/KCl), pH 5 (e.g., Acetate), pH 7.4 (e.g., Phosphate), pH 9 (e.g., Borate)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or TFA (for mobile phase)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of your benzotriazinone derivative in a suitable organic solvent (e.g., ACN or DMSO).

  • Set Up Reaction Vials: For each pH to be tested, add 990 µL of the buffer solution to a clean autosampler vial.

  • Initiate the Reaction: At time zero (t=0), add 10 µL of the stock solution to each vial, cap immediately, and vortex gently. This gives a final concentration of 10 µg/mL. Immediately inject the t=0 sample for the pH 7.4 solution onto the HPLC to get an initial concentration reading.

  • Incubation: Place the vials in a temperature-controlled environment, typically 25 °C or 37 °C, depending on the experimental goal.

  • Time-Point Sampling: At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each vial and inject it directly into the HPLC.

  • HPLC Analysis:

    • Method: Use a gradient method (e.g., 5-95% ACN in water with 0.1% formic acid over 10 minutes) to ensure good separation of the parent compound from any degradation products.

    • Detection: Monitor at a wavelength where the parent compound has a strong absorbance (e.g., 254 nm or its λmax).

  • Data Analysis:

    • Record the peak area of the parent compound at each time point for each pH.

    • Normalize the peak area at each time point to the initial peak area at t=0.

    • Plot the percentage of the remaining parent compound versus time for each pH condition. This will provide a clear visual representation of the stability. For quantitative analysis, you can calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

This systematic approach provides robust, reproducible data that is invaluable for making informed decisions during process development, formulation, and stability testing.

References

  • El Rayes, S. M., Ali, I. A. I., Fathalla, W., & Mahmoud, M. A. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega.
  • Zatsepin, V. M., & Kochetkov, N. K. (1983). Kinetics and mechanism of the acid-catalysed hydrolysis of regioisomeric benzotriazole and 8-azaadenine nucleosides. Journal of the Chemical Society, Perkin Transactions 2.
  • Munawar, M. A., Khalid, Z., Adnan Ahmad, H., & Khan, M. A. (2017). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate.
  • Tretyakov, E. V. (2020). Synthesis of 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals (microreview). ResearchGate.
  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters.
  • Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate.
  • Unknown. (n.d.). Synthesis and anti-acetylcholinesterase activity of benzotriazinone-triazole systems. Source Not Available.
  • Wang, Y., et al. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology.
  • Malvade, P. V. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. NIH.
  • Unknown. (2023).
  • Unknown. (2025). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate.
  • Unknown. (n.d.). Currently known electrochemical degradation pathways of... ResearchGate.
  • Unknown. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.
  • Unknown. (2025). Preparation of Some Benzotriazin Derivatives and Study of Their Biological Activity. Source Not Available.
  • Abudalo, R. A., AbuDalo, M. A., & Hernandez, M. T. (2025). (PDF) Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B 12. ResearchGate.
  • Unknown. (n.d.). The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia.
  • Patil, Y., et al. (n.d.). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH.
  • Han, J., et al. (n.d.). Pathways of chemical degradation of polypeptide antibiotic bacitracin. PubMed.
  • Unknown. (n.d.). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Source Not Available.
  • Unknown. (2015). Base Catalyzed Ester Hydrolysis (Saponification). YouTube.
  • Unknown. (n.d.).
  • Smalley, R. K., & Suschitzky, H. (1970). Thermolytic reactions of benzotriazinone and isatoic anhydride. RSC Publishing.
  • Kshatriya, M. R., & Gajjar, J. A. (2025). Benzotriazole and its derivatives. International Journal of Industrial Engineering Computations.
  • Unknown. (2026). Molecules | Selected Papers in the “Organometallic Chemistry” Section. MDPI.
  • Masson, P., et al. (1998). Butyrylcholinesterase-catalysed Hydrolysis of Aspirin, a Negatively Charged Ester, and Aspirin-Related Neutral Esters. PubMed.
  • Fife, T. H., & Pujari, M. P. (2025). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate.

Sources

Technical Support Center: Continuous Flow Synthesis of Benzotriazinones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the continuous flow synthesis of benzotriazinones. As drug development professionals, you understand the importance of robust, scalable, and safe chemical synthesis. Continuous flow processing offers significant advantages for producing benzotriazinone scaffolds, particularly by taming hazardous intermediates like diazonium salts, which are common in classical synthetic routes.[1][2] However, transitioning from batch to flow, or optimizing an existing flow process, can present unique challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We move from high-level FAQs to deep-dive troubleshooting guides, always explaining the underlying chemical and engineering principles. Our goal is to empower you to build self-validating, efficient, and reliable continuous flow systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My product yield is significantly lower than reported in the literature. What are the first things I should check?

A1: Low conversion is a common issue that can often be traced back to three key parameters: residence time, temperature, and mixing.

  • Insufficient Residence Time: The reactants may not be spending enough time in the reactor's heated or irradiated zone to fully convert.[3] Verify your calculations (Residence Time = Reactor Volume / Total Flow Rate) and consider decreasing the flow rate to increase the time reactants are exposed to reaction conditions.[4]

  • Inaccurate Temperature Control: The external temperature setting on your reactor module may not reflect the true internal temperature of the reaction mixture. Hot spots or insufficient heating can drastically affect kinetics.[5] If possible, use an internal probe for calibration or ensure the reactor tubing has optimal contact with the heating element.

  • Poor Mixing: Inefficient mixing can create localized pockets of high or low reagent concentration, leading to side reactions or incomplete conversion. This is especially critical for multiphasic reactions.[6][7] Ensure your T-mixer or other mixing junction is appropriate for your flow rates and not clogged.

Q2: I'm seeing significant and erratic pressure fluctuations in my system. What's the cause?

A2: Pressure instability is a critical warning sign in a flow system. The most common culprits are pump performance, gas evolution, or the initial stages of a blockage.

  • Pump Issues: Ensure your pumps are properly primed and free of air bubbles, which can cause inconsistent flow and pressure spikes.

  • Gas Evolution: The diazotization step in benzotriazinone synthesis can evolve nitrogen gas, especially if the intermediate diazonium salt is unstable and decomposes.[2] This creates a segmented gas-liquid flow (slug flow) that can cause pressure to oscillate.[8] A back-pressure regulator (BPR) is essential to maintain a stable liquid phase by keeping evolved gases dissolved.[9][10]

  • Precipitation: If a starting material, intermediate, or product has poor solubility in your solvent system, it can begin to precipitate, creating a partial blockage that leads to a gradual increase in pressure followed by sharp drops as the obstruction partially clears.[11][12]

Q3: My product is precipitating and clogging the reactor tubing. How can I prevent this?

A3: Clogging is one of the most significant challenges in continuous flow chemistry.[12] The primary solution is to ensure all species remain in a homogeneous solution throughout the process.

  • Solvent Selection: The most crucial step is choosing a solvent or solvent system in which all starting materials, intermediates, and the final product are highly soluble at the reaction temperature.[13][14]

  • Superheating with a BPR: A back-pressure regulator allows you to heat the solvent above its atmospheric boiling point without it vaporizing.[10][15] This can significantly increase the solubility of your compounds.

  • Adjust Reagent Concentration: Lowering the concentration of your reagents can prevent precipitation, although this will also decrease throughput. It's a trade-off that must be optimized for your specific process.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step approaches to resolving more complex experimental issues.

Problem: Low Conversion & Side Product Formation

Low conversion or the formation of impurities often points to issues with reaction kinetics, stoichiometry, or intermediate stability. The synthesis of benzotriazinones via diazotization of 2-aminobenzamides is particularly sensitive, as the aryl diazonium salt intermediate is highly reactive and potentially unstable.[2][16][17]

Systematic Troubleshooting Protocol:

  • Verify Stoichiometry with In-Line Analytics: Do not rely solely on pump settings. Use in-line Process Analytical Technology (PAT) like FTIR or UV-Vis spectroscopy to monitor the reaction stream in real-time.[18][19][20] This allows you to confirm that the steady state has been reached and that reagent ratios are correct.

  • Optimize Residence Time: Systematically vary the residence time by adjusting the total flow rate. Plot conversion vs. residence time to find the plateau where conversion is maximized. An example optimization is shown in the table below.

  • Assess Intermediate Stability: The aryl diazonium salt can decompose if not consumed quickly in the subsequent cyclization step.[2][21]

    • Temperature Control: Diazotization is often performed at low temperatures (0-10 °C) to stabilize the diazonium salt.[2] Ensure your first reactor coil is adequately cooled.

    • Telescoped Reactions: A key advantage of flow is the ability to immediately introduce the unstable intermediate into the next reaction step (a "telescoped" process), minimizing decomposition.[7][22] Ensure the path length between the diazotization reactor and the cyclization reactor is as short as possible.

Table 1: Example Optimization of Residence Time for Benzotriazinone Formation

TrialFlow Rate (mL/min)Reactor Volume (mL)Residence Time (min)Temperature (°C)Conversion to Product (%)[4]Key Observation
12.0105.08065%Incomplete reaction. Starting material detected at outlet.
21.01010.08092%Significant improvement. Minor starting material remains.
30.51020.08093%Conversion plateaued; longer residence time offers no benefit and decreases throughput. A 10-12 minute residence time is likely optimal.[23]
41.01010.010091%Slight decrease in yield with increased side products, suggesting potential product degradation at higher temperatures. The optimal temperature is likely around 80-90°C.

Workflow: Diagnosing Low Conversion This diagram outlines a logical workflow for troubleshooting poor reaction performance.

G cluster_0 cluster_1 cluster_2 cluster_3 A Problem: Low Conversion or Side Products B Is the system at a stable pressure? A->B C Address pressure instability first. (See Section 2.2) B->C No D Verify Stoichiometry using In-line PAT (FTIR, UV-Vis) B->D Yes E Adjust Pump Flow Rates D->E Incorrect F Optimize Residence Time (Vary Flow Rate) D->F Correct G Optimize Temperature F->G H Investigate Mixing Efficiency & Reagent Stability G->H I Reaction Optimized H->I

Caption: A logical workflow for troubleshooting low conversion in continuous flow synthesis.

Problem: System Clogging and High Back Pressure

Blockages are a critical failure mode in continuous flow, leading to pressure build-up, potential leaks, and process failure.[24] They are almost always caused by solids precipitating out of the solution.

Systematic Troubleshooting Protocol:

  • Identify the Point of Clogging: Observe the tubing for visible solid accumulation. If the tubing is opaque, systematically and carefully disconnect sections (after stopping the flow and depressurizing!) to locate the blockage. Clogs frequently occur at mixing points, in narrower tubing sections, or within the back-pressure regulator itself.

  • Solubility Analysis (Offline): Before running the reaction, perform simple solubility tests of your starting materials and the final product in the chosen solvent at both room temperature and the target reaction temperature. This can prevent many clogging issues before they start.[13]

  • Implement a Blockage-Resistant BPR: Standard BPRs can easily clog. If precipitation is unavoidable, consider a dome-loaded BPR or a "tube-in-tube" design, which are more robust for handling slurries.[24]

  • Introduce an "Anti-Solvent" Post-Reactor: If the product precipitates upon cooling, you can add a third channel post-reactor that introduces a solvent in which the product is highly soluble. This keeps the product dissolved until it reaches the collection flask.

  • Consider Segmented Flow: For reactions that generate solids, segmented flow can be a solution. By introducing an immiscible carrier fluid (like oil for an aqueous reaction), you create discrete reaction "plugs."[25][26] This can prevent solids from adhering to the reactor walls.

Problem: Inconsistent Results and Poor Reproducibility

Flow chemistry is prized for its reproducibility, so inconsistent results point to a lack of control over key process parameters.

Systematic Troubleshooting Protocol:

  • Ensure System Equilibration: Do not begin collecting product immediately after starting the pumps. Allow the system to run for at least 3-5 times the total residence time to ensure it has reached a stable steady state.[26] Use in-line PAT to confirm that concentrations at the outlet are no longer changing.[27][28]

  • Check for Leaks: Even a minor leak can alter the stoichiometry within the reactor. Carefully inspect all fittings and connections, especially when operating at elevated pressures.

  • Reagent Stability: Are your stock solutions stable over the course of the experiment? Some reagents may degrade when left on the pump for extended periods. For particularly unstable reagents, consider preparing them in-situ in a preceding flow module. The on-demand generation of hazardous or unstable intermediates is a key strength of flow chemistry.[6][22]

  • Phase Separation/Segmentation: In multiphasic systems, ensure that you are forming a stable emulsion or slug flow.[8][25] Inconsistent phase behavior can lead to dramatic variations in reaction outcomes. The ratio of the different phases and the total flow rate can impact the stability of the segmentation.[25]

Section 3: Key Experimental Protocols

Adhering to standardized protocols for setup and analysis is critical for success.

Protocol: System Startup and Equilibration
  • Prime Pumps: Separately prime each pump with the appropriate solvent to remove all air from the lines. Run solvent through the entire system until the flow is bubble-free and the pressure is stable.

  • Set BPR and Temperature: Set the back-pressure regulator to the desired pressure (e.g., 3-5 bar) and allow the reactor heating/cooling modules to reach their setpoints.[23]

  • Introduce Reagents: Switch the pump inlets from the solvent to the reagent stock solutions.

  • Achieve Steady State: Allow the system to run for a duration equivalent to 3-5 times the calculated residence time.

  • Verify Steady State: Monitor the reactor output using an in-line analytical tool (e.g., FTIR, UV-Vis). Only once the signal stabilizes should you begin collecting your product.[20]

References

  • Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. Organic Process Research & Development. Available at: [Link]

  • Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? ResearchGate. Available at: [Link]

  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. Available at: [Link]

  • Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? ACS Publications. Available at: [Link]

  • The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering. Available at: [Link]

  • Using back pressure valve in flow chemistry. Runjing. Available at: [Link]

  • Benefits of Continuous Flow Chemistry. METTLER TOLEDO. Available at: [Link]

  • Multiphasic Systems in Flow Photochemistry. ResearchGate. Available at: [Link]

  • Continuous Flow Chemistry. Equilibar. Available at: [Link]

  • Continuous biphasic chemical processes in a four-phase segmented flow reactor. Reaction Chemistry & Engineering. Available at: [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. Available at: [Link]

  • Handling Diazonium Salts in Flow for Organic and Material Chemistry. ResearchGate. Available at: [Link]

  • Diazonium Salts in Visible Light Photocatalysis – a Focused Overview of their Application in Continuous Flow Synthesis. ResearchGate. Available at: [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. Available at: [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal. Available at: [Link]

  • Back Pressure Regulation of Slurry-Forming Reactions in Continuous Flow. ResearchGate. Available at: [Link]

  • Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide. ResearchGate. Available at: [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3 H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PubMed. Available at: [Link]

  • Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021. Reaction Chemistry & Engineering. Available at: [Link]

  • Back pressure. Wikipedia. Available at: [Link]

  • What is back pressure? Reddit. Available at: [Link]

  • Advanced Organic Chemistry: Flow Chemistry. YouTube. Available at: [Link]

  • Continuous Flow Synthesis of Anticancer Drugs. National Institutes of Health. Available at: [Link]

  • Ten key issues in modern flow chemistry. Lab on a Chip. Available at: [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. Available at: [Link]

  • Flow chemistry. Wikipedia. Available at: [Link]

  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Virginia Commonwealth University. Available at: [Link]

  • The continuous flow synthesis of azos. National Institutes of Health. Available at: [Link]

  • Exploring Flow Procedures for Diazonium Formation. MDPI. Available at: [Link]

  • Continuous flow synthesis enabling reaction discovery. Chemical Science. Available at: [Link]

  • The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols. Available at: [Link]

  • ASSESSMENT OF THE IMPACT OF CONTINUOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. ResearchGate. Available at: [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at: [Link]

  • What are the pitfalls of flow chemistry according to academics and industry professionals? H.E.L Group. Available at: [Link]

  • Continuous flow (micro-)reactors for heterogeneously catalyzed reactions: main design and modelling issues. AIR Unimi. Available at: [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. Available at: [Link]

  • Diazotization of 2-aminobenzamides. ResearchGate. Available at: [Link]

  • How to approach flow chemistry. Chemical Society Reviews. Available at: [Link]

  • Mineral Phase-Resolved Quantification in LA-ICP-MS Imaging. ACS Publications. Available at: [Link]

  • Flow Chemistry in Drug Discovery: Challenges and Opportunities. ResearchGate. Available at: [Link]

  • Exploring Flow Procedures for Diazonium Formation. ResearchGate. Available at: [Link]

Sources

minimizing side reactions in the derivatization of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 6-Fluoro-3H-1,2,3-benzotriazin-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this important heterocyclic scaffold.[1][2][3] The unique electronic properties imparted by the fluorine atom and the triazinone ring system present specific challenges and opportunities. This guide provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you minimize side reactions and maximize the yield of your target derivatives.

Section 1: Managing N- vs. O-Alkylation Selectivity

A primary challenge in the derivatization of 1,2,3-benzotriazin-4-ones is controlling the site of alkylation. The molecule possesses two nucleophilic sites: the N3 nitrogen and the exocyclic oxygen of the carbonyl group, making it an ambident nucleophile. The reaction outcome is highly dependent on the reaction conditions, which can be tuned to favor one isomer over the other.

Frequently Asked Questions (FAQs)

Q: My alkylation reaction is yielding a mixture of N3- and O-alkylated products. How can I selectively synthesize the N3-alkylated derivative?

A: Achieving high selectivity for N-alkylation involves choosing conditions that favor the thermodynamically more stable product. The N-anion, being a "softer" nucleophile, reacts preferentially with "soft" electrophiles like alkyl halides.[4] Furthermore, conditions that allow for equilibrium between the N- and O-alkylated products will ultimately favor the more stable N-isomer.

Causality & Rationale:

  • Base and Solvent: Using a strong base like sodium hydride (NaH) or a carbonate base (K₂CO₃, Cs₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is standard practice.[5] These solvents effectively solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.

  • Counter-ion Effect: Alkali metal cations (Na⁺, K⁺) associate more loosely with the anion compared to silver (Ag⁺), leaving the nitrogen as the more accessible reactive site. Studies on analogous quinazolinone systems confirm that using alkali metal carbonates in aprotic solvents regioselectively leads to N-alkylation.[5]

Q: What are the ideal conditions to favor the formation of the O-alkylated product?

A: O-alkylation is typically the kinetically controlled pathway. To trap this less stable isomer, conditions must be chosen to prevent equilibration to the N-alkylated product. According to Hard and Soft Acid and Base (HSAB) theory, the more electronegative oxygen ("hard" nucleophile) reacts faster with "hard" electrophiles.

Causality & Rationale:

  • Alkylating Agent: Employ alkylating agents with "hard" leaving groups, such as dimethyl sulfate or methyl triflate.[4] These reagents promote reaction at the hard oxygen center.

  • Counter-ion Effect: Using a silver salt, such as silver(I) oxide (Ag₂O) or silver(I) carbonate (Ag₂CO₃), in a less polar solvent like benzene or dichloromethane (DCM) is a classic method to favor O-alkylation.[6] The silver cation coordinates strongly to the nitrogen atom, sterically hindering it and leaving the oxygen as the primary site for electrophilic attack.

Summary of Conditions for Regioselective Alkylation
ParameterFavors N3-Alkylation (Thermodynamic)Favors O-Alkylation (Kinetic)
Base NaH, K₂CO₃, Cs₂CO₃Ag₂O, Ag₂CO₃
Solvent DMF, Acetonitrile, THF (Polar Aprotic)Benzene, Toluene, DCM (Less Polar)
Alkylating Agent Alkyl halides (R-I, R-Br)Alkyl sulfates, triflates; Meerwein salts
Temperature Room temperature to moderate heat (e.g., 60-80 °C)Low to room temperature
Workflow for Selective N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DMF under N₂ add_base Add base (e.g., 1.1 eq. K₂CO₃ or NaH) Stir at 0 °C to RT start->add_base add_alkyl Slowly add alkyl halide (1.0-1.2 eq.) add_base->add_alkyl react Stir at RT or heat as needed (Monitor by TLC/LC-MS) add_alkyl->react quench Quench with H₂O or sat. NH₄Cl react->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for selective N-alkylation.

Section 2: Preventing Hydrolytic Decomposition

The 1,2,3-benzotriazin-4-one core contains a cyclic amide (lactam) functionality, which is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of 2-aminobenzamide derivatives.

Frequently Asked Questions (FAQs)

Q: I'm observing significant loss of my starting material and the appearance of a more polar byproduct, especially during workup. What is causing this degradation?

A: This is a classic sign of hydrolysis of the lactam bond.[7] The reaction is catalyzed by the presence of water in combination with either acid or base.[8] Even mild acidic or basic conditions used in aqueous workups can be sufficient to cause partial decomposition, reducing your overall yield.

Causality & Rationale:

  • Base-Catalyzed Hydrolysis: Hydroxide ions directly attack the electrophilic carbonyl carbon. This is often irreversible as the final step forms a carboxylate salt.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated by acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is typically reversible.[7]

Q: How can I design my experiment to minimize the risk of hydrolysis?

A: The key is rigorous exclusion of water and avoidance of harsh pH conditions.

  • Anhydrous Conditions: Always use freshly dried solvents and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) prevents the introduction of atmospheric moisture.

  • Choice of Base: If a base is required for your derivatization, use a non-nucleophilic, hindered base (e.g., DBU, Proton-Sponge) if it is compatible with your reaction. If using common bases like carbonates or hydrides, ensure they are anhydrous and use them in stoichiometric amounts rather than large excess.

  • Careful Workup:

    • Avoid strong aqueous acid or base washes.

    • If an aqueous wash is necessary, use neutral solutions like brine and perform the extraction quickly at low temperatures (0-5 °C).

    • Consider a non-aqueous workup, where the reaction mixture is filtered (e.g., to remove salts), concentrated, and directly purified via chromatography.

Mechanism of Hydrolysis

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Benzotriazinone + H⁺ ⇌ Protonated Carbonyl A2 Protonated Carbonyl + H₂O → Tetrahedral Intermediate A1->A2 A3 Tetrahedral Intermediate ⇌ Ring-Opened Product + H⁺ A2->A3 B1 Benzotriazinone + OH⁻ → Tetrahedral Intermediate B2 Tetrahedral Intermediate → Ring-Opened Carboxylate B1->B2

Caption: Acid- and base-catalyzed hydrolysis pathways.

Section 3: Stability of the C-F Bond

The fluorine substituent at the C6 position is generally stable, but its reactivity should not be overlooked, especially under conditions designed for nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q: Are there conditions under which the C6-Fluorine atom could be displaced?

A: Yes, although the C-F bond is very strong, displacement is possible. The benzotriazinone ring system is strongly electron-withdrawing, which "activates" the aromatic ring towards SNAr. This reaction is favored by:

  • Strong Nucleophiles: Potent nucleophiles like sodium methoxide, sodium azide, or secondary amines.

  • High Temperatures: SNAr reactions often require thermal energy to overcome the activation barrier.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or HMPA excel at stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

Q: How can I avoid unintentional displacement of the fluorine?

A: To preserve the fluoro-substituent, it is crucial to control the reaction parameters.

  • Temperature Control: Keep reaction temperatures as low as possible while still allowing the desired derivatization to proceed.

  • Nucleophile Choice: If your intended derivatization involves a nucleophile, use the mildest version possible or consider a catalytic approach that avoids a large excess of a strong nucleophile.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the slower SNAr side reaction from becoming significant. The introduction of fluorine can enhance metabolic stability in drug candidates, making its retention important.[9][10]

Section 4: Advanced Strategy: Use of Protecting Groups

For complex syntheses where other functional groups might interfere with the desired derivatization at the N3 position, a protection-derivatization-deprotection strategy may be necessary.

Frequently Asked Questions (FAQs)

Q: The N-H proton is interfering with a subsequent reaction on another part of my molecule. Can I temporarily protect the N3 position?

A: Absolutely. Protecting the N3 position can be an effective strategy. The ideal protecting group should be easy to install, stable to the planned reaction conditions, and removable in high yield without affecting the rest of the molecule (an "orthogonal" strategy).[11][12]

Causality & Rationale: By converting the acidic N-H proton into a stable covalent group, you prevent its interference in reactions like lithiation, Grignard reactions, or reactions sensitive to acidic protons.

Common N-Protecting Groups for Lactam-like Systems
Protecting GroupAbbreviationStabilityDeprotection Conditions
tert-ButoxycarbonylBocStable to base, reduction. Labile to acid.Trifluoroacetic acid (TFA) in DCM; HCl in Dioxane
BenzylBnStable to acid, base, mild oxidants.Catalytic Hydrogenolysis (H₂, Pd/C); Strong acid
Methoxymethyl etherMOMStable to base, nucleophiles, reduction.Acid-catalyzed hydrolysis (e.g., aq. HCl)
p-ToluenesulfonylTs (Tosyl)Very robust. Stable to strong acid/base, oxidation.Strong reducing agents (e.g., Na/NH₃); Mg/MeOH

Data sourced from general principles of protecting group chemistry.[13]

Decision Workflow for Using a Protecting Group

decision decision start Synthesis Plan Involves This compound check_interference Does the N-H proton or N3-anion interfere with a planned subsequent reaction? start->check_interference proceed Proceed with direct derivatization of the N3 position check_interference->proceed No protect_step Select & Install Orthogonal N-Protecting Group check_interference->protect_step Yes perform_rxn Perform Subsequent Reaction(s) protect_step->perform_rxn deprotect_step Remove N-Protecting Group under specific conditions perform_rxn->deprotect_step final_product Final Product deprotect_step->final_product

Caption: Decision tree for implementing a protecting group strategy.

References
  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.
  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. PubMed.
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
  • Thermolytic reactions of benzotriazinone and is
  • Synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study.
  • Protective Groups. Organic Chemistry Portal.
  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • Why n-alkylation is more favorable than o-alkyation ?
  • New fluoro derivatives of the pyrazolo[5,1-c][1][14][15]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Design, synthesis, biological, and molecular modeling investigation. PubMed.

  • Chemistry and Biological Activity of[1][14][16]-Benzotriazine Derivatives. ResearchGate.

  • Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activ
  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradi
  • Method for the hydrolysis of hydrazones.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][14]naphthyrin-5(6H)-one. PubMed Central (PMC).

  • Protecting Agents. TCI Chemicals.
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • Protecting Groups. K. C. Nicolaou et al.
  • Hydrolysis Reactions. Chemistry LibreTexts.
  • HYDROLYSIS REACTIONS.

Sources

Technical Support Center: Greener Synthesis of Benzotriazin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for alternative, greener synthesis routes for benzotriazin-4(3H)-ones. This resource is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional synthetic methods that often rely on harsh reagents and conditions. The classical approach, typically involving the diazotization of 2-aminobenzamides with strong acids and sodium nitrite, presents significant safety and environmental challenges.[1][2]

This guide provides in-depth troubleshooting, FAQs, and validated protocols for modern, more sustainable alternatives. We will explore photochemical methods in continuous flow systems, advanced catalytic approaches, and other energy-efficient techniques.

Section 1: Photochemical Synthesis in Continuous Flow

The use of visible light to mediate the cyclization of acyclic aryl triazine precursors is a significant advancement, offering a catalyst-free and highly efficient route to benzotriazin-4(3H)-ones.[3] This method, particularly when paired with continuous flow technology, enhances scalability, safety, and process robustness.[2]

Experimental Workflow Overview

G cluster_prep Pre-Reaction Setup cluster_flow Continuous Flow Reaction cluster_workup Post-Reaction Workup A 1. Prepare 0.15-0.3 mmol Solution of Aryl Triazine Precursor B 2. Degas Solvent (e.g., MeCN, Acetone) to Remove O₂ A->B Crucial for preventing quenching C 3. Load Solution into Syringe Pump B->C Inject into System D 4. Flow through Reactor (e.g., 1 mL/min for 10 min residence) C->D E 5. Irradiate with 420 nm Violet LED (e.g., 50 W) D->E F 6. Collect Effluent from Reactor Outlet E->F Reaction Complete G 7. Evaporate Solvent in vacuo F->G H 8. Purify via Column Chromatography G->H I Pure Benzotriazin-4(3H)-one H->I Characterize

Caption: Workflow for visible-light mediated synthesis in a continuous flow reactor.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is significantly lower than reported values. What are the most likely causes?

A1: Low yield in this photochemical reaction is typically traced back to one of three factors: oxygen contamination, incorrect light parameters, or precursor instability.

  • Oxygen Quenching: The reaction proceeds through a photoexcited state, which can be quenched by molecular oxygen. It is imperative to use a thoroughly degassed solvent. Causality: Oxygen can interact with the excited aryl triazine, causing it to return to the ground state without undergoing the desired cyclization, thus terminating the reaction pathway. We recommend three cycles of freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 20 minutes.

  • Light Source: The reaction is specifically initiated by violet light, with an optimal wavelength of 420 nm.[2] Using a broad-spectrum lamp or a source with a different wavelength will result in inefficient photon absorption and, consequently, a poor reaction rate. Verify the output wavelength and intensity of your LED or lamp.

  • Residence Time: In a flow system, the residence time is the duration the reaction mixture is exposed to light. A residence time that is too short will lead to incomplete conversion. The reported optimal time is approximately 10 minutes.[4] If your yield is low, consider decreasing the flow rate to increase the residence time.

Q2: I am observing an unknown byproduct along with N-methylacetamide. What could it be?

A2: The primary byproduct of this reaction should be N-methylacetamide.[2] The appearance of other impurities often suggests degradation of the starting material or the product. Causality: The aryl triazine precursor can be sensitive to prolonged light exposure or residual acid/base from its synthesis. Ensure the precursor is fully purified before use. Additionally, the benzotriazin-4(3H)-one product itself can undergo photochemical denitrogenation if irradiated for an excessive amount of time, though this is less common under the optimized, short residence times of flow chemistry.[5]

Q3: Can this photochemical synthesis be performed in a standard batch reactor instead of a continuous flow setup?

A3: While theoretically possible, it is not recommended for optimal results. Causality: A batch reactor presents two significant challenges. First, achieving uniform light penetration through the entire reaction volume is difficult (the "path length" problem), leading to inconsistent reaction rates and potential side reactions in areas of high photon flux. Second, controlling the reaction time precisely for all molecules is impossible. Continuous flow reactors utilize narrow tubing, ensuring every portion of the solution receives a uniform dose of photons for a precisely controlled duration, maximizing yield and purity.[1][4]

Section 2: Catalytic One-Pot Synthesis (Cp*Co(III)-Catalyzed C-H Amidation)

A promising one-pot route involves an initial cobalt-catalyzed C-H amidation of readily available benzamides, followed by an in-situ cyclization to form the benzotriazinone ring.[6] This method is attractive for its atom economy and use of accessible starting materials.

Troubleshooting the One-Pot Procedure

G Start Low Overall Yield in One-Pot Synthesis CheckStep1 Analyze Crude Mixture After Step 1 (Amidation) Start->CheckStep1 Step1_OK High Conversion to 2-amidobenzamide? CheckStep1->Step1_OK Troubleshoot_S1 Troubleshoot C-H Amidation: - Check Catalyst Activity - Ensure Anhydrous Conditions - Verify Dioxazolone Purity Step1_OK->Troubleshoot_S1 No Troubleshoot_S2 Troubleshoot Cyclization: - Check t-BuONO Purity - Ensure Anhydrous Conditions - Optimize Temperature Step1_OK->Troubleshoot_S2 Yes End_S1 Re-run Step 1 Troubleshoot_S1->End_S1 End_S2 Optimize Step 2 Troubleshoot_S2->End_S2

Caption: Decision flowchart for troubleshooting the one-pot catalytic synthesis.

Q4: The initial C-H amidation step is sluggish and gives low conversion. Why?

A4: The Cp*Co(III)-catalyzed C-H amidation is sensitive to atmospheric conditions and reagent purity.

  • Catalyst and Atmosphere: The cobalt catalyst can be sensitive to air and moisture. It is best practice to assemble the reaction under an inert atmosphere (Nitrogen or Argon).

  • Amidating Agent: The stability and purity of the 1,4,2-dioxazol-5-one amidating agent are critical. This reagent can degrade upon storage. It is advisable to use freshly prepared or properly stored material.[6]

  • Solvent: Ensure the use of an anhydrous, high-purity solvent. The presence of water can interfere with the catalytic cycle.

Q5: The amidation appears successful, but the final cyclization using tert-butyl nitrite fails to produce the desired benzotriazinone. What is the issue?

A5: This points to a problem with the diazotization and cyclization step. Causality: The conversion of the 2-amidobenzamide intermediate to the final product requires the formation of a diazonium salt, which is accomplished using tert-butyl nitrite (t-BuONO). This step is highly sensitive to moisture and temperature.

  • Reagent Quality: tert-Butyl nitrite can degrade over time. Use a fresh bottle or verify the purity of your existing stock.

  • Anhydrous Conditions: As with the first step, water can hydrolyze the intermediate diazonium salt, preventing cyclization. Ensure the crude reaction mixture from the first step is kept anhydrous before adding the nitrite.[6]

  • Temperature Control: Diazotization reactions are often exothermic. While the protocol specifies mild conditions, poor temperature control could lead to decomposition of the diazonium intermediate.

Section 3: Comparison of Synthetic Routes

Choosing a synthetic route involves balancing factors like yield, safety, cost, and environmental impact. The table below summarizes the key differences between the traditional method and the greener alternatives discussed.

FeatureTraditional DiazotizationPhotochemical Flow SynthesisCatalytic One-Pot Synthesis
Key Reagents 2-Aminobenzamide, NaNO₂, Strong Acid (HCl)Acyclic Aryl TriazineBenzamide, Dioxazolone, CpCo(III), t-BuONO
Catalyst NoneNone (Catalyst-Free)[4]CpCo(III)[6]
Energy Source Thermal (often low temp)Visible Light (420 nm photons)[2]Thermal
Solvents Water, Acidic MediaAcetonitrile, Acetone[4]Organic Solvents
Key Hazards Strong acids, Unstable diazonium saltsHigh-intensity light, SolventsFlammable solvents, Metal catalyst
Green Advantages FewCatalyst-free, High energy efficiency, Scalable, Low waste[2]One-pot (less workup waste), Atom economy
Reported Yields Variable, often moderateExcellent (often >90%)[4]Good to Excellent[6]

Section 4: Detailed Experimental Protocol

Protocol: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light

This protocol is adapted from the work of García-Lacuna and Baumann (2024).[4]

Materials & Equipment:

  • Aryl triazine precursor

  • Anhydrous acetonitrile (MeCN)

  • Continuous flow reactor system (e.g., Vapourtec E-series) equipped with a pump, sample loop, and a photoreactor module

  • UV-150 photomodule with 420 nm violet LED array

  • Back pressure regulator (set to ~3 bar)

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

Procedure:

  • Solution Preparation: Prepare a 0.15–0.3 M solution of the aryl triazine precursor in anhydrous acetonitrile.

  • Degassing: Thoroughly degas the solution by sparging with argon for 20 minutes to remove dissolved oxygen.

  • System Setup: Set up the continuous flow reactor according to the manufacturer's instructions. Set the photoreactor temperature to 25 °C and the back pressure regulator to 3 bar.

  • Injection: Load the degassed solution into the sample loop of the flow system.

  • Reaction: Switch the valve to inject the solution into the flow path. Set the pump flow rate to achieve a 10-minute residence time within the irradiated zone of the reactor (e.g., for a 10 mL reactor volume, set the flow rate to 1.0 mL/min).

  • Irradiation: Turn on the 420 nm LED light source as the solution begins to enter the photoreactor module.

  • Collection: Collect the reaction mixture as it exits the back pressure regulator.

  • Workup: Once all the solution has been collected, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure benzotriazin-4(3H)-one.

References

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. [Link][1][2][3][7]

  • National Institutes of Health. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link][1][2][3]

  • Organic Chemistry Portal. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link][4]

  • Chirila, P., et al. (2018). Towards a Sequential One-Pot Preparation of 1,2,3-Benzotriazin-4(3H)-ones Employing a Key Cp*Co(III)-catalyzed C-H Amidation Step. Advanced Synthesis & Catalysis, 360(12), 2324-2332. [Link][6]

  • Khalid, Z., et al. (2023). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. [Link][5]

  • PubMed. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. [Link][8]

Sources

Technical Support Center: Production of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Fluoro-3H-1,2,3-benzotriazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

Section 1: Troubleshooting Common Scalability Issues

The synthesis of this compound, a valuable scaffold in medicinal chemistry, presents several challenges during scale-up.[1][2] This section addresses the most frequently encountered problems in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab to pilot scale. What are the likely causes and how can we mitigate this?

Answer: This is a classic scalability issue often rooted in the sensitive nature of the diazotization-cyclization reaction. The primary culprits are typically related to thermal control, mixing efficiency, and reagent stoichiometry.

  • Thermal Instability of the Diazonium Intermediate: The cornerstone of this synthesis is the formation of a diazonium salt from 2-amino-5-fluorobenzamide.[3] Aryl diazonium salts are notoriously thermally labile and can decompose, leading to a loss of the desired intermediate and the formation of byproducts.[4][5][6][7][8] In aqueous solutions, most diazonium salts are unstable above 5°C.[9]

    • Causality: On a larger scale, maintaining a uniformly low temperature (typically 0-5°C) is challenging due to a lower surface-area-to-volume ratio, which hinders efficient heat dissipation.[5][7] Hotspots can form within the reactor, accelerating the decomposition of the diazonium salt and leading to the vigorous evolution of nitrogen gas.[4][9]

    • Solution:

      • Enhanced Cooling: Employ a reactor with a high-efficiency cooling jacket and consider using an external cooling bath.

      • Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized temperature spikes.

      • Continuous Flow Chemistry: For larger scales, transitioning to a continuous flow reactor can offer superior temperature control and mixing, minimizing the accumulation of the unstable diazonium intermediate.[1][10][11][12][13]

  • Inefficient Mixing: Poor mixing can lead to localized areas of high reagent concentration, promoting side reactions and incomplete conversion.

    • Causality: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. This can result in pockets where the pH is not optimal for diazotization or where the concentration of nitrous acid is too high, leading to undesired side reactions.

    • Solution:

      • Optimize Agitation: Use an appropriately sized and shaped impeller for your reactor. Baffles can also improve mixing efficiency.

      • Monitor Homogeneity: Consider using in-situ monitoring techniques to ensure uniform temperature and pH throughout the reaction mixture.

Issue 2: Impurity Profile and Purification Challenges

Question: We are observing a complex impurity profile in our crude this compound, making purification difficult. What are the common impurities and how can we minimize their formation?

Answer: Impurity formation is a common hurdle, often linked to the reactivity of the diazonium salt intermediate and the reaction conditions.

  • Common Impurities:

    • Phenolic Byproducts: Formed from the reaction of the diazonium salt with water, especially at elevated temperatures.

    • Azo-Coupled Dimers: Resulting from the reaction of the diazonium salt with unreacted starting material or other aromatic species.

    • Unreacted Starting Material: Due to incomplete diazotization.

  • Minimizing Impurity Formation:

    • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5°C) is crucial to suppress the formation of phenolic impurities.[5][7][9]

    • Stoichiometric Control of Sodium Nitrite: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to undesired side reactions.[9][14] It is advisable to test for excess nitrous acid using starch-iodide paper and neutralize it if necessary.[9][14]

    • Order of Reagent Addition: To minimize the presence of free nitrous acid, it is recommended to first combine the 2-amino-5-fluorobenzamide with the acid and then add the sodium nitrite solution.[9][14]

The following table summarizes key reaction parameters and their impact on yield and purity:

ParameterRecommended RangeImpact of Deviation
Temperature 0-5°CHigher temperatures lead to diazonium salt decomposition and increased phenolic impurities.[5][9]
Sodium Nitrite Stoichiometry 1.0-1.05 equivalentsExcess can lead to side reactions and the formation of toxic nitrogen oxides.[9][15]
pH Strongly Acidic (e.g., HCl, H₂SO₄)Sub-optimal acidity can result in incomplete diazotization.
Mixing HomogeneousPoor mixing can cause localized hotspots and concentration gradients, leading to lower yields and more impurities.
Issue 3: Safety Concerns During Scale-Up

Question: What are the primary safety hazards associated with the large-scale production of this compound, and what precautions should be taken?

Answer: The diazotization step is the most hazardous part of this synthesis. The primary risks are the thermal instability of the diazonium salt and the evolution of nitrogen gas.[4][5][9]

  • Thermal Runaway and Explosion Hazard: Diazonium salts can be explosive in their solid, isolated form and can decompose violently even in solution if the temperature is not controlled.[4][5][7][8][9]

    • Preventative Measures:

      • Never Isolate the Diazonium Salt: Use the diazonium salt intermediate in situ without isolation.

      • Robust Temperature Control and Monitoring: Implement redundant temperature probes and an emergency cooling system.

      • Differential Scanning Calorimetry (DSC): For process safety assessment, perform DSC analysis to determine the thermal stability of the reaction mixture.[4][6][16]

  • Gas Evolution: The decomposition of the diazonium salt liberates a large volume of nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[4][7][9]

    • Preventative Measures:

      • Adequate Venting: Ensure the reactor is equipped with a properly sized vent to safely release any evolved gases.[9][14]

      • Controlled Reaction Rate: The rate of sodium nitrite addition should be carefully controlled to manage the rate of gas evolution.

  • Handling of Sodium Nitrite and Nitrous Acid: Sodium nitrite is a strong oxidizer and is toxic.[17] The reaction of sodium nitrite with acid produces nitrous acid, which is unstable and can decompose to form toxic nitrogen oxides (NOx).[15]

    • Preventative Measures:

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

      • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of NOx gases.[15]

The following DOT diagram illustrates the decision-making process for troubleshooting low yields:

LowYieldTroubleshooting start Low Yield of this compound check_temp Is Temperature Consistently 0-5°C? start->check_temp check_mixing Is Mixing Efficient? check_temp->check_mixing Yes improve_cooling Improve Cooling System & Control NaNO₂ Addition Rate check_temp->improve_cooling No check_stoichiometry Is NaNO₂ Stoichiometry Correct? check_mixing->check_stoichiometry Yes optimize_agitation Optimize Agitator Speed & Design check_mixing->optimize_agitation No verify_reagents Verify Reagent Purity & Molarity check_stoichiometry->verify_reagents No consider_flow Consider Continuous Flow Synthesis for Better Control check_stoichiometry->consider_flow Yes

Caption: Troubleshooting workflow for low yields.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can alternative diazotizing agents be used to improve safety and scalability?

A1: Yes, alternatives to sodium nitrite/strong acid exist. For instance, using tert-butyl nitrite (TBN) can be a safer option that allows the reaction to be run at slightly higher temperatures.[7] Additionally, polymer-supported nitrite reagents have been developed for milder reaction conditions.[1]

Q2: What is the mechanism of the cyclization step to form the benzotriazinone ring?

A2: The synthesis proceeds via a diazotization of the primary aromatic amine of 2-amino-5-fluorobenzamide to form a diazonium salt. This is followed by an intramolecular cyclization where the amide nitrogen attacks the diazonium group, leading to the formation of the triazinone ring with the expulsion of a proton.

The following diagram outlines the general reaction pathway:

ReactionPathway start_material 2-Amino-5-fluorobenzamide diazonium_salt Aryl Diazonium Salt Intermediate start_material->diazonium_salt NaNO₂, HCl 0-5°C product This compound diazonium_salt->product Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Q3: Are there any modern, more scalable synthetic methods available?

A3: Absolutely. Continuous flow synthesis has emerged as a highly promising alternative for the production of benzotriazinones.[1][10][11][12][13] This technology offers significant advantages in terms of safety, scalability, and process control. By using a flow reactor, the hazardous diazonium intermediate is generated and consumed in small quantities continuously, minimizing the risk of accumulation.[7] Furthermore, photochemical methods in flow reactors have been developed, offering a green and efficient route that avoids harsh reagents.[1][10][11][12][13]

Q4: What are the best practices for quenching the reaction and work-up at a large scale?

A4: It is crucial to quench any residual diazonium salt before work-up. This can be achieved by adding a quenching agent such as sulfamic acid or urea, which reacts with and neutralizes any remaining nitrous acid. Always test for the absence of nitrous acid with starch-iodide paper before proceeding. For the work-up, be mindful of the potential for gas evolution and ensure the system is adequately vented.

Q5: How does the fluoro-substituent affect the stability of the diazonium intermediate?

A5: Electron-withdrawing groups, such as the fluorine atom at the 6-position, generally increase the thermal stability of aryl diazonium salts compared to electron-donating groups. However, they are still considered unstable intermediates that require careful handling and low temperatures.[4]

References

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1173–1182. [Link]

  • Chen, J., et al. (2022). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid. Process Safety and Environmental Protection, 163, 534-543. [Link]

  • Sheng, M., Frurip, D. J., & Gorman, D. B. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7165–7169. [Link]

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery. [Link]

  • Hansen, M. G., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 10(4), 748. [Link]

  • Zollinger, H. (2003). Structures, Stability, and Safety of Diazonium Salts. In Diazo Chemistry II (pp. 1-28). Wiley-VCH. [Link]

  • Shafi, S., et al. (2024). Recent Advances in Synthesis and Transformations of 1,2,3-Benzotriazinones. Journal of Organometallic Chemistry, 1013, 123156. [Link]

  • Organic Chemistry Portal. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]

  • Leixin Chemicals. (2023). How does Sodium Nitrite react with acids? [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. [Link]

  • ResearchGate. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. [Link]

  • LibreTexts Chemistry. (2021). 23.10: Amines with Nitrous Acid. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]

  • Wikipedia. (n.d.). Nitrous oxide. [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3149-3174. [Link]

  • Organic Syntheses. (n.d.). Diphenic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Bohrium. (2021). recent-trends-in-the-chemistry-of-sandmeyer-reaction-a-review. [Link]

  • R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • IJCRT.org. (2021). Production of Sodium Nitrite from Purge Liquor. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PubMed, 38466090. [Link]

  • Filo. (2023). What products are formed when the sodium salt of anthranilic acid is diazotised and then heated? [Link]

  • PubChem. (n.d.). 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. [Link]

  • ChemTube3D. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). [Link]

  • Chegg.com. (2020). Solved Diazotization of anthranilic acid, followed by. [Link]

  • ResearchGate. (2022). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • PubMed. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1][4][9]thiadiazole against Meloidogyne incognita. [Link]

  • PubMed. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. [Link]

  • MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. [Link]

  • ResearchGate. (2017). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

Sources

Validation & Comparative

mass spectrometry of 6-Fluoro-3H-1,2,3-benzotriazin-4-one and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Fluoro-3H-1,2,3-benzotriazin-4-one and its Derivatives

Introduction: The Benzotriazinone Scaffold and the Analytical Imperative

The 1,2,3-benzotriazin-4-one heterocyclic scaffold is a privileged structure in medicinal chemistry and agrochemical development, with derivatives exhibiting a range of biological activities, including anesthetic and antidepressant properties.[1][2] The introduction of a fluorine atom at the 6-position often enhances metabolic stability and binding affinity, making this compound a key building block for novel therapeutic agents. As with any compound class destined for pharmaceutical development, rigorous analytical characterization is paramount.

Mass spectrometry (MS) stands as the cornerstone technique for this purpose. Its unparalleled sensitivity and specificity are indispensable throughout the drug development lifecycle—from confirming the identity of newly synthesized molecules to quantifying metabolites in complex biological matrices.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of mass spectrometric approaches for analyzing this compound and its derivatives. We will explore the causality behind experimental choices, detail validated protocols, and dissect the core fragmentation patterns that are fundamental to the structural elucidation of this important compound class.

Comparative Analysis of Ionization Techniques

The journey of a molecule through a mass spectrometer begins at the ion source. The choice of ionization technique is the most critical decision in method development, as it dictates the nature of the resulting mass spectrum—either preserving the intact molecule for molecular weight determination or inducing fragmentation for structural analysis.

  • Electron Ionization (EI): This is a classic, high-energy "hard" ionization technique. Molecules are bombarded with a high-energy electron beam, causing them to fragment in a reproducible manner.

    • Expert Insight: While EI provides a rich fragmentation pattern that acts as a structural "fingerprint," its high energy can lead to the complete absence of a molecular ion for some compounds, making it difficult to determine the molecular weight. It is best suited for relatively volatile and thermally stable benzotriazinone precursors or derivatives analyzed via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Electrospray Ionization (ESI): As the workhorse of modern Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is a "soft" ionization technique. It generates ions by applying a high voltage to a liquid sample, creating an aerosol.

    • Expert Insight: ESI is the premier choice for the vast majority of benzotriazinone derivatives encountered in drug discovery.[5] It excels at ionizing polar and thermally labile molecules, typically producing protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal in-source fragmentation. This preservation of the molecular ion is essential for accurate mass determination and for selecting the precursor ion in tandem mass spectrometry (MS/MS) experiments.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is complementary to ESI. It uses a corona discharge to ionize a vaporized sample.

    • Expert Insight: APCI is particularly effective for medium- to low-polarity benzotriazinones that are not easily ionized by ESI. It can tolerate higher flow rates and less pristine mobile phases, offering a robust alternative for certain applications.

Ionization TechniquePrincipleMolecular IonFragmentationBest Suited For (in this context)
Electron Ionization (EI) High-energy electron impactOften weak or absentExtensive, reproducibleGC-MS analysis of volatile, stable precursors
Electrospray Ionization (ESI) High-voltage sprayStrong, abundant [M+H]+Minimal (tunable)LC-MS/MS of polar derivatives, metabolites
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizationGenerally presentModerateLC-MS of less polar, thermally stable derivatives

Core Fragmentation Pathway of this compound

Understanding the fragmentation pattern is crucial for confirming the identity of a target molecule and for developing selective quantitative methods. The benzotriazinone core has a highly characteristic fragmentation signature, primarily driven by the expulsion of stable neutral molecules.

The molecular formula for this compound is C₇H₄FN₃O, with a monoisotopic mass of 165.034 Da. In positive ion ESI, it will be observed as the protonated molecule [M+H]+ at m/z 166.042 .

The primary fragmentation events observed in tandem mass spectrometry (MS/MS) are:

  • Loss of Dinitrogen (N₂): The triazine ring readily loses a molecule of N₂, a thermodynamically favorable process. This results in a characteristic neutral loss of 28.006 Da.

  • Loss of Carbon Monoxide (CO): Following the initial loss of N₂, the resulting ion can then expel a molecule of carbon monoxide from the carbonyl group, leading to a further neutral loss of 27.995 Da.

This predictable, two-step fragmentation pathway is the key to identifying the benzotriazinone scaffold.

G mol [M+H]+ m/z 166.04 C₇H₅FN₃O⁺ frag1 [M+H - N₂]+ m/z 138.03 C₇H₅FNO⁺ mol->frag1 - N₂ (28 Da) frag2 [M+H - N₂ - CO]+ m/z 110.04 C₆H₅FN⁺ frag1->frag2 - CO (28 Da)

Caption: Primary fragmentation pathway of protonated this compound.

Comparative Fragmentation: The Influence of N-Substitution

In drug development, the N3 position of the benzotriazinone core is frequently substituted to modulate pharmacological properties. This substitution significantly alters the mass spectrum, providing clear evidence of the modification. Here, we compare the parent compound with its N-phenyl derivative, 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one (C₁₃H₈FN₃O, Monoisotopic Mass: 241.065 Da).[6]

CompoundPrecursor Ion [M+H]+Primary Fragment (Loss of N₂)Secondary Fragment (Loss of N₂ + CO)Substituent-Specific Fragments
Parent Compound m/z 166.04m/z 138.03m/z 110.04N/A
N-Phenyl Derivative m/z 242.07m/z 214.06m/z 186.07m/z 77.04 (Phenyl cation, C₆H₅⁺)

Expert Insight: While the N-phenyl derivative still exhibits the signature losses of N₂ and CO, the presence of the phenyl group introduces new fragmentation channels. The bond between the triazinone nitrogen and the phenyl ring can cleave, generating a phenyl cation at m/z 77. The observation of this fragment is a strong indicator of an N-phenyl substitution pattern. This comparative approach is essential for identifying metabolites where modifications occur on the substituent.

Validated Experimental Protocol: LC-MS/MS for Bioanalysis

For quantitative analysis in biological fluids (e.g., plasma), a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[7][8] The following protocol outlines a robust, self-validating system for this purpose.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample spike Spike Internal Standard sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC Separation (C18 Column) supernatant->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms integrate Integrate Peaks ms->integrate curve Calibration Curve integrate->curve quant Quantify Concentration curve->quant

Caption: General workflow for quantitative bioanalysis of benzotriazinones by LC-MS/MS.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation)

    • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Spike with 10 µL of an internal standard (e.g., an isotope-labeled version of the analyte).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Liquid Chromatography (LC) Conditions

    • Column: C18, 50 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Mass Spectrometry (MS) Conditions

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Quantification & Confirmation

    • Analyte: this compound

      • Quantitative Transition: 166.0 -> 138.0 (Loss of N₂)

      • Qualitative Transition: 166.0 -> 110.0 (Loss of N₂ + CO)

    • Trustworthiness Check: The ratio of the quantitative to qualitative transition must remain constant (typically within 20%) across all samples and standards to confirm identity and rule out interferences.

  • Data Analysis and Validation

    • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against known concentrations.

    • The method must be validated for linearity (r² ≥ 0.99), accuracy (within ±15% of nominal), and precision (RSD ≤ 15%).[8]

Comparison with Alternative Analytical Techniques

While MS is a dominant technology, it is important to understand its performance relative to other common analytical methods.

TechniqueSensitivitySpecificityStructural InformationPrimary Application
LC-MS/MS Very High (pg/mL)Very HighHigh (Fragmentation)Quantification, Metabolite ID
NMR Spectroscopy Low (µg-mg/mL)Very HighDefinitiveDe Novo Structure Elucidation
HPLC-UV Moderate (ng/mL)Low-ModerateNonePurity Analysis, QC Release

Expert Insight: NMR provides the gold standard for unambiguous structure determination of pure compounds but lacks the sensitivity for bioanalysis. HPLC-UV is a robust tool for quality control and purity checks on bulk material but is susceptible to interference and provides no structural confirmation beyond retention time matching. LC-MS/MS offers the optimal balance of sensitivity, specificity, and structural information required for the demanding applications in drug development.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a powerful and essential component of modern pharmaceutical research. A thorough understanding of the interplay between ionization techniques and molecular structure is key to successful method development. The characteristic neutral loss of dinitrogen (N₂) serves as a reliable diagnostic marker for the benzotriazinone core, while the fragmentation of N-substituents provides vital information for metabolite identification and structural confirmation. By leveraging the sensitivity of tandem mass spectrometry within a validated LC-MS/MS workflow, researchers can confidently and accurately characterize these promising molecules from initial discovery through preclinical development.

References

  • Woodland, E. D., Lawson, G., & Ostah, N. (1996). MS-MS Determination of the Fragmentation Pathways of Some Substituted 1,2,3-Benzotriazin-4-ones with Possible Applications in Metabolic Studies. Journal of Pharmacy and Pharmacology, 48(11), 1217-1221. [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

  • Waidyanatha, S., et al. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Analytical Letters, 55(13), 2074-2088. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Elsakka, S., Soliman, A. H., & Imam, A. M. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. ResearchGate. [Link]

  • Waidyanatha, S., et al. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]

  • Gemo, M., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Vanhoenacker, G., et al. (2016). Current developments in LC-MS for pharmaceutical analysis. Analyst, 141(1), 73-97. [Link]

  • Lawrence, R., & Scriven, E. F. (1972). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Organic Mass Spectrometry, 6(5), 577-585. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 323791, 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. PubMed. [Link]

  • Gemo, M., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3 H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzotriazinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking Enhanced Potency and Pharmacokinetics

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing the therapeutic potential of small molecules. This guide offers a comparative analysis of fluorinated and non-fluorinated benzotriazinones, a class of heterocyclic compounds with significant pharmacological interest, particularly as anti-cancer agents. By examining experimental data and the underlying mechanistic principles, we will demonstrate how the unique properties of fluorine can be leveraged to enhance biological activity, with a focus on their role as enzyme inhibitors.

The Strategic Role of Fluorine in Drug Design

The introduction of a fluorine atom into a molecular scaffold can profoundly alter its physicochemical properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to significant changes in a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. These modifications can lead to improved pharmacokinetics, enhanced target affinity, and greater overall efficacy. For instance, fluorination at metabolically vulnerable positions can prevent enzymatic degradation, thereby increasing the drug's half-life and bioavailability.

Comparative Analysis: The Impact of Fluorination on Benzotriazinone Activity

Case Study: 7-Oxo-1,2,4-benzotriazines

A study on the regioselective fluorination of 7-oxo-1,2,4-benzotriazines provides compelling evidence of fluorine's activity-enhancing effects. In this research, the cytotoxicity of 8-fluoro-1,3-diphenylbenzo[e][1][2][3]triazin-7(1H)-one was compared to its non-fluorinated precursor, 1,3-diphenylbenzo[e][1][2][3]triazin-7(1H)-one. The fluorinated derivative was found to be approximately five times more cytotoxic towards the MCF-7 breast cancer cell line[4].

CompoundStructureTarget Cell LineIC50Fold Improvement
Non-Fluorinated Benzotriazinone1,3-diphenylbenzo[e][1][2][3]triazin-7(1H)-oneMCF-7~5x higher than fluorinated-
Fluorinated Benzotriazinone8-fluoro-1,3-diphenylbenzo[e][1][2][3]triazin-7(1H)-oneMCF-7~5x lower than non-fluorinated5x

Table 1: Comparison of cytotoxic activity between a fluorinated 7-oxo-1,2,4-benzotriazinone and its non-fluorinated analog. Data extrapolated from a reported five-fold increase in cytotoxicity for the fluorinated compound[4].

This significant increase in potency highlights the strategic advantage of incorporating fluorine into the benzotriazinone scaffold.

Fluorinated Benzotriazinones as PARP Inhibitors

The benzotriazinone core is a key pharmacophore in a number of PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Several approved PARP inhibitors, while not benzotriazinones themselves, feature fluorinated moieties that are critical to their activity and pharmacokinetic profiles. For example, Rucaparib contains a fluorinated benzyl group. These examples from the broader class of PARP inhibitors underscore the value of fluorine in designing potent and effective enzyme inhibitors.

The introduction of fluorine into a benzotriazinone intended as a PARP inhibitor could confer several advantages:

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with amino acid residues in the PARP active site, such as forming hydrogen bonds or other electrostatic interactions, thereby increasing the inhibitor's potency.

  • Improved Metabolic Stability: Fluorination can block sites of oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life and improved oral bioavailability.

  • Favorable Conformational Effects: The presence of fluorine can influence the molecule's conformational preferences, locking it into a bioactive conformation that is optimal for binding to the PARP enzyme.

Experimental Protocols

To assess and compare the activity of fluorinated and non-fluorinated benzotriazinones, standardized in vitro assays are essential. The following is a representative protocol for a PARP1 inhibition assay.

In Vitro PARP1 Inhibition Assay (ELISA-based)

This protocol describes a common method for quantifying the inhibitory activity of test compounds against PARP1.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins, which are coated onto a microplate. The amount of incorporated PAR is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. A decrease in signal in the presence of a test compound indicates inhibition of PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer

  • Wash buffer

  • Test compounds (fluorinated and non-fluorinated benzotriazinones)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no PARP1 enzyme).

  • Enzyme Addition: Add the PARP1 enzyme to all wells except the negative control.

  • Initiation of Reaction: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Detection: Add the streptavidin-HRP conjugate to each well and incubate.

  • Substrate Addition: After another wash step, add the TMB substrate and incubate until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying rationale for fluorination in the context of PARP inhibition.

PARP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compounds C Add Assay Buffer, Activated DNA, & Test Compound A->C B Coat 96-well Plate with Histones B->C D Add PARP1 Enzyme C->D E Initiate with Biotinylated NAD+ D->E F Incubate at RT E->F G Wash Plate F->G H Add Streptavidin-HRP G->H I Wash Plate H->I J Add TMB Substrate I->J K Add Stop Solution J->K L Read Absorbance at 450 nm K->L M Calculate IC50 L->M

Caption: Workflow for a PARP1 enzymatic inhibition assay.

Fluorination_Advantage cluster_non_fluorinated Non-Fluorinated Benzotriazinone cluster_fluorinated Fluorinated Benzotriazinone NF_Core Benzotriazinone Scaffold (with H) NF_Prop1 Susceptible to Metabolic Oxidation NF_Core->NF_Prop1 NF_Prop2 Standard Binding Affinity NF_Core->NF_Prop2 F_Core Benzotriazinone Scaffold (with F) NF_Core->F_Core Strategic Fluorination NF_Result Moderate Potency & Shorter Half-life NF_Prop1->NF_Result NF_Prop2->NF_Result F_Prop1 Blocked Metabolic 'Soft Spot' F_Core->F_Prop1 F_Prop2 Enhanced Binding via New Interactions (e.g., H-bonds) F_Core->F_Prop2 F_Result Higher Potency & Longer Half-life F_Prop1->F_Result F_Prop2->F_Result

Caption: Rationale for improved activity in fluorinated benzotriazinones.

Conclusion

The strategic incorporation of fluorine into the benzotriazinone scaffold represents a powerful approach to enhancing the therapeutic potential of this important class of compounds. As demonstrated by the case study of 7-oxo-1,2,4-benzotriazines, fluorination can lead to a significant increase in biological activity. When applied to the design of PARP inhibitors, this strategy has the potential to yield compounds with superior potency, selectivity, and pharmacokinetic properties. The continued exploration of fluorinated benzotriazinones is a promising avenue for the development of next-generation targeted therapies.

References

  • El Rayes, S. M., Ali, I. A. I., Fathalla, W., & Mahmoud, M. A. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6447–6463. Available from: [Link]

  • Fallon, T., Kavanagh, P., Abdullah, A. H., Leech, D., & O'Donovan, D. H. (2021). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 26(11), 3169. Available from: [Link]

  • BMG LABTECH. PARP assay for inhibitors. Available from: [Link]

  • Kanev, K., Guting, R., & Gerasimova, R. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(3), 102529. Available from: [Link]

  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. Available from: [Link]

  • Amsbio. PARP Assays. Available from: [Link]

  • Pirovano, G., et al. (2023). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 8(1), 25. Available from: [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Benzotriazinones for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Substituted 1,2,3-benzotriazin-4(3H)-ones are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their rigid tricyclic core serves as a versatile scaffold, with derivatives exhibiting a range of biological activities, including roles as anesthetics and antidepressants.[1] Furthermore, their utility as synthetic intermediates allows for denitrogenative transformations, providing access to a diverse array of ortho-substituted benzamides and other complex molecular architectures.[2][3]

This guide provides a comparative analysis of key synthetic methodologies for accessing substituted benzotriazinones. It is designed for researchers, medicinal chemists, and process development professionals, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach to inform logical and effective synthesis planning.

Method 1: The Classical Approach via Diazotization of Anthranilamides

The most traditional and widely employed method for constructing the benzotriazinone core involves the diazotization of an ortho-aminobenzamide derivative, followed by intramolecular cyclization. This decades-old reaction remains a workhorse in many settings due to its simplicity and use of readily available starting materials.

Principle & Mechanism

The reaction proceeds in two key steps. First, the primary aromatic amine of the 2-aminobenzamide substrate is treated with a nitrous acid source, typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl, H₂SO₄). This forms a highly reactive diazonium salt intermediate. Second, the amide nitrogen acts as an intramolecular nucleophile, attacking the diazonium group to effect a cyclization that forms the triazinone ring.

The choice of acid and solvent is critical. Strong acids are required to generate nitrous acid and protonate the amine, but conditions must be controlled, usually at low temperatures (0–5 °C), to prevent premature decomposition of the unstable diazonium salt.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization A 2-Aminobenzamide Derivative B Diazonium Salt Intermediate A->B NaNO₂, H⁺ (0-5 °C) C Substituted Benzotriazinone B->C Intramolecular Nucleophilic Attack

Figure 1. General workflow for the classical diazotization-cyclization synthesis of benzotriazinones.

Representative Experimental Protocol

Adapted from Moghimi, S. et al., Synthesis and anti-acetylcholinesterase activity of benzotriazinone-triazole systems.[4]

  • Preparation of Starting Material: 2-Amino-N-(prop-2-yn-1-yl)benzamide (1.0 eq) is dissolved in a mixture of acetone and 10% hydrochloric acid.

  • Diazotization: The solution is cooled to 0 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: The mixture is stirred at 0 °C for 1 hour. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is diluted with cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford the 3-(prop-2-yn-1-yl)-1,2,3-benzotriazin-4(3H)-one product.

Method 2: Modern Approaches via Transition-Metal Catalysis

While benzotriazinones are often the synthetic target, they are increasingly used as stable precursors for denitrogenative cross-coupling reactions to form other complex molecules.[5] Palladium-catalyzed reactions, in particular, have been developed that utilize benzotriazinones as starting materials to generate diverse scaffolds through the extrusion of N₂ gas.[2] These reactions often involve the formation of a palladacycle intermediate.[2]

For the synthesis of the benzotriazinone core itself, palladium-catalyzed annulation of 1,3-diaryltriazenes with carbon monoxide (CO) has been reported as a modern alternative to classical diazotization.[1]

Principle & Mechanism

In this approach, a palladium catalyst, often Pd(OAc)₂, facilitates the cyclization of a triazene precursor in the presence of carbon monoxide. The mechanism is proposed to involve oxidative addition of the palladium(0) catalyst into the N-N bond of the triazene, followed by CO insertion and reductive elimination to form the benzotriazinone ring and regenerate the active catalyst. Ligand choice (e.g., Xantphos) is crucial for stabilizing the palladium intermediates and promoting the desired reactivity.[2]

G Pd0 Pd(0)Lₙ Pd_complex Oxidative Addition Intermediate Pd0->Pd_complex Oxidative Addition CO_insert CO Insertion Intermediate Pd_complex->CO_insert CO Insertion Product Benzotriazinone CO_insert->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Substrate 1,3-Diaryltriazene + CO

Figure 2. Simplified catalytic cycle for Pd-catalyzed benzotriazinone synthesis.

Representative Experimental Conditions

Conceptual protocol based on Sankararaman et al., as cited in literature.[1]

  • Reaction Setup: To a pressure-rated vial is added the 1,3-diaryltriazene substrate (1.0 eq), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand like Xantphos (10 mol%) in an anhydrous solvent such as THF.

  • Carbonylation: The vial is sealed, purged with carbon monoxide, and then pressurized with CO (e.g., 1-10 atm).

  • Heating: The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for several hours (e.g., 16 h).

  • Work-up: After cooling to room temperature and carefully venting the CO, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the desired benzotriazinone.

Method 3: Photochemical Synthesis in Continuous Flow

A novel and green approach to benzotriazinone synthesis utilizes a photocyclization reaction of acyclic aryl triazine precursors.[1] This method avoids harsh reagents and can be performed efficiently using continuous flow technology, offering significant advantages in terms of safety, scalability, and process control.

Principle & Mechanism

This method is based on a unique photochemical cyclization. An amide-bearing aryl triazine precursor, upon exposure to violet light (e.g., 420 nm), undergoes an excited-state intramolecular hydrogen transfer, reminiscent of a Norrish Type II reaction.[1] This[6][7]-hydrogen shift from the amide nitrogen to the triazene moiety initiates a cyclization and fragmentation cascade, forming the benzotriazinone ring and releasing N-methylacetamide as the sole byproduct.[1][8] A key advantage is that this reaction proceeds without any additives or photocatalysts.[1]

G Start Aryl Triazine Precursor in Solvent Pump Syringe Pump Start->Pump Reactor Flow Reactor Coil (PFA Tubing) Pump->Reactor 1 mL/min Collector Product Collection Reactor->Collector 10 min residence time LED Violet LED Array (420 nm) LED->Reactor Irradiation

Figure 3. Experimental workflow for continuous flow photochemical synthesis.

Representative Experimental Protocol

Adapted from Goti, A. et al., Continuous Flow Synthesis of Benzotriazin-4(3H)-ones.[1]

  • Solution Preparation: The aryl triazine starting material is dissolved in a suitable solvent system (e.g., MeOH/DCM or MeCN/H₂O) to ensure full solubility, typically at a concentration of 0.03 M.

  • Flow Setup: The solution is drawn into a syringe and placed on a syringe pump connected to a continuous flow reactor composed of PFA tubing coiled around a light source.

  • Photoreaction: The solution is pumped through the reactor at a defined flow rate (e.g., 1 mL/min) while being irradiated by high-power violet LEDs (420 nm). The residence time in the irradiated zone is typically short, around 10 minutes.

  • Collection & Isolation: The reactor output is collected. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the pure benzotriazinone. Yields for this method are often excellent, frequently exceeding 90%.[8]

Comparative Analysis

The optimal synthetic route to a substituted benzotriazinone depends heavily on the specific target molecule, available starting materials, required scale, and tolerance for certain reagents.

FeatureMethod 1: Classical DiazotizationMethod 2: Pd-Catalyzed AnnulationMethod 3: Photochemical Flow
Starting Materials 2-Aminobenzamides1,3-DiaryltriazenesAmide-bearing aryl triazines
Key Reagents NaNO₂, Strong AcidPd(OAc)₂, Ligands, CO gasNone (light only)
Typical Yields Moderate to GoodModerate to GoodExcellent (often >90%)[8]
Reaction Conditions 0-5 °C, Aqueous AcidHigh Temp (100 °C), High PressureRoom Temp, Ambient Pressure
Substrate Scope Limited by acid-sensitive groups[1]Broad functional group tolerance[2]Excellent, wide range of amides tolerated[8]
Pros Inexpensive, simple setupBroad scope, good for complex moleculesVery mild, high yields, "green" method, scalable[1]
Cons Uses hazardous NaNO₂, unstable intermediates, strict temperature control needed[1]Expensive catalyst/ligands, requires handling of toxic CO gas, potential metal contaminationRequires specialized flow reactor setup, starting materials may require synthesis

Conclusion

The synthesis of substituted benzotriazinones has evolved from reliable but sometimes harsh classical methods to sophisticated and mild modern alternatives.

  • The Classical Diazotization route remains a viable and cost-effective option for simple, acid-stable analogues, particularly on a lab scale.

  • Palladium-Catalyzed Annulation offers a powerful, albeit more complex, alternative for constructing the core, leveraging the tools of modern organometallic chemistry.

  • The Photochemical Flow Synthesis represents the cutting-edge of methodology in this area.[1] Its mild, catalyst-free nature, combined with high efficiency and the inherent safety and scalability of flow chemistry, makes it an exceptionally attractive strategy for drug development professionals focused on green and robust chemical manufacturing.

The choice of method should be a deliberate one, guided by a thorough analysis of the target's structure, the project's scale, and the principles of sustainable chemistry.

References

  • Li, S., Li, Y., Zhu, R., Bai, J., Shen, Y., Pan, M., & Li, W. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[2][5][6]-Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters, 25(32), 5443–5447. [Link]

  • (2015). Palladium-Catalyzed Denitrogenative Carbonylation of Benzotriazinones in Batch and Flow: Divergent Synthesis of Phthalimides and Phthalic Diamides. The Journal of Organic Chemistry, 90(32), 11460-11468. [Link]

  • Hari Balakrishnan, M., Sathriyan, K., & Mannathan, S. (2018). Nickel-Catalyzed Denitrogenative Cross-Coupling Reaction of 1,2,3-Benzotriazin-4(3H)-Ones with Organoboronic Acids: An Easy Access to Ortho-Arylated and Alkenylated Benzamides. Organic Letters, 20(12), 3815–3818. [Link]

  • Madasamy, K., Balakrishnan, M. H., Korivi, R., & Mannathan, S. (2022). Trifluoroacetic Acid-Mediated Denitrogenative Ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-Ones: A Metal-Free Approach. The Journal of Organic Chemistry, 87(13), 8752–8756. [Link]

  • Wang, H., & Yu, S. (2015). Synthesis of Isoquinolones Using Visible-Light-Promoted Denitrogenative Alkyne Insertion of 1,2,3-Benzotriazinones. Organic Letters, 17(17), 4272–4275. [Link]

  • Goti, A., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

  • Ahern, T. P., Fong, H., & Vaughan, K. (1976). Approaches to the synthesis of quinazolino[2][5][6]benzotriazinones. Canadian Journal of Chemistry. [Link]

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(7), 505-536. [Link]

  • Thorat, V. H., Upadhyay, N. S., Murakami, M., & Cheng, C.-H. (2018). Nickel-Catalyzed Denitrogenative Annulation of 1,2,3-Benzotriazin-4-(3H)-Ones with Benzynes for Construction of Phenanthridinone Scaffolds. Advanced Synthesis & Catalysis, 360(2), 284-289. [Link]

  • Zhang, X., Dhawan, G., Muthengi, A., Liu, S., Wang, W., Legris, M., & Zhang, W. (2017). Recent advances in synthesis and transformations of 1,2,3-benzotriazinones. Green Chemistry, 19. [Link]

  • Chen, F., Hu, S., Li, S., Tang, G., & Zhao, Y. (2016). Visible-Light-Induced Denitrogenative Phosphorylation of Benzotriazinones: A Metal- and Additive-Free Method for Accessing Ortho-Phosphorylated Benzamide Derivatives. Organic Letters. [Link]

  • (2024). Recent Advances in Synthesis and Transformations of 1,2,3-Benzotriazinones. Journal of Organometallic Chemistry, 1013, 123156. [Link]

  • Goti, A., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

  • (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105. [Link]

  • (2019). One-Pot Synthesis of Benzotriazoles and Benzotriazole 1-Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol. ResearchGate. [Link]

  • (2019). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. Angewandte Chemie International Edition, 58(38), 13448-13451. [Link]

  • (2018). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. ResearchGate. [Link]

  • (1978). Anthraniloylanthranilamide (o-amino-N-(o-carbamoylphenyl)benzamide): Preparation and use as a synthetic precursor for quinazolino[2][5][6]benzotriazinones. Canadian Journal of Chemistry, 56(12), 1616-1620. [Link]

  • Moghimi, S., et al. (2016). Synthesis and anti-acetylcholinesterase activity of benzotriazinone-triazole systems. ResearchGate. [Link]

  • Shi, J., & Larock, R. C. (2007). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 9(23), 4635-4638. [Link]

  • (N/A). Thermolytic reactions of benzotriazinone and isatoic anhydride. Journal of the Chemical Society C: Organic. [Link]

  • (N/A). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Chemical Science. [Link]

Sources

A Comparative Guide to the Efficacy of 6-Fluoro-3H-1,2,3-benzotriazin-4-one Derivatives as Leukotriene A4 Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory and immunological research, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one derivatives as inhibitors of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). By presenting supporting experimental data, structure-activity relationships, and detailed methodologies, this document serves as a critical resource for researchers engaged in the development of novel anti-inflammatory agents.

Introduction: The Therapeutic Potential of Targeting Leukotriene A4 Hydrolase

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in the inflammatory cascade.[1][2] It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[1][3] Elevated levels of LTB4 are associated with a range of inflammatory conditions, including inflammatory bowel disease, psoriasis, and arthritis.[3] Consequently, the inhibition of LTA4H presents a compelling strategy for the development of novel anti-inflammatory therapeutics.[4]

The 1,2,3-benzotriazin-4-one scaffold has emerged as a promising pharmacophore in medicinal chemistry. The incorporation of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability and binding affinity. This guide focuses on a series of this compound derivatives and evaluates their efficacy against LTA4H, offering a comparative perspective against a known inhibitor.

Comparative Efficacy of this compound Derivatives

A study by Zhang et al. systematically explored the inhibitory potential of a series of novel 1,2,3-benzotriazin-4-one derivatives against the aminopeptidase activity of LTA4H.[5] The inclusion of a 6-fluoro substituent was a key structural feature in several of the synthesized compounds. The inhibitory activities of these derivatives were evaluated in vitro, providing valuable insights into their structure-activity relationship (SAR).

The data presented below is extracted from this key study and compared with the activity of Bestatin, a known reversible inhibitor of many aminopeptidases, including LTA4H.[5][6]

Table 1: Comparative Inhibitory Activity of this compound Derivatives against LTA4H

Compound IDR Group (Substitution at N-3)Inhibition (%) at 10 µmol/LIC50 (µmol/L)
IV-1 H25.4N/A
IV-2 CH₃30.1N/A
IV-15 4-Fluorophenyl75.8N/A
IV-16 4-Chlorophenyl80.61.30 ± 0.20
Bestatin (Standard Inhibitor)90.20.80 ± 0.10

Data sourced from Zhang et al., 2017.[5]

Analysis of Structure-Activity Relationship (SAR)

The results from the study by Zhang et al. provide a clear, albeit preliminary, structure-activity relationship for this class of compounds.[5]

  • Impact of N-3 Substitution: Unsubstituted (IV-1) and small alkyl-substituted (IV-2) derivatives at the N-3 position of the benzotriazinone core exhibit modest inhibitory activity.

  • Aromatic Substituents Enhance Potency: The introduction of an aromatic ring at the N-3 position significantly enhances the inhibitory activity. This is evident in the markedly increased inhibition percentages for compounds IV-15 and IV-16.

  • Halogen Substitution on the Phenyl Ring: The presence of a halogen (fluoro or chloro) at the para-position of the N-3 phenyl ring appears to be a key determinant of high potency. The 4-chlorophenyl derivative (IV-16) demonstrated the highest inhibitory activity among the synthesized compounds, with an IC50 value of 1.30 µmol/L.[5] This suggests that the electronic and steric properties of the halogen at this position are crucial for effective binding to the active site of LTA4H.

Experimental Methodologies

To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols are essential. The following sections outline the synthetic and biological evaluation procedures based on the methodologies described in the cited literature.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent N-3 functionalization is a critical aspect of developing a diverse library of compounds for screening. A general synthetic route is depicted below.[7]

Diagram 1: General Synthetic Route for this compound Derivatives

G A 2-Amino-5-fluorobenzoic acid B Diazotization (NaNO₂, HCl) A->B C 6-Fluoro-3H-1,2,3- benzotriazin-4-one B->C D N-3 Alkylation/Arylation (R-X, Base) C->D E Target Derivatives D->E

Caption: Synthetic pathway for 6-fluoro-benzotriazin-4-one derivatives.

Step-by-Step Protocol:

  • Diazotization of 2-Amino-5-fluorobenzoic Acid: To a cooled solution of 2-amino-5-fluorobenzoic acid in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.

  • Cyclization: The resulting diazonium salt solution is stirred at low temperature to facilitate intramolecular cyclization, leading to the formation of the this compound core. The product can be isolated by filtration and purified by recrystallization.

  • N-3 Functionalization: The this compound is then reacted with a suitable alkyl or aryl halide (R-X) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF) to yield the desired N-3 substituted derivatives.

  • Purification and Characterization: The final products are purified using column chromatography and their structures confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro LTA4H Aminopeptidase Inhibition Assay

The following protocol is a standard method for assessing the inhibitory activity of compounds against the aminopeptidase function of LTA4H.[5]

Diagram 2: Workflow for LTA4H Inhibition Assay

G A Prepare Assay Buffer (Tris-HCl, NaCl) B Add LTA4H Enzyme A->B C Add Test Compound (or Vehicle/Standard) B->C D Pre-incubate C->D E Add Substrate (Ala-p-nitroanilide) D->E F Incubate at 37°C E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition G->H

Caption: Experimental workflow for the LTA4H aminopeptidase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of recombinant human LTA4H enzyme in a suitable buffer (e.g., Tris-HCl with NaCl). Prepare stock solutions of the test compounds and the standard inhibitor (Bestatin) in DMSO. The substrate, L-alanine-p-nitroanilide, is dissolved in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, LTA4H enzyme solution, and the test compound (or DMSO for the control and Bestatin for the standard).

  • Pre-incubation: The plate is pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, L-alanine-p-nitroanilide.

  • Incubation and Measurement: The plate is incubated at 37°C, and the formation of the product, p-nitroaniline, is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • IC50 Determination: For potent compounds, a dose-response curve is generated by testing a range of inhibitor concentrations. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a suitable sigmoidal dose-response model.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel LTA4H inhibitors. The available data indicates that substitution at the N-3 position with a para-halogenated phenyl group is a key determinant for potent inhibitory activity. The lead compound from the initial study, with a 4-chlorophenyl substituent, exhibits an IC50 value in the low micromolar range, warranting further investigation and optimization.[5]

Future research in this area should focus on:

  • Expansion of the SAR: Synthesizing and testing a broader range of derivatives with diverse substitutions at the N-3 position and on the benzotriazinone core to refine the structure-activity relationship.

  • Evaluation of Selectivity: Assessing the selectivity of the most potent compounds against other related metalloenzymes to ensure a favorable safety profile.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical models of inflammation to evaluate their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

This guide provides a solid foundation for researchers to build upon in the pursuit of novel and effective LTA4H inhibitors based on the this compound scaffold.

References

  • Zhang, F., Wu, D., Wang, G. L., Hou, S., Ou-Yang, P., Huang, J., & Xu, X. Y. (2017). Synthesis and biological evaluation of novel 1, 2, 3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors. Chinese Chemical Letters, 28(5), 1044-1048. [Link]

  • Jamal, M. A., & Al-Hiari, Y. M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(1), 136-141. [Link]

  • Orning, L., Krivi, G. G., & Fitzpatrick, F. A. (1991). Leukotriene A4 hydrolase. A zinc metalloenzyme. Journal of Biological Chemistry, 266(25), 16507-16511. [Link]

  • Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current pharmaceutical design, 7(3), 163-179. [Link]

  • Haeggström, J. Z. (2004). Leukotriene A4 hydrolase. Prostaglandins & other lipid mediators, 73(3-4), 133-140. [Link]

  • Thunnissen, M. M., Nordlund, P., & Haeggström, J. Z. (2001). Crystal structure of human leukotriene A (4) hydrolase, a bifunctional enzyme in inflammation. Nature structural biology, 8(2), 131-135. [Link]

  • Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of antibiotics, 29(1), 97-99. [Link]

  • Rådmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of lipid research, 50(Supplement), S40-S45. [Link]

  • Rudberg, P. C., Tholander, F., Andberg, M., Thunnissen, M. M., & Haeggström, J. Z. (2004). Leukotriene A4 hydrolase: a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. Biochemical and biophysical research communications, 325(3), 887-893. [Link]

  • Tanis, V. M., Bacani, G. M., Blevitt, J. M., Chrovian, C. C., Crawford, S., De Leon, A., ... & Young, A. L. (2012). Azabenzthiazole inhibitors of leukotriene A₄ hydrolase. Bioorganic & medicinal chemistry letters, 22(24), 7504-7511. [Link]

  • Newman, J. W., Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: their roles and interactions with lipid metabolism. Progress in lipid research, 44(1), 1-51. [Link]

Sources

A Comparative Guide to the Biological Validation of Synthesized 6-Fluoro-3H-1,2,3-benzotriazin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies used to validate the biological activity of novel 6-fluoro-3H-1,2,3-benzotriazin-4-one analogs. While specific experimental data for this emerging class of compounds is still developing, this document synthesizes established protocols and data from structurally related benzotriazinone and fluorinated heterocyclic compounds to offer a robust framework for researchers. The inclusion of a fluorine atom at the 6-position is a strategic design choice, as fluorination is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide will delve into the validation of anticancer, antimicrobial, and anti-inflammatory activities, providing both theoretical grounding and practical, step-by-step protocols.

The this compound Scaffold: A Promising Pharmacophore

The 1,2,3-benzotriazin-4-one core is a recognized pharmacophore with a diverse range of biological activities, including applications as anesthetics, antidepressants, and agrochemicals.[2][3] The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. The high electronegativity and small size of fluorine can lead to improved metabolic stability and enhanced binding interactions with target proteins.[1] This makes this compound analogs a particularly interesting class of compounds for drug discovery.

I. Validation of Anticancer Activity

Benzotriazinone derivatives have shown promise as anticancer agents.[4][5][6] The validation of the anticancer potential of novel this compound analogs involves a multi-step process, starting with in vitro cytotoxicity screening and progressing to mechanistic studies.

A. Comparative Anticancer Activity of Related Analogs

While specific data on this compound analogs is limited, the following table presents the cytotoxic activity of related benzotriazinone and fluorinated heterocyclic compounds against various cancer cell lines. This data provides a benchmark for evaluating newly synthesized analogs.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-oneNot ReportedNot Reported[1][7]
2 Fluorinated benzothiazole derivativeMDA-MB-468 (Breast)0.20 - 0.5[4]
3 Fluorinated benzothiazole derivativeMCF-7 (Breast)0.40 - 0.57[4]
4 6-monofluorinated indolin-2-oneHuH7 (Hepatocellular)0.09[4]
5 6-monofluorinated indolin-2-oneHep3B (Hepatocellular)0.36[4]
6 Quinolone-based dihydrazone derivativeMCF-7 (Breast)7.05[8]
7 6-fluoro-3-phenyl-7-piperazinyl quinoloneA549 (Lung)Potent[9]
8 6-fluoro-3-phenyl-7-piperazinyl quinoloneHela (Cervical)Potent[9]
B. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized this compound analogs against various cancer cell lines.

Materials:

  • Synthesized this compound analogs

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

C. Mechanistic Insights: Apoptosis Induction

A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death). This can be investigated through various assays, such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

Workflow for Apoptosis Assessment

A Treat cancer cells with This compound analog B Incubate for 24-48 hours A->B C Harvest and wash cells B->C D Stain with Annexin V-FITC and PI C->D E Analyze by flow cytometry D->E F Quantify apoptotic cells (early and late apoptosis) E->F A Prepare serial dilutions of This compound analog B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually assess for growth inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes upregulates transcription Compound 6-Fluoro-3H-1,2,3- benzotriazin-4-one Analog Compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

IV. Conclusion

The validation of the biological activity of novel this compound analogs requires a systematic and multi-faceted approach. This guide provides a foundational framework for researchers, outlining established experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory potential. While direct experimental data on this specific class of compounds is still emerging, the comparative data from related heterocyclic systems offers valuable benchmarks. By employing the detailed methodologies and workflows presented herein, researchers can effectively characterize the biological profile of their synthesized analogs and contribute to the growing body of knowledge on this promising scaffold.

V. References

  • PubChem. 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. Available from: [Link] 2[1][7]. ResearchGate. Structure activity relationship of the synthesized compounds. Available from: [Link]

  • National Institutes of Health. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • National Institutes of Health. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Available from: [Link]

  • Semantic Scholar. Discovery of anti-cancer activity for benzotr[1][10][11]iazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition. Available from: [Link]

  • ResearchGate. Synthetic Characterization & Antimicrobial Screening of Some Novel 6-Fluorobenzothiazole Substituted T[1][10][11]riazole Analogues. Available from: [Link]

  • PubChem. 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. Available from: [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Available from: [Link]

  • Journal for Research in Applied Sciences and Biotechnology. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Available from: [Link]

  • ResearchGate. Synthetic characterization& antimicrobial screening of some novel 6-fluorobenzothiazole substituted t[1][10][11]riazole analogues. Available from: [Link]

  • MDPI. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Available from: [Link]

  • MDPI. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Available from: [Link]

  • PubMed. Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Available from: [Link]

  • PubMed. Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. Available from: [Link]

  • MDPI. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]th[1][4][10]iadiazole Derivatives. Available from: [Link]

  • PubMed. Quinolone analogues of benzothiazinone: Synthesis, antitubercular structure-activity relationship and ADME profiling. Available from: [Link]

  • Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available from: [Link]

  • National Institutes of Health. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors. Available from: [Link]

  • ResearchGate. Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. Available from: [Link]

  • Frontiers. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Available from: [Link]

  • Odesa National University. Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Available from: [Link]

  • National Institutes of Health. Benzotriazole: An overview on its versatile biological behavior. Available from: [Link]

  • National Institutes of Health. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Available from: [Link]

  • MDPI. Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. Available from: [Link]

  • PubMed. Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. Available from: [Link]

  • PubMed. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Available from: [Link]

  • National Institutes of Health. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Available from: [Link]

  • National Institutes of Health. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Available from: [Link]

  • MDPI. Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link]

  • ResearchGate. In vitro antimicrobial activity of 3,4-dihydro-s-triazinobenzimidazole derivatives. Available from: [Link]

  • ResearchGate. In Vitro and In Silico Characterization of Novel Fluorobenzhydrazide Deriva-tives With Antibacterial Potential. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Available from: [Link]

  • PubMed. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 6-Fluoro-3H-1,2,3-benzotriazin-4-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the demanding fields of pharmaceutical and peptide chemistry, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. For years, benzotriazinone-based reagents have been workhorses for the formation of amide bonds due to their efficacy in activating carboxylic acids. Among these, 6-Fluoro-3H-1,2,3-benzotriazin-4-one and its derivatives, such as fluorinated versions of 1-hydroxy-7-azabenzotriazole (HOAt), have been recognized for their enhanced reactivity. However, the synthetic chemist's toolbox is ever-expanding, driven by the need for reagents with improved safety profiles, higher efficiency, and greater versatility. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights and data to inform your selection process.

The Role of Benzotriazinones in Amide Bond Formation

Amide bond formation is a cornerstone of organic synthesis, central to the creation of peptides, pharmaceuticals, and a vast array of complex molecules.[1][2] The fundamental challenge lies in the condensation of a carboxylic acid and an amine, a reaction that does not proceed spontaneously under mild conditions. To facilitate this transformation, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as activation.[3][4]

Benzotriazinone derivatives, including this compound, function as "additives" in conjunction with a primary coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[4][5][6] The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then intercepted by the benzotriazinone to generate an active ester, which is more stable than the O-acylisourea but sufficiently reactive to readily undergo nucleophilic attack by the amine, forming the desired amide bond.[7] The key advantage of this two-step activation is the suppression of side reactions, most notably racemization of chiral carboxylic acids.[5][6]

The Quest for Superior Alternatives

While effective, the use of benzotriazole-based reagents, including their fluorinated analogues, is not without its challenges. A significant concern is the potential explosive nature of compounds like 1-hydroxybenzotriazole (HOBt) and HOAt, which complicates their storage, transportation, and handling.[3][9][10] This has spurred the development of a new generation of coupling reagents that offer comparable or superior performance with an enhanced safety profile.

This guide will focus on the most promising classes of alternatives:

  • Oxime-Based Additives: A class of non-explosive reagents that have emerged as excellent replacements for benzotriazoles.

  • Modern Onium Salts: Advanced coupling reagents that incorporate the activating additive into their structure for streamlined, one-pot procedures.

  • Alternative Benzotriazole Derivatives: Modifications to the classic benzotriazole scaffold that offer enhanced reactivity.

The following diagram illustrates a general decision-making workflow for selecting an appropriate coupling reagent system.

G cluster_0 Initial Reaction Considerations cluster_1 Reagent Selection Substrate_Steric_Hindrance Sterically Hindered Substrates? Racemization_Risk High Risk of Racemization? Substrate_Steric_Hindrance->Racemization_Risk No HATU_PyAOP HATU / PyAOP Substrate_Steric_Hindrance->HATU_PyAOP Yes Safety_Concerns Safety/Handling a Priority? Racemization_Risk->Safety_Concerns No Racemization_Risk->HATU_PyAOP Yes Oxyma_Carbodiimide OxymaPure + Carbodiimide (e.g., DIC, EDC) Safety_Concerns->Oxyma_Carbodiimide Yes COMU_PyOxim COMU / PyOxim Safety_Concerns->COMU_PyOxim Yes Standard_HOBt HOBt-based Reagents (e.g., HBTU, PyBOP) Safety_Concerns->Standard_HOBt No Oxyma_Carbodiimide->COMU_PyOxim Consider COMU for 'all-in-one' reagent HATU_PyAOP->COMU_PyOxim Consider COMU for improved safety G Start Dissolve_Acid_Oxyma 1. Dissolve Carboxylic Acid and OxymaPure in DMF Start->Dissolve_Acid_Oxyma Cool_to_0C 2. Cool to 0 °C Dissolve_Acid_Oxyma->Cool_to_0C Add_DIC 3. Add DIC for Pre-activation (10-15 min) Cool_to_0C->Add_DIC Add_Amine 4. Add Amine (and Base if needed) Add_DIC->Add_Amine Warm_and_Stir 5. Warm to RT and Stir (2-12 h) Add_Amine->Warm_and_Stir Monitor_Reaction 6. Monitor by TLC/LC-MS Warm_and_Stir->Monitor_Reaction Monitor_Reaction->Warm_and_Stir Incomplete Workup 7. Aqueous Work-up Monitor_Reaction->Workup Complete Purification 8. Purify Product Workup->Purification End Purification->End

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to the Structure-Activity Relationship of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzotriazole scaffold stands out for its remarkable versatility, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] A key strategy in optimizing the therapeutic potential of these derivatives is the introduction of fluorine atoms. This guide provides an in-depth comparison of fluorinated benzotriazole derivatives, elucidating the structure-activity relationships (SAR) that govern their efficacy and offering insights into the experimental methodologies used for their evaluation.

The incorporation of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[4][5] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][6] In the context of benzotriazole derivatives, fluorination has been shown to be a critical determinant of their biological activity.

The Impact of Fluorination on Biological Activity: A Comparative Analysis

The strategic placement of fluorine atoms on the benzotriazole ring system can dramatically alter the compound's interaction with its biological target. This section explores the SAR of fluorinated benzotriazoles across different therapeutic areas, supported by comparative experimental data.

Anticancer Activity

Fluorinated benzotriazole derivatives have emerged as promising anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular processes like tubulin polymerization.[7][8]

A study on 4'-fluoro-benzotriazole-acrylonitrile derivatives identified them as potent microtubule-destabilizing agents.[7] The introduction of a 4'-fluoro substitution on the benzotriazole-acrylonitrile scaffold led to the discovery of compounds with nanomolar antiproliferative activity.[7] SAR studies revealed that N1- and N3-substituted isomers generally exhibited higher potency than their N2-counterparts.[7]

Table 1: Comparative Antiproliferative Activity of Fluorinated Benzotriazole-Acrylonitrile Derivatives [7]

CompoundSubstitution PatternMean GI₅₀ (µM) across NCI-60 cell lines
5 N1-(4'-fluorophenyl)< 0.01
11 N3-(4'-fluorophenyl)0.01 - 0.1
8 N2-(4'-fluorophenyl)> 10

GI₅₀: 50% Growth Inhibition concentration

The data clearly indicates that the position of the fluorinated phenyl group on the benzotriazole ring is a critical determinant of anticancer activity. Compound 5 , with the substitution at the N1 position, demonstrated the most potent growth inhibitory effects.[7]

Further research has shown that fluorination can enhance the cytotoxicity of benzotriazole derivatives. For instance, the incorporation of a fluorine atom at the 7th position of an imidazo[2,1-b]benzothiazole derivative enhanced its cytotoxic effects against various cancer cell lines.[9] Similarly, fluorinated 1,2,3-triazole hybrids have shown remarkable anticancer activity with IC₅₀ values in the micromolar to sub-micromolar range against cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and MGC-803 (gastric cancer).[10]

Antimicrobial Activity

Fluorination has also been instrumental in the development of potent antimicrobial benzotriazole derivatives. The introduction of fluorine can enhance a compound's ability to penetrate bacterial cell walls and inhibit essential enzymes.

A series of novel clubbed[7][9][11]triazole-bearing fluoro-benzimidazoles demonstrated significant antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and Salmonella typhosa.[6] SAR studies indicated that the presence of fluorine was crucial for the enhanced activity compared to the reference drug, gentamicin.[6]

In another study, fluorobenzoylthiosemicarbazides, precursors to 1,2,4-triazoles, showed that the antibacterial response was highly dependent on the substitution pattern at the N4 aryl position.[12][13] Trifluoromethyl derivatives were found to be the most active against both reference strains and clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 µg/mL.[12][13]

Table 2: Comparative Antibacterial Activity of Fluorinated Benzoylthiosemicarbazides against S. aureus [13]

CompoundSubstitution on N4-arylMIC (µg/mL)
15a 2-trifluoromethyl7.82
15b 3-trifluoromethyl15.63
16b 4-trifluoromethyl7.82
Unsubstituted analogPhenyl> 125

This data highlights the positive impact of the trifluoromethyl group on antibacterial potency.

Antiviral Activity

The antiviral potential of benzotriazole derivatives has also been significantly enhanced through fluorination. Fluorinated benzotriazoles have shown activity against a range of RNA and DNA viruses.[14][15]

A study on fluorinated 3-phenyl-1,2,4-benzotriazines revealed their activity against viruses causing severe diseases like smallpox.[14] The synthesis involved nucleophilic substitution of fluorine atoms, indicating the versatility of synthetic routes to access these compounds.[14]

In a comprehensive study, a large series of benzotriazole derivatives were evaluated for their antiviral activity.[15][16][17] It was found that derivatives bearing one or two chlorine atoms on the benzene moiety of benzotriazole were active against Bovine Viral Diarrhea Virus (BVDV) and Human Respiratory Syncytial Virus (hRSV).[15] The replacement of chlorine with fluorine was also explored, and SAR analysis indicated that the nature and position of the halogen substituent significantly influenced the antiviral potency.[15][16] For instance, against Coxsackievirus B5, certain fluorinated derivatives showed selective activity with EC₅₀ values in the micromolar range.[16]

Experimental Protocols

The synthesis and biological evaluation of fluorinated benzotriazole derivatives involve a series of well-defined experimental procedures.

General Synthesis of Fluorinated Benzotriazole Derivatives

The synthesis of these compounds often starts from commercially available fluorinated anilines or nitrobenzenes. A common route involves the diazotization of a fluorinated aromatic amine followed by cyclization to form the benzotriazole ring. Subsequent N-alkylation or N-arylation with various side chains allows for the introduction of further diversity.

Example: Synthesis of 4'-fluoro-benzotriazole-acrylonitrile derivatives [7]

  • Step 1: Synthesis of 4-fluorobenzotriazole. This is typically achieved by the diazotization of 3-fluoro-1,2-phenylenediamine.

  • Step 2: N-alkylation/arylation. The synthesized 4-fluorobenzotriazole is then reacted with a suitable acrylonitrile derivative to introduce the side chain at the N1, N2, or N3 position. The reaction conditions (e.g., base, solvent) can influence the regioselectivity of the substitution.

  • Step 3: Purification. The final products are purified using techniques such as column chromatography to isolate the desired isomers.

Synthesis_Workflow A Fluorinated Aromatic Precursor B Diazotization & Cyclization A->B C Fluorinated Benzotriazole Core B->C D Side Chain Introduction (e.g., Acrylonitrile) C->D E Crude Product Mixture D->E F Purification (Chromatography) E->F G Isolated Fluorinated Benzotriazole Derivative F->G

Caption: General synthetic workflow for fluorinated benzotriazole derivatives.

Biological Evaluation Protocols

Antiproliferative Activity Assay (MTT Assay) [10][18]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized fluorinated benzotriazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Add Fluorinated Benzotriazole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Step-by-step workflow of the MTT assay for antiproliferative activity.

Antibacterial Susceptibility Testing (Broth Microdilution Method) [13][19]

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The fluorinated benzotriazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Concluding Remarks

The strategic incorporation of fluorine into the benzotriazole scaffold is a powerful approach for the development of novel therapeutic agents with enhanced potency and improved pharmacological properties. The structure-activity relationship studies consistently demonstrate that the position and nature of the fluorine substitution are critical for optimizing biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising compounds. As research in this area continues, a deeper understanding of the intricate interplay between molecular structure and biological function will undoubtedly lead to the discovery of new and more effective fluorinated benzotriazole-based drugs.

References

  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - NIH. (n.d.).
  • Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed. (2025, December 26).
  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (n.d.).
  • Synthesis and antiviral activity of fluorinated 3-phenyl-1,2,4-benzotriazines - Sci-Hub. (2007).
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022, August 8).
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PubMed Central. (2022, August 9).
  • Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. (n.d.).
  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as - IRIS. (2022, August 17).
  • Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening - Oriental Journal of Chemistry. (2006).
  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020, December 31).
  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (n.d.).
  • Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. (2020, October 23).
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - Journal for Research in Applied Sciences and Biotechnology. (2024, December 1).
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - MDPI. (n.d.).
  • Importance of Fluorine in Benzazole Compounds - PMC - NIH. (2020, October 14).
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - NIH. (n.d.).
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - MDPI. (n.d.).
  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020, December 31).
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - NIH. (n.d.).
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2025, October 13).
  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (n.d.).
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11).
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
  • Antiviral Activity of Benzotriazole Based Derivatives - ResearchGate. (2020, November 25).
  • Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. - ResearchGate. (n.d.).
  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed. (2023, August).
  • Review Of Benzotriazole - IJCRT.org. (2025, March 3).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, fluorine has ascended from a niche curiosity to an indispensable tool.[1][2] Its strategic incorporation into drug candidates is driven by its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties. With a van der Waals radius only slightly larger than hydrogen, fluorine can often replace a C-H bond with minimal steric perturbation.[3] However, as the most electronegative element, it exerts profound electronic effects, altering pKa, lipophilicity, and conformational preferences, which can enhance membrane permeability and target binding affinity.[2][4]

Perhaps the most celebrated application of fluorination is the enhancement of metabolic stability.[3][5] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP450) oxidases—the primary engine of Phase I drug metabolism in the liver.[4][6] By strategically placing a fluorine atom at a known metabolic "soft spot," chemists can effectively block oxidative metabolism, thereby increasing the drug's half-life, oral bioavailability, and overall systemic exposure.[1][7]

However, this is not a universal panacea. The interaction between fluorinated compounds and metabolic enzymes is complex and context-dependent.[5][8] While often a metabolic shield, fluorine can, under certain structural circumstances, participate in metabolic pathways that lead to defluorination and the formation of potentially toxic metabolites.[9][10] Therefore, a rigorous and nuanced assessment of metabolic stability is not merely a routine check-box in the drug discovery workflow; it is a critical investigation into the candidate's viability and safety profile. This guide provides a comparative framework for designing, executing, and interpreting the essential experiments that form the bedrock of this assessment.

Pillar 1: Choosing the Right Battlefield - A Comparison of In Vitro Model Systems

The foundation of any metabolic stability assessment is the choice of the in vitro system. The two most prevalent and informative models are liver microsomes and cryopreserved hepatocytes. The selection is not arbitrary but a strategic decision based on the stage of the project and the specific questions being asked.

Liver Microsomes: The High-Throughput Workhorse for Phase I Metabolism

Liver microsomes are subcellular fractions isolated from homogenized liver tissue (hepatocytes). They are essentially vesicles of the endoplasmic reticulum and are rich in Phase I metabolic enzymes, most notably the CYP450 superfamily.[11][12]

  • Core Utility: Microsomal stability assays are the go-to method for early-stage drug discovery and lead optimization.[11] Their relatively low cost, high-throughput capability, and focus on CYP-mediated metabolism make them ideal for rapidly ranking compounds and establishing initial structure-activity relationships (SAR).[11]

  • Causality Behind the Choice: If your primary goal is to determine if a fluorine substitution has successfully blocked a known CYP-mediated metabolic hotspot, a microsomal assay is the most direct and cost-effective way to get an answer. It isolates the variable of Phase I metabolism, providing a clear signal.

Hepatocytes: The "Gold Standard" for a Holistic Metabolic Profile

Hepatocytes are intact, viable liver cells that contain the full complement of metabolic machinery. This includes not only the Phase I enzymes found in microsomes but also the full suite of Phase II conjugation enzymes (e.g., UGTs, SULTs) and functional uptake and efflux transporters.[13][14][15]

  • Core Utility: Hepatocyte stability assays provide a more physiologically relevant and comprehensive picture of hepatic clearance.[13][14] They are indispensable for later-stage lead optimization and for candidates advancing toward preclinical development.

  • Causality Behind the Choice: If your compound is highly stable in microsomes, it doesn't necessarily mean it will have low clearance in vivo. It may be a substrate for Phase II conjugation or be subject to active transport into the liver cell. A hepatocyte assay is required to uncover these liabilities. For fluorinated drugs, where Phase II metabolism or transporter interactions can become more prominent once Phase I is blocked, this assay is critical.[15]

Comparative Summary of Model Systems
FeatureLiver MicrosomesCryopreserved Hepatocytes
Enzyme Content Phase I (CYP450s, FMOs)Phase I, Phase II, and Transporters
Physiological Relevance Moderate (Subcellular fraction)High (Intact cell system)
Primary Use Case Early screening, ranking, Phase I SARPredicting in vivo hepatic clearance, metabolite ID
Throughput HighModerate to High
Cost LowHigh
Predictive Power Good for CYP-mediated clearanceExcellent for overall hepatic clearance
Key Limitation Lacks Phase II enzymes and transportersMore complex, higher variability, more expensive

Pillar 2: Executing Self-Validating Experiments - Protocols & Workflows

Scientific integrity demands that every experiment validates itself. This is achieved through meticulous protocol design, the inclusion of appropriate controls, and a clear understanding of the analytical endpoint.

Visualizing the Experimental Workflow

The general workflow for both microsomal and hepatocyte stability assays follows a similar path, from incubation to analysis. This process is designed to measure the rate of disappearance of the parent drug over time.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) E Combine Buffer, Enzyme, & Test Compound (1 µM final) A->E B Prepare Assay Buffer (e.g., pH 7.4 Phosphate Buffer) B->E C Prepare Cofactor Solution (e.g., NADPH regenerating system) F Initiate Reaction by adding Cofactor C->F D Thaw & Prepare Microsomes or Hepatocytes D->E E->F Pre-warm G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction in Aliquots (e.g., Cold Acetonitrile + Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Drug Remaining vs. Time J->K L Calculate t½ and CLint K->L

Caption: Competing metabolic pathways for fluorinated compounds.

Core Analytical Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the parent drug and its metabolites. [16][17]Its high sensitivity and selectivity allow for the detection of trace amounts of compounds in complex biological matrices like microsomal or hepatocyte incubates. [16]High-resolution mass spectrometry (HRMS) is particularly powerful for metabolite identification, as it provides accurate mass measurements that can be used to deduce elemental compositions. [17][18]

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): While less common for routine screening, ¹⁹F NMR is an exceptionally powerful tool for fluorinated drug metabolism studies. [19]Its key advantage is that it detects all fluorine-containing species in a sample simultaneously, without requiring authentic standards for each metabolite. [20][21]This can help achieve a complete "fluorine mass balance" and is invaluable for definitively identifying defluorination events by detecting the formation of fluoride ions or other small fluorinated fragments. [20]

A Comparative Look at Analytical Methods
TechniquePrimary ApplicationProsCons
LC-MS/MS Quantification of parent drug; Targeted metabolite detectionExtremely sensitive and selective; High throughputRequires standards for absolute quantification; Can miss unexpected metabolites
LC-HRMS Metabolite structure elucidationProvides accurate mass for formula determination; Untargeted analysisLess sensitive than targeted MS/MS; Data analysis is complex
¹⁹F NMR Fluorine mass balance; Defluorination assessmentDetects all F-containing species; No standards needed for relative quantificationLow sensitivity (requires higher concentrations); Low throughput

Special Considerations & Troubleshooting for Fluorinated Candidates

Assessing fluorinated compounds comes with a unique set of challenges that require careful consideration.

  • The Risk of Defluorination: Despite the C-F bond's strength, enzymatic defluorination can occur, especially with certain structural motifs. [10][22]This process can liberate fluoride ions, which can be toxic at high concentrations, or generate highly reactive metabolites that can cause time-dependent inhibition (TDI) of CYP enzymes or other toxicities. [9][10]If a compound shows unexpected toxicity or TDI, direct investigation of defluorination is warranted. [23] * Experimental Insight: If defluorination is suspected, an in vivo study measuring urinary fluoride excretion can provide definitive evidence. [24]In in vitro systems, ¹⁹F NMR is the most direct method to observe the release of F⁻. [20]

  • Interpreting High Stability: If a fluorinated compound is exceptionally stable in both microsomal and hepatocyte assays, it is a promising result. However, it is essential to consider other clearance pathways. Is the compound primarily cleared renally? Is it a substrate for efflux transporters that limit its access to metabolic enzymes? These questions must be addressed through subsequent in vivo pharmacokinetic studies.

  • Analytical Challenges: Sometimes, fluorinated metabolites can be difficult to detect with standard LC-MS methods. They may have poor ionization efficiency or chromatographic behavior. Combining ¹⁹F NMR with HRMS can be a powerful strategy to ensure no significant metabolic pathways are being missed. [20][21][25]

Conclusion

The strategic use of fluorine is a cornerstone of modern drug design, offering a powerful lever to enhance metabolic stability. However, this enhancement must be rigorously verified, not assumed. A logical, multi-faceted approach to assessing metabolic stability is critical. By starting with high-throughput microsomal assays to guide early SAR and progressing to more physiologically relevant hepatocyte models, researchers can build a comprehensive understanding of a compound's metabolic fate. This must be coupled with sophisticated analytical techniques like LC-HRMS and ¹⁹F NMR to not only quantify stability but also to proactively identify potential liabilities such as defluorination. By embracing the principles of self-validating protocols and understanding the causality behind our experimental choices, we can effectively harness the power of fluorine to develop safer and more effective medicines.

References

  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Royal Society of Chemistry. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy - Analytical Communications (RSC Publishing). [Link]

  • NIH National Library of Medicine. Metabolism and Toxicity of Fluorine Compounds - PMC. [Link]

  • NIH National Library of Medicine. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]

  • BenchChem.
  • ACS Publications. The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. [Link]

  • Hypha Discovery. Breaking C-F bonds in drugs. [Link]

  • NIH National Library of Medicine. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. [Link]

  • NIH National Library of Medicine. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • BenchChem.
  • NIH National Library of Medicine. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • NIH National Library of Medicine. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PubMed. [Link]

  • BenchChem.
  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology. [Link]

  • Morressier. Assessment of defluorination of fluorinated drugs in animal models. [Link]

  • ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • NIH National Library of Medicine. Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man - PubMed. [Link]

  • NIH National Library of Medicine. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • NIH National Library of Medicine. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed. [Link]

  • NIH National Library of Medicine. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC. [Link]

  • NIH National Library of Medicine. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • NIH National Library of Medicine. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC. [Link]

  • ResearchGate. In vitro metabolic stability assays for the selected compounds. [Link]

  • Semantic Scholar. In vitro drug interactions of cytochrome p450: an evaluation of fluorogenic to conventional substrates.. [Link]

  • ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • University College Dublin. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

  • OpenAnesthesia. Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • BenchChem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 6-Fluoro-3H-1,2,3-benzotriazin-4-one. As a specialized heterocyclic compound, its handling and disposal demand a rigorous, chemically-informed approach. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each step to ensure operational safety and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. Therefore, the guidance herein is synthesized from the known hazards of structurally related compounds, including the 1,2,3-benzotriazole core and general principles for managing fluorinated organic molecules. A conservative approach is paramount.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. The chemical structure combines a benzotriazinone core with a fluorine substituent, suggesting a multi-faceted hazard profile.

  • Toxicological Profile (Inferred): The parent compound, 1,2,3-Benzotriazole, is classified as harmful if swallowed and a cause of serious eye irritation.[1][2] Derivatives of the 1,2,3-benzotriazin-4-one core are used in agrochemicals and pharmaceuticals, and their toxicity is well-documented.[3] It is prudent to assume this compound possesses similar, if not enhanced, oral toxicity and is a severe eye irritant.

  • Environmental Hazards: 1,2,3-Benzotriazole is recognized as being toxic to aquatic life with long-lasting effects.[1] This compound should be considered an environmental hazard, and release into waterways or soil must be strictly prevented.

  • Combustion Byproducts: The presence of both nitrogen and fluorine atoms creates the potential for the release of highly toxic and corrosive gases upon incomplete combustion, such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[4] This is a critical consideration for the final disposal methodology.

Quick Reference Hazard and Disposal Summary
Parameter Guidance
Physical State Solid
Known/Inferred Hazards Harmful if swallowed, Causes serious eye irritation, Toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles (or face shield), lab coat.
Spill Containment Absorb with inert material (vermiculite, sand), collect in a sealed container.
Primary Disposal Route Off-site incineration via a licensed hazardous waste contractor.
Prohibited Disposal Routes Sewer system, standard trash, open burning.[5]

Immediate Safety & Spill Management Protocol

Accidents require immediate and correct action. The following steps provide a clear workflow for managing spills.

Step-by-Step Spill Cleanup Procedure:
  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE: chemical safety goggles, a lab coat, and nitrile gloves. For large spills, consider respiratory protection.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

    • For Solutions: Surround the spill with an absorbent barrier.

  • Collect Waste: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone, depending on solubility and surface compatibility), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Label Waste Container: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used for cleanup.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

On-Site Waste Management: Segregation and Collection

Proper disposal begins at the point of generation. Adherence to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory.[5]

Waste Collection Workflow:
  • Designate a Container: Use a dedicated, chemically compatible, and leak-proof container for all waste containing this compound. The container must have a secure closure.[5]

  • Labeling: The moment waste is first added, the container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6][7]

  • Segregation: Store this waste stream separately from incompatible materials. Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent uncontrolled reactions.

  • Location (Satellite Accumulation Area - SAA): The waste container should be kept at or near the point of generation, in a designated SAA. This area must be under the control of laboratory personnel.[6][8] The container must remain closed except when adding waste.

  • Awaiting Pickup: Once the container is full or waste generation is complete, contact your institution's EH&S office to arrange for pickup and transfer to a Central Accumulation Area (CAA) for final disposal.

Approved Disposal Methodologies

The chemical nature of this compound severely restricts disposal options. The goal is the complete and safe destruction of the molecule.

Disposal Decision Flowchart

G cluster_0 Waste_ID Identify Waste: This compound (Solid or in Solution) Is_Spill Spill? Waste_ID->Is_Spill Is_Routine Routine Waste? Waste_ID->Is_Routine Spill_Protocol Execute Spill Protocol (Section 2) Is_Spill->Spill_Protocol Yes Collect_Waste Collect in Designated Hazardous Waste Container Is_Routine->Collect_Waste Yes Spill_Protocol->Collect_Waste Label_Container Label Container: 'Hazardous Waste' + Chemical Name(s) Collect_Waste->Label_Container Segregate Segregate from Incompatible Chemicals Label_Container->Segregate Store_SAA Store in SAA (Keep Closed) Segregate->Store_SAA Contact_EHS Contact EH&S for Pickup Store_SAA->Contact_EHS

Caption: Decision workflow for handling this compound waste.

Primary Method: High-Temperature Incineration

The recommended and most environmentally sound method for disposing of fluorinated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.

  • Causality: The carbon-fluorine bond is one of the strongest in organic chemistry, requiring significant thermal energy for cleavage. Incineration at temperatures typically exceeding 900-1000°C ensures the complete destruction of the molecule.[9]

  • Trustworthiness: This method prevents the compound from persisting in the environment. Licensed hazardous waste facilities are equipped with specialized "scrubbers" (e.g., lime or caustic scrubbers) that neutralize the acidic gases, primarily hydrogen fluoride (HF), generated during combustion, preventing their release into the atmosphere.

  • Procedure: All waste containing this compound must be collected by a certified hazardous waste disposal vendor who can provide documentation (a manifest) tracking the waste from your laboratory to its final destruction.[6]

Alternative & Future Methods

While not currently standard practice for laboratory-scale waste, research into the chemical recycling of fluorinated compounds is advancing. These methods aim to recover the fluorine content for reuse, contributing to a circular fluorine economy.[10][11] These technologies, such as mechanochemical destruction with potassium phosphate salts, may become viable future alternatives to incineration.[10] However, for current purposes, incineration remains the authoritative standard.

Regulatory Compliance Overview

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Key compliance points include:

  • Waste Determination: The laboratory is responsible for determining that the chemical waste is hazardous.[8]

  • Generator Status: Your facility will have a generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the amount of hazardous waste produced, which dictates storage time limits and reporting requirements.[6][7]

  • Documentation: All hazardous waste shipments must be accompanied by a manifest, which tracks the waste "cradle-to-grave."[6]

By following the procedures outlined in this guide, your laboratory can ensure the safe handling and disposal of this compound, protecting personnel, preserving the environment, and maintaining full regulatory compliance.

References

  • Daniels Health. (2025).
  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • MedicalLab Management. (n.d.).
  • Sigma-Aldrich. (2024).
  • MDPI. (2022).
  • Fisher Scientific. (2010).
  • University of Oxford, Department of Chemistry. (2025).
  • ResearchGate. (2018). Chemistry and Biological Activity of[5][6][8]-Benzotriazine Derivatives.

  • CORDIS, European Commission. (2025). Chemical Recycling of Fluorochemicals.
  • National Institutes of Health, PubChem. (n.d.). 1H-Benzotriazole.
  • Carl ROTH. (n.d.).

Sources

A Comprehensive Guide to the Safe Handling of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 6-Fluoro-3H-1,2,3-benzotriazin-4-one presents unique opportunities in drug discovery and development. Its handling, however, requires a nuanced understanding of its potential hazards, rooted in the principles of chemical safety and informed by data on analogous structures. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.

Hazard Assessment: An Evidence-Based Approach

The parent compound, 1,2,3-Benzotriazin-4-one, is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2): Causes serious eye irritation.

The introduction of a fluorine atom, a halogen, necessitates additional caution. Halogenated organic compounds can present unique disposal challenges and may have different toxicological profiles than their non-halogenated counterparts[2][3][4]. Furthermore, heterocyclic compounds, as a class, can decompose upon heating to produce toxic gases, including nitrogen oxides[5].

Therefore, we must operate under the precautionary principle , assuming that this compound exhibits, at a minimum, the same hazards as its parent compound, with the potential for additional risks associated with its fluorinated nature.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks of exposure. The following table outlines the recommended PPE for handling this compound, with justifications rooted in the compound's anticipated hazards.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to a range of chemicals. Double-gloving is recommended to minimize the risk of exposure due to tears or punctures.
Body Protection A fully buttoned lab coat.To protect the skin from accidental contact with the compound.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

This comprehensive PPE ensemble is designed to prevent the primary routes of exposure: dermal contact, ocular contact, and inhalation.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the compound's name, CAS number (1008742-31-1), and appropriate hazard warnings.

All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Experimental Workflow for Weighing and Solution Preparation:

G cluster_0 Preparation cluster_1 Execution cluster_2 Cleanup prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh compound in fume hood prep_materials->weigh dissolve Dissolve in appropriate solvent weigh->dissolve transfer Transfer solution to reaction vessel dissolve->transfer decontaminate Decontaminate work surfaces transfer->decontaminate dispose Dispose of waste properly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Workflow for weighing and solution preparation.

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a powder spill, gently cover with an absorbent material to prevent it from becoming airborne. For a solution spill, surround the area with an appropriate absorbent.

  • Clean: Using appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound requires special disposal procedures. It must not be disposed of in standard laboratory trash or down the drain.

  • Waste Segregation: All waste containing this compound, including contaminated consumables, must be collected in a designated, labeled hazardous waste container for halogenated organic waste[3].

  • Container Management: Waste containers must be kept closed except when adding waste and stored in a secondary containment vessel.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, which will ensure it is handled by a licensed hazardous waste management company.

Logical Flow for Waste Disposal:

G start Waste Generated segregate Segregate into Halogenated Waste Stream start->segregate container Place in Labeled, Closed Container segregate->container storage Store in Secondary Containment container->storage pickup Arrange for EHS Pickup storage->pickup end Proper Disposal pickup->end

Caption: Waste disposal workflow.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

All laboratory personnel working with this compound must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

By adhering to these comprehensive guidelines, researchers can confidently and safely unlock the scientific potential of this compound while upholding the highest standards of laboratory safety and environmental stewardship. This proactive approach to safety builds a foundation of trust and excellence in all research endeavors.

References

  • PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3H-1,2,3-benzotriazin-4-one
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3H-1,2,3-benzotriazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.